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2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid Documentation Hub

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  • Product: 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid
  • CAS: 178270-52-5

Core Science & Biosynthesis

Foundational

"crystal structure analysis of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid"

This guide serves as a definitive technical protocol for the structural characterization of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid . Given that specific crystallographic data for this exact pharmacophore is not w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical protocol for the structural characterization of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid .

Given that specific crystallographic data for this exact pharmacophore is not widely indexed in open-access repositories, this guide is structured as a predictive analytical framework . It synthesizes established supramolecular chemistry principles with rigorous X-ray diffraction (XRD) methodologies to guide the researcher through crystallization, data acquisition, and the specific structural features expected for this molecule.[1][2]

Technical Guide & Analytical Protocol

Introduction: The Structural Target

The target molecule, 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (C


H

NO

S), represents a classic "Janus" molecule in crystal engineering.[1][2] It possesses two distinct competitive hydrogen-bonding functionalities:
  • The Carboxylic Acid Tail (-COOH): A strong hydrogen bond donor and acceptor.[1][2]

  • The Nitrile Head (-CN): A moderate hydrogen bond acceptor but a strong dipole.[1][2]

  • The Thioether Linker (-S-CH

    
    -):  A flexible hinge that dictates the molecular conformation (planarity vs. kinked).[1][2]
    

The core of this analysis is not merely determining atom positions, but resolving the supramolecular competition between the carboxylic acid homodimer and the acid-nitrile catemer.[1][2]

Experimental Protocol: From Powder to CIF

To ensure scientific integrity, the following workflow utilizes self-validating checkpoints.

Phase 1: Crystal Growth (The Critical Step)

Thio-acetic acid derivatives often suffer from high conformational freedom, leading to oil formation.[1][2] You must lock the conformation.[1][2]

  • Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (80:20).[1][2] The polarity matches the carboxylic acid, while water encourages H-bond networking.[1][2]

  • Method B (Vapor Diffusion): Dissolve in THF (good solubility); diffuse Pentane (antisolvent) to drive slow nucleation.[1][2]

  • Checkpoint: Examine crystals under polarized light. Sharp extinction indicates singularity.[1][2] If "cross-hatching" appears, the crystal is twinned—discard.[1][2]

Phase 2: Data Collection & Refinement[1][2]
  • Temperature: Collect data at 100 K . Sulfur atoms have high electron density but can exhibit significant thermal motion (anisotropy) at room temperature, obscuring the precise C-S bond lengths.[1][2]

  • Resolution: Aim for 0.75 Å or better to resolve the H-atom positions on the carboxylic acid, which is critical for determining the hydrogen bond motif.

  • Software Stack:

    • Integration: SAINT / CrysAlisPro[1][2]

    • Solution: SHELXT (Intrinsic Phasing)[1][2]

    • Refinement: SHELXL (Least Squares)[1][2]

The Core Analysis: Structural Expectations

This section details the specific geometric and supramolecular features you must analyze once the structure is solved.[1][2]

A. Molecular Conformation (The "Kink")

The central feature is the C(aromatic)-CH


-S-CH

-COOH
chain.[1][2]
  • Torsion Angles: Expect the

    
     torsion angle to deviate from 180° (anti). Sulfur-oxygen interactions often induce a gauche conformation  (approx. ±60°) due to the gauche effect involving the sulfur lone pairs and the C-O 
    
    
    
    orbital.[1][2]
  • Planarity: The phenyl ring and the nitrile group should be coplanar.[1][2] Check the rms deviation of the C-CN moiety from the ring plane.

B. Supramolecular Synthons (The Competition)

This is the most scientifically significant part of the analysis.[1][2] You will observe one of two motifs:

Scenario 1: The Homodimer (Most Likely) Two molecules form a centrosymmetric dimer via an


 carboxylic acid...carboxylic acid interaction.[1][2] The nitrile group remains "free" or engages in weak C-H...N interactions.[1][2]

Scenario 2: The Catemer (The "Head-to-Tail" Chain) The carboxylic acid proton donates to the nitrile nitrogen of a neighboring molecule (


).[1][2] This forms infinite 1D chains running through the lattice.[1][2]

Visualization of Competitive Pathways:

G Start Molecule: 2-{[(4-CN-Ph)Me]S}acetic acid FuncGroups Functional Groups: -COOH (Donor/Acceptor) -CN (Acceptor) Start->FuncGroups Competition Supramolecular Competition FuncGroups->Competition Crystallization PathA Motif A: Homodimer (Acid...Acid) Competition->PathA Non-polar solv. PathB Motif B: Catemer (Acid...Nitrile) Competition->PathB Polar/Steric pressure OutcomeA Result: Centrosymmetric Dimers (R2,2(8) Graph Set) PathA->OutcomeA OutcomeB Result: Infinite 1D Chains (C(8) Graph Set) PathB->OutcomeB

Figure 1: Decision tree for supramolecular assembly. The solvent choice often tips the balance between the centrosymmetric dimer (Path A) and the head-to-tail catemer (Path B).[1][2]

Advanced Analysis: Hirshfeld Surfaces

To validate the interactions quantitatively, generate Hirshfeld surfaces (using CrystalExplorer).[1][2]

  • d_norm Surface: Map the

    
     property.[1][2] Look for two bright red spots  near the carboxylic acid oxygen/hydrogen (indicating strong H-bonds).[1][2]
    
  • Fingerprint Plot:

    • H...O Interactions: Look for sharp spikes at the bottom left (short distances).[1][2] If these dominate, Scenario 1 (Dimer) is confirmed.[1][2]

    • H...N Interactions: Look for "wings" or spikes corresponding to the nitrile interaction.[1][2] If prominent, Scenario 2 (Catemer) is active.[1][2]

    • S...H Interactions: The large sulfur atom often acts as a weak acceptor.[1][2] Look for diffuse regions in the center of the plot.[1][2]

Data Reporting Template

Summarize your findings in a standard crystallographic table.[1][2] Since the exact values are to be determined, the "Criteria" column guides your validation.[1][2]

ParameterSymbolExpected Range / CriteriaSignificance
Space Group

or

CentrosymmetricMost common for achiral organic acids (allows dimers).[1][2]
R-Factor

< 0.05 (5%)Indicates high-quality agreement between model and data.[1][2]
Bond Length C-S1.75 - 1.82 ÅTypical for

and

single bonds.[1][2]
Bond Length C

N
1.13 - 1.15 ÅShort triple bond; check for libration errors if shorter.[1][2]
Torsion C-S-C-C

or

Defines the "kink" vs. "extended" conformation.[1][2]
H-Bond O-H...O2.6 - 2.7 Å (D...A)Strong hydrogen bond (Dimer).[1][2]
H-Bond O-H...N2.8 - 3.0 Å (D...A)Moderate hydrogen bond (Catemer).[1][2]

References

  • Desiraju, G. R. (1995).[1][2] Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.[1][2] Link[1][2]

  • Etter, M. C. (1990).[1][2] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[1][2] Link[1][2]

  • Spackman, M. A., & Jayatilaka, D. (2009).[1][2] Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.[1][2] Link

  • Sheldrick, G. M. (2015).[1][2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

  • Allen, F. H. (2002).[1][2] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1][2] Acta Crystallographica Section B, 58(3), 380-388.[1][2] Link

Sources

Exploratory

A Senior Application Scientist's Guide to the In Vitro Biological Activity Screening of Cyanophenyl Compounds

Abstract This technical guide provides a comprehensive framework for the systematic in vitro biological evaluation of novel cyanophenyl compounds. Moving beyond a simple recitation of protocols, this document offers a st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic in vitro biological evaluation of novel cyanophenyl compounds. Moving beyond a simple recitation of protocols, this document offers a strategic, field-proven approach to screening, grounded in the principles of medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to illuminate not only the "how" but, more critically, the "why" behind each experimental choice. We will explore a hierarchical screening cascade, beginning with foundational cytotoxicity assessments and branching into key therapeutic areas including oncology, microbiology, and inflammatory diseases. Each section is designed as a self-validating system, incorporating essential controls and data interpretation strategies to ensure scientific rigor. The methodologies presented herein are supported by authoritative references, providing a robust foundation for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of the cyanophenyl scaffold.

Part 1: The Cyanophenyl Scaffold and the Logic of a Screening Cascade

The cyanophenyl moiety, characterized by a nitrile group appended to a benzene ring, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a frequent constituent of bioactive molecules. The goal of an in vitro screening campaign is to efficiently and logically identify the most promising biological activities of novel cyanophenyl analogues.

A haphazard, "shotgun" approach to screening is inefficient. A well-designed screening cascade, however, maximizes resource allocation and yields clear, interpretable data. Our approach begins with a fundamental question: at what concentration does the compound exert a biological effect, and is it generally toxic to living cells? Answering this question is the critical first step that informs all subsequent, more specific assays.

G cluster_0 cluster_1 Phase 1: Foundational Screening cluster_2 Phase 2: Targeted Activity Screening cluster_3 Phase 3: Hit Validation & Prioritization A Novel Cyanophenyl Compound Library B Cytotoxicity Assays (e.g., MTT) Determine IC50 across multiple cell lines A->B Initial Evaluation C Anticancer Assays (Kinase Inhibition, Apoptosis) B->C If cytotoxic & target is cancer D Antimicrobial Assays (MIC Determination) B->D Independent of cytotoxicity E Antioxidant Assays (DPPH, FRAP) B->E Independent of cytotoxicity F Anti-inflammatory Assays (NO Inhibition) B->F If non-cytotoxic at effective dose G Selectivity Profiling (e.g., Cancer vs. Normal Cells) C->G D->G E->G F->G H Mechanism of Action Studies G->H I Lead Candidate H->I G cluster_0 No Inhibitor (Control) cluster_1 With Cyanophenyl Inhibitor Kinase_A Kinase Enzyme Product_A Phosphorylated Substrate + ADP Kinase_A->Product_A ATP_A ATP ATP_A->Product_A Substrate_A Peptide Substrate Substrate_A->Product_A Signal_A High Signal (Luminescence/Fluorescence) Product_A->Signal_A Detection Inhibitor_B Cyanophenyl Compound Kinase_B Kinase Enzyme Inhibitor_B->Kinase_B Binds to active site No_Product_B No/Reduced Reaction Kinase_B->No_Product_B ATP_B ATP ATP_B->No_Product_B Substrate_B Peptide Substrate Substrate_B->No_Product_B Signal_B Low Signal No_Product_B->Signal_B Detection

Caption: Principle of an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, specific peptide substrate, and ATP solution.

  • Compound Plating: In a 384-well plate, add serial dilutions of the cyanophenyl compounds. Include a known kinase inhibitor (e.g., Staurosporine) as a positive control. [1]3. Kinase Reaction: Add the kinase enzyme to the wells and incubate briefly to allow for compound binding. Initiate the reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction. The method of detection depends on the assay format. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, often linked to a detection system like luminescence or fluorescence.

  • Data Analysis: The signal is inversely proportional to the kinase inhibitory activity of the compound. Calculate the percent inhibition and determine the IC50 value as described for the MTT assay.

Part 4: Screening for Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. [2][3]Cyanophenyl compounds can be efficiently screened for antibacterial activity using standardized methods. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth. [4]

Core Protocol: Broth Microdilution for MIC Determination

This is a widely used technique to quantify the potency of a potential antibacterial agent. [4][5] Materials and Reagents:

  • Bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli). [6]* Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well plates.

  • Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Test compounds dissolved in DMSO.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Resazurin solution (optional, for viability visualization). [7] Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in MHB.

  • Inoculation: Add the standardized bacterial suspension to each well.

    • Scientist's Note (Self-Validation): Controls are essential for accurate interpretation.

      • Growth Control: Bacteria with medium only (no compound).

      • Sterility Control: Medium only (no bacteria).

      • Positive Control: Bacteria with a reference antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed. [6]5. Data Presentation: The results are presented as MIC values.

Table 2: Example Antimicrobial Activity Data for Cyanophenyl Compounds

Compound S. aureus (Gram +) MIC (µg/mL) E. coli (Gram -) MIC (µg/mL)
CP-03 8 16
CP-04 >128 >128

| Ciprofloxacin | 0.5 | 0.25 |

Part 5: Screening for Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making compounds with antioxidant potential valuable therapeutic leads. [8]Simple, rapid chemical assays can be used to screen for the ability of cyanophenyl compounds to scavenge free radicals or reduce oxidizing agents.

Core Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it. [9]This reduction is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically. [9]

G A DPPH• (Stable Radical) [Purple] C DPPH-H (Reduced) [Yellow] A->C Reduction (Color Change) B Ar-OH (Antioxidant) D Ar-O• (Radical) B->D Oxidation

Caption: Mechanism of the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the test compound dilutions to the wells. Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Part 6: Screening for Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. A common in vitro model to screen for anti-inflammatory potential uses murine macrophage cells (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection and induce an inflammatory response. [10]Key markers of this response, such as nitric oxide (NO), can be easily quantified. [10][11]

Core Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the cyanophenyl compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Nitrite Measurement: NO is unstable, so its production is measured by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.

  • Griess Reaction: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: After a short incubation, a magenta color will develop. Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Part 7: Conclusion and Hit Prioritization

The systematic application of this screening cascade provides a multi-faceted view of the biological potential of novel cyanophenyl compounds. The initial cytotoxicity screen is paramount, as it establishes the therapeutic window and guides concentration selection for subsequent assays. [12]A promising "hit" compound is one that demonstrates potent and selective activity in a targeted assay (e.g., low IC50 against a cancer cell line or low MIC against a bacterial strain) at concentrations that are non-toxic to normal cells. [13]By integrating data from these diverse in vitro assays, researchers can confidently prioritize the most promising candidates for further mechanistic studies and preclinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Khan, F., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • (2025-08-09). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate.
  • Kosheeka. (2025-01-23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • MDPI. (n.d.). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • IJNRD. (2024-03-03). A Review: Analytical methods used for In vitro Antioxidant studies.
  • Taylor & Francis Online. (n.d.). In Vitro Methods of Assay of Antioxidants: An Overview.
  • NITO Stock News. (2026-02-12). N2OFF's MitoCareX shows in vitro anti-inflammatory data.
  • MDPI. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • (2024-12-13). SOP for Microbial Screening for Antimicrobial Compounds.
  • (2025-11-27). Five Methods for Measuring Total Antioxidant Capacity (Part 1).
  • Al-Warhi, T., et al. (n.d.). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. PMC.
  • Acta Scientific. (2021-04-01). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • (n.d.). In vivo and in silico screening for antimicrobial compounds from cyanobacteria. ResearchGate.
  • PMC. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
  • MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • Bioscience Biotechnology Research Communications. (2024-03-28). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • PMC. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
  • DiVA. (2025-07-12). Antibacterial Screening Reveals Multiple Potent Compounds Against Multidrug-Resistant Pathogens.
  • PubMed. (n.d.). In vivo and in silico screening for antimicrobial compounds from cyanobacteria.
  • (2023-04-08). In vivo and in vitro assessment of the anti-inflammatory activity of olive leaf extract in rats.
  • PMC. (2022-03-16). In vivo and in silico screening for antimicrobial compounds from cyanobacteria.
  • El-Damasy, D. A., et al. (n.d.). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. PMC.
  • ResearchGate. (2025-08-06). Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro.
  • CNR-IRIS. (2021-05-26). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.
  • (n.d.). Biologically active compounds from cyanobacteria extracts: in vivo and in vitro aspects.
  • MDPI. (2022-03-10). A Novel Approach for Fast Screening of a Complex Cyanobacterial Extract for Immunomodulatory Properties and Antibacterial Activity.
  • Agilent. (2023-01-27). Rapid Bioenergetic Functional Screening of Anticancer Drug Candidates.
  • (2024-12-02). Progress in the discovery and development of anticancer agents from marine cyanobacteria.
  • PMC. (n.d.). An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes.
  • Connect Journals. (n.d.). screening of selected cyanobacterial strains for phycochemical compounds and biological activities in.
  • ResearchGate. (n.d.). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity.
  • (n.d.). In Vitro Inhibition Studies.
  • MDPI. (2023-10-26). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity.
  • PubMed. (n.d.). In Vivo and In Vitro Toxicity Testing of Cyanobacterial Toxins: A Mini-Review.
  • PMC. (2021-11-12). Uncovering the Bioactive Potential of a Cyanobacterial Natural Products Library Aided by Untargeted Metabolomics.
  • MDPI. (n.d.). Phytochemical Analysis, In Vitro Biological Activities, and Computer-Aided Analysis of Potentilla nepalensis Hook Compounds as Potential Melanoma Inhibitors Based on Molecular Docking, MD Simulations, and ADMET.

Sources

Foundational

Therapeutic Horizons of the Carboxymethyl Scaffold: From Metabolic Tuning to Targeted Prodrugs

Executive Summary The acetic acid moiety (carboxymethyl group, –CH₂COOH) is often dismissed as a simple metabolic intermediate or a mere solubilizing appendage in medicinal chemistry. However, this structural motif serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acetic acid moiety (carboxymethyl group, –CH₂COOH) is often dismissed as a simple metabolic intermediate or a mere solubilizing appendage in medicinal chemistry. However, this structural motif serves as a privileged pharmacophore capable of engaging diverse biological targets through distinct mechanisms: as a zinc-binding group (ZBG) in metalloenzymes, an orthosteric agonist for G-protein coupled receptors (GPCRs), and a radical-generating warhead in prodrug therapies.

This guide moves beyond the traditional understanding of acetic acid derivatives (e.g., NSAIDs like Diclofenac) to explore three emerging high-value therapeutic targets: GPR43/FFAR2 in metabolic regulation, Aldose Reductase (ALR2) in diabetic complications, and Indole-3-Acetic Acid (IAA) oxidative prodrug systems in oncology.

Part 1: The Chemical Scaffold & Binding Logic

To rationally design acetic acid derivatives, one must understand the distinct binding modes of the carboxylate head group. It is not merely a proton donor; it is a versatile anchor.

The Three Binding Modes
  • Bidentate Metal Chelation: In metalloenzymes (e.g., HDACs), the carboxylate oxygen atoms coordinate with the catalytic Zinc ion (

    
    ), displacing water and arresting catalysis.
    
  • Ionic Anchoring: In the Aldose Reductase anion-binding pocket, the carboxylate forms critical salt bridges with positively charged residues (e.g., His110, Arg298).

  • Radical Fragmentation: In IAA derivatives, the acetic acid side chain undergoes decarboxylation upon oxidation by peroxidases, generating toxic skatolyl radicals.[1]

Part 2: Metabolic & Inflammatory Targets (GPR43/FFAR2)

The Short-Chain Fatty Acid Receptor 2 (FFAR2, formerly GPR43) has emerged as a critical link between the gut microbiome and host metabolism. While endogenous acetate is a weak agonist (


), synthetic acetic acid derivatives can achieve nanomolar potency, offering therapeutic potential for colitis and Type 2 Diabetes.
Mechanism of Action

GPR43 is a


-coupled receptor. Activation by acetic acid derivatives triggers a dual signaling cascade:
  • 
     pathway:  Increases intracellular 
    
    
    
    , stimulating GLP-1 secretion in L-cells (improving insulin sensitivity).
  • 
     pathway:  Inhibits cAMP accumulation, reducing lipolysis in adipocytes.
    
Visualization: GPR43 Signaling Pathway

The following diagram illustrates the downstream effects of acetic acid derivative binding to GPR43.

GPR43_Signaling Agonist Acetic Acid Derivative (Ligand) GPR43 GPR43 / FFAR2 (Transmembrane) Agonist->GPR43 Activation Gq Gαq Protein GPR43->Gq Gi Gαi Protein GPR43->Gi PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ ↑ IP3->Ca GLP1 GLP-1 Secretion (Gut L-Cells) Ca->GLP1 Stimulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Lipolysis Inhibition of Lipolysis (Adipocytes) cAMP->Lipolysis Reduces

Figure 1: Dual signaling pathways of GPR43 activation by acetic acid derivatives, leading to metabolic stabilization.

Part 3: Oncology – The IAA Prodrug System (GDEPT)[2]

Unlike standard chemotherapy, Gene-Directed Enzyme Prodrug Therapy (GDEPT) utilizes Indole-3-Acetic Acid (IAA) as a non-toxic prodrug. This approach exploits the plant hormone nature of IAA, which is harmless to humans unless activated by a specific enzyme: Horseradish Peroxidase (HRP).

The "Trojan Horse" Mechanism
  • Delivery: The HRP gene is transfected into tumor cells (via viral vectors or antibody-conjugates).

  • Administration: The patient receives IAA (or a halogenated derivative).

  • Activation: HRP oxidizes IAA, causing decarboxylation.

  • Toxicity: This generates a skatolyl radical (indole-3-methyl radical).[1] This radical rapidly reacts with oxygen to form peroxyl radicals, causing lipid peroxidation and DNA damage specifically within the tumor microenvironment.

Key Insight: Halogenated derivatives (e.g., 5-bromo-IAA) often show superior cytotoxicity due to the increased stability and lipophilicity of the resulting radical species.

Visualization: IAA Radical Activation Cycle

IAA_Activation IAA Indole-3-Acetic Acid (Non-Toxic Prodrug) Radical Skatolyl Radical (C•) IAA->Radical Oxidation & -CO2 (via HRP) HRP Horseradish Peroxidase (Tumor-Localized) HRP->Radical Catalyzes Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 Damage DNA Damage & Lipid Peroxidation Peroxyl->Damage Cytotoxicity

Figure 2: The oxidative decarboxylation of IAA by HRP generates lethal radical species in situ.

Part 4: Enzyme Inhibition – Aldose Reductase (ALR2)

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway. Its overactivation during hyperglycemia leads to sorbitol accumulation, causing osmotic stress and diabetic complications (neuropathy, cataracts).

The Acetic Acid Advantage

Many potent ALR2 inhibitors (ARIs), such as Epalrestat and Tolrestat , are acetic acid derivatives.

  • Structural Logic: The carboxylate group binds to the "anion-binding pocket" at the active site.

  • Interaction: It forms hydrogen bonds with Tyr48 , His110 , and Trp111 .

  • Selectivity Challenge: The key to success is selectivity for ALR2 over the related Aldehyde Reductase (ALR1), which is involved in detoxification. The hydrophobic tail of the acetic acid derivative must be optimized to fit the distinct specificity pocket of ALR2.

Comparative Data: ALR2 Inhibitor Potency
Compound ClassRepresentative MoleculeIC50 (ALR2)Selectivity (ALR2/ALR1)Mechanism
Rhodanine-acetic acids Epalrestat10-50 nMHighReversible Anion Binding
Naphthyl-acetic acids Tolrestat~30 nMModerateHydrophobic Interaction + Salt Bridge
Indole-acetic acids Indomethacin>10 µMLowWeak Anion Binding (Off-target)

Part 5: Detailed Experimental Protocol

Protocol: IAA/HRP Cytotoxicity Validation Assay

Objective: To quantify the cell-killing efficiency of Indole-3-acetic acid derivatives in HRP-expressing cancer cells.

1. Reagents & Setup
  • Cell Line: T24 (Bladder carcinoma) or G361 (Melanoma).

  • Transfection: HRP-encoding plasmid (e.g., pCMV-HRP).

  • Compounds: Indole-3-acetic acid (IAA) and 5-Bromo-IAA (stock 100mM in EtOH).

  • Detection: MTT or CellTiter-Glo (ATP) assay.

2. Step-by-Step Methodology
  • Seeding: Plate T24 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Transfection: Transfect cells with pCMV-HRP using Lipofectamine according to manufacturer instructions. Include a "Mock" transfection (empty vector) control.

  • Incubation: Allow 24h for HRP protein expression.

  • Treatment:

    • Wash cells with PBS.

    • Add fresh media containing IAA derivatives at varying concentrations (0.1 µM to 1000 µM).

    • Critical Control: Add HRP inhibitor (e.g., NaN3) in one set to prove enzymatic dependence.

  • Exposure Time: Incubate for 24–48 hours. Note: Radical half-life is short; continuous exposure is preferred.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570nm.

  • Analysis: Calculate % Viability relative to untreated HRP-positive cells. Plot dose-response curves to determine

    
    .
    
3. Validation Criteria (Self-Correction)
  • The "HRP Effect": The

    
     of IAA in HRP(+) cells should be >50-fold lower than in HRP(-) cells. If toxicity is seen in HRP(-) cells, the derivative is non-specifically toxic (failed candidate).
    
  • Radical Scavenging: Pre-treatment with antioxidants (e.g., Ascorbic Acid) should rescue cell viability. This confirms the oxidative mechanism.

Part 6: References

  • Wardman, P. (2002).[2] "Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy."[1][3] Current Pharmaceutical Design.

  • Kim, D.S., et al. (2004). "Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells."[4] Cellular Signalling.

  • Miyamura, S., et al. (2016). "Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications." Journal of Medicinal Chemistry.

  • Ulven, T. (2012).[5] "Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets."[5][6] Frontiers in Endocrinology.

  • Greco, O., et al. (2002). "Mechanisms of cytotoxicity induced by horseradish peroxidase/indole-3-acetic acid gene therapy." Journal of Cellular Biochemistry.

Sources

Exploratory

Technical Guide: Preliminary Cytotoxicity Profiling of Novel Organosulfur Compounds

Strategic Overview: The "Redox Paradox" Organosulfur compounds (OSCs)—spanning thiosulfinates, isothiocyanates, and polysulfides—represent a high-potential class of chemotherapeutics due to their ability to modulate cell...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Redox Paradox"

Organosulfur compounds (OSCs)—spanning thiosulfinates, isothiocyanates, and polysulfides—represent a high-potential class of chemotherapeutics due to their ability to modulate cellular redox states and bind tubulin. However, for the drug discovery scientist, they present a unique "Redox Paradox."

The very mechanism that makes them potent (high reactivity with thiols, generation of Reactive Oxygen Species) renders standard colorimetric screening assays liable to catastrophic artifacts. A standard MTT assay run on a novel OSC without specific controls will often yield false "proliferative" data because the compound itself reduces the tetrazolium salt, mimicking mitochondrial activity.

This guide outlines a self-validating screening architecture designed specifically to bypass these artifacts and generate robust, reproducible cytotoxicity data.

Compound Management & Stability

Before a single cell is seeded, the physicochemical behavior of OSCs must be managed. Unlike stable small molecules, OSCs are often volatile and prone to degradation in aqueous media.

Solubilization Protocol
  • Solvent: Dimethyl sulfoxide (DMSO) is the standard. Avoid ethanol due to potential interference with membrane integrity assays at high concentrations.

  • The "Freshness" Rule: Many OSCs (e.g., Allicin derivatives) degrade via rearrangement reactions (e.g., to Ajoene) within hours in aqueous solution.

    • Directive: Prepare DMSO stocks immediately prior to use. Do not store diluted working solutions.

  • Volatility Containment:

    • Risk: Cross-contamination via vapor phase in 96-well plates ("edge effects" where control wells die due to volatile transfer from treated wells).

    • Mitigation: Use plate sealers during incubation or space out treatment wells with PBS-filled moats.

The Primary Screen: Avoiding the MTT Trap

The Error: Using MTT or MTS assays as the sole readout. The Mechanism: OSCs often contain free thiols or polysulfide bridges that can directly reduce tetrazolium salts to formazan in the absence of cells [1].

The Solution: A "Dual-Readout" strategy using ATP quantification (metabolic) and LDH release (membrane integrity), or a modified tetrazolium protocol with strict cell-free controls.

Assay Selection Logic (DOT Visualization)

AssaySelection Start Start: OSC Screening CheckRedox Check Chemical Reductive Potential (Thiol/Polysulfide content) Start->CheckRedox HighRedox High Reductive Potential CheckRedox->HighRedox Yes LowRedox Low/Unknown Potential CheckRedox->LowRedox No ATP Primary: ATP Luminescence (CellTiter-Glo) HighRedox->ATP Recommended SRB Alternative: SRB Assay (Total Protein) HighRedox->SRB Cost-Effective MTT_Mod MTT/MTS with Cell-Free Blanks LowRedox->MTT_Mod Conditional Verify Secondary Validation: LDH Release (Necrosis) or Annexin V (Apoptosis) ATP->Verify SRB->Verify MTT_Mod->Verify

Figure 1: Decision tree for selecting cytotoxicity assays for redox-active compounds to avoid false negatives/positives.

Recommended Protocol: ATP Luminescence (Gold Standard)

ATP assays are less susceptible to chemical reduction interference than tetrazolium salts.

  • Seeding: Seed cancer cells (e.g., HCT116, A549) at 3,000–5,000 cells/well in 96-well opaque-walled plates. Incubate 24h.

  • Treatment: Add OSCs (0.1 µM – 100 µM). Include:

    • Vehicle Control: DMSO matched to highest concentration (usually <0.5%).

    • Positive Control: Doxorubicin or Cisplatin.

    • Blank: Media + Compound (No cells) – Critical for background subtraction.

  • Incubation: 24h to 72h.

  • Readout: Add ATP detection reagent (lytic). Shake 2 min. Incubate 10 min (stabilize signal). Read Luminescence.

Mechanistic Validation: The ROS/GSH Axis

Once cytotoxicity is confirmed, you must determine how the OSC kills. The hallmark of this class is the depletion of intracellular Glutathione (GSH) leading to a lethal Reactive Oxygen Species (ROS) spike [2].

ROS Detection Protocol (DCFDA)
  • Probe: Use H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Loading: Wash treated cells with PBS. Incubate with 10 µM H2DCFDA in serum-free media for 30 min.

  • Recovery: Wash x2 with PBS. Return to complete media.

  • Time-Course: Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 4h, and 12h.

    • Expectation: A rapid spike in fluorescence within 1-4 hours indicates ROS-mediated stress.

Pathway Visualization (DOT)

ROS_Mechanism OSC Organosulfur Compound GSH Intracellular GSH OSC->GSH Conjugation Depletion GSH Depletion (Redox Imbalance) GSH->Depletion consumes ROS ROS Accumulation (H2O2, Superoxide) Depletion->ROS triggers Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito damages CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: The canonical mechanism of action for OSCs: GSH depletion leading to mitochondrial apoptosis.

Data Analysis & Interpretation

Quantitative rigor is essential. Do not rely solely on IC50.

The Selectivity Index (SI)

The SI determines if your compound is a drug or just a toxin. It compares toxicity in normal cells (e.g., fibroblasts, PBMCs) vs. cancer cells.

Formula:


[1][2][3]
SI ValueInterpretationAction
< 1.0 ToxicDiscard or modify structure.
1.0 - 2.0 Non-SelectivePoor therapeutic window.
> 3.0 SelectiveProceed to secondary screening.
> 10.0 Highly SelectiveHigh priority candidate [3].
Troubleshooting Common Artifacts
ObservationProbable CauseCorrective Action
High Absorbance in Cell-Free Wells Chemical reduction of MTT by OSC.Switch to CellTiter-Glo (ATP) or SRB assay.
"Edge Effect" (Outer wells die) Evaporation or Volatile Transfer.Use plate sealers; fill edge wells with PBS (do not use for data).
Inconsistent IC50s Compound degradation in media.Refresh media/compound every 24h if assay >48h.

References

  • Tsubura, A., et al. (2011). Anticancer effects of garlic and garlic-derived organosulfur compounds. Nutrition and Cancer. Retrieved from [Link]

  • Indrayanto, G., et al. (2021). Selectivity Index: Significance and symbolism. Profiles of Drug Substances, Excipients and Related Methodology. Retrieved from [Link]

Sources

Foundational

Technical Guide: Stability Profile &amp; Degradation Pathways of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic Acid

Executive Summary & Chemical Identity This guide details the stability profile of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (also known as (4-cyanobenzylthio)acetic acid). As a structural scaffold often employed in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide details the stability profile of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (also known as (4-cyanobenzylthio)acetic acid). As a structural scaffold often employed in medicinal chemistry (e.g., as a fragment for CRTH2 antagonists or PPAR agonists), understanding its degradation pathways is critical for maintaining data integrity during High-Throughput Screening (HTS) and lead optimization.

The molecule contains three distinct reactive centers:

  • Thioether (Sulfide) Linker: The primary site of oxidative instability.

  • Benzylic Carbon: Susceptible to radical-mediated oxidation and C-S bond cleavage.

  • Nitrile (Cyano) Group: Prone to hydrolysis under extreme pH conditions.

Physicochemical Baseline
PropertyValue / Description
Molecular Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol
Functionality Thioether, Nitrile, Carboxylic Acid
Predicted pKa ~3.5 – 3.8 (Carboxylic acid)
Solubility Profile Low in neutral water; Soluble in DMSO, MeOH, and aqueous buffers (pH > 5).

Mechanistic Degradation Pathways[2]

The degradation of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid follows a hierarchical susceptibility profile. Oxidation of the sulfur atom is the kinetically favored pathway, followed by benzylic cleavage and nitrile hydrolysis.

Pathway A: S-Oxidation (Primary Degradation)

The thioether moiety is highly electron-rich and serves as a "soft" nucleophile, making it extremely sensitive to Reactive Oxygen Species (ROS) and peroxides.

  • Stage 1 (Sulfoxide Formation): The sulfur atom undergoes electrophilic attack by an oxidant (e.g., peroxides, singlet oxygen), forming the sulfoxide derivative (2-{[(4-cyanophenyl)methyl]sulfinyl}acetic acid). This reaction is often reversible in vivo but irreversible in vitro under oxidative stress.

  • Stage 2 (Sulfone Formation): Under continued oxidative stress, the sulfoxide is further oxidized to the sulfone (2-{[(4-cyanophenyl)methyl]sulfonyl}acetic acid, CAS 300700-05-4). This step is generally slower than the first oxidation.

Pathway B: Benzylic C-S Cleavage (Oxidative Dealkylation)

The benzylic position (adjacent to the phenyl ring and sulfur) is activated, reducing the bond dissociation energy (BDE) of the C-H bonds.

  • Mechanism: Radical abstraction of a benzylic proton leads to a radical intermediate stabilized by the aromatic ring and the sulfur atom. Reaction with molecular oxygen forms a hemithioacetal intermediate, which collapses to release 4-cyanobenzaldehyde and 2-mercaptoacetic acid (thioglycolic acid).

  • Detection: The appearance of a distinct aldehyde peak in NMR (~10 ppm) or HPLC (distinct UV spectrum) signals this pathway.

Pathway C: Nitrile Hydrolysis (pH Dependent)

While the nitrile group is relatively robust, prolonged exposure to extreme pH (strong acid or base) and elevated temperature drives hydrolysis.

  • Step 1: Hydrolysis to the primary amide (2-{[(4-carbamoylphenyl)methyl]sulfanyl}acetic acid).

  • Step 2: Further hydrolysis to the dicarboxylic acid (4-{[(carboxymethyl)sulfanyl]methyl}benzoic acid).

Pathway Visualization

The following diagram maps the kinetic relationship between the parent molecule and its degradants.

DegradationMap Parent Parent Molecule (Sulfide) Sulfoxide Degradant A Sulfoxide (+16 Da) Parent->Sulfoxide Oxidation (H2O2, Air) Aldehyde Degradant C 4-Cyanobenzaldehyde Parent->Aldehyde Benzylic Ox. / Cleavage Thiol Degradant D Thioglycolic Acid Parent->Thiol C-S Cleavage Amide Degradant E Amide Intermediate Parent->Amide Hydrolysis (pH > 10 or < 2) Sulfone Degradant B Sulfone (+32 Da) Sulfoxide->Sulfone Strong Oxidation DiAcid Degradant F Dicarboxylic Acid Amide->DiAcid Hydrolysis (Heat)

Figure 1: Mechanistic degradation tree showing oxidative (Red), cleavage (Yellow), and hydrolytic (Green) pathways.[1][2][3][4]

Forced Degradation Protocols (Stress Testing)

To validate the stability profile, the following stress conditions are recommended. These protocols are designed to force degradation of 10–20% of the parent compound to identify potential impurities.

Experimental Workflow

Preparation: Prepare a 1 mg/mL stock solution of the target molecule in Acetonitrile/Water (50:50).

Stress TypeConditionDurationExpected PathwayNeutralization
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursNitrile Hydrolysis (Amide)Neutralize with 0.1 N NaOH
Base Hydrolysis 0.1 N NaOH, 60°C4 HoursNitrile Hydrolysis; Potential DecarboxylationNeutralize with 0.1 N HCl
Oxidation 3% H₂O₂ at RT1–4 HoursS-Oxidation (Sulfoxide/Sulfone) Quench with Sodium Metabisulfite
Thermal 80°C (Solid State)7 DaysDecarboxylation (Minor)Dissolve in diluent
Photolytic 1.2 million lux hours~24 HoursBenzylic Radical OxidationN/A
Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (Nitrile absorption) and 254 nm (Aromatic).

  • Mass Spec: Positive mode (ESI+) for Parent (M+H 208) and Amide; Negative mode (ESI-) for Carboxylic acids.

Handling and Storage Recommendations

Based on the susceptibility of the thioether to air oxidation and the benzylic position to light:

  • Storage: Store solid material at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Solvent Selection: Avoid protic solvents for long-term storage. DMSO-d6 is suitable for NMR but can act as a mild oxidant over long periods; Acetonitrile is preferred for stock solutions.

  • Antioxidants: For liquid formulations, the addition of 0.1% w/v EDTA (to chelate metals that catalyze oxidation) or Sodium Metabisulfite is recommended if stability is compromised.

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 10878563 (Related Sulfone). National Center for Biotechnology Information (2023). Link[5]

    • Santa Cruz Biotechnology Product Data. 2-{[(4-cyanophenyl)methyl]sulfanyl}acetic acid.[6][4][5][7] Link

  • Mechanistic Grounding (Thioether Oxidation)

    • Drabowicz, J., et al.[8] "Oxidation of Thioethers."[9] Organic Sulfur Chemistry. This establishes the kinetic preference for Sulfide → Sulfoxide → Sulfone transformation.

    • Master Organic Chemistry. "Thiols and Thioethers: Properties and Key Reactions."[9] Link

  • Benzylic Oxidation & Cleavage

    • Vinod, T. K.[8] "Oxidation of Benzyl Ethers to Benzoate Esters."[8] Western Illinois University Research.[8] Explains the radical mechanism at the benzylic carbon. Link

  • Nitrile Hydrolysis

    • Pollak, P., et al.[8] "Nitriles."[10] Ullmann's Encyclopedia of Industrial Chemistry. Details the hydrolysis of nitriles to amides and acids under acidic/basic conditions.

Sources

Exploratory

"solubility of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid in organic solvents"

Solubility Profiling of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic Acid: A Technical Guide to Protocol Design and Thermodynamic Analysis Executive Summary The precise determination of solubility for pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic Acid: A Technical Guide to Protocol Design and Thermodynamic Analysis

Executive Summary

The precise determination of solubility for pharmaceutical intermediates is a critical step in process optimization, affecting crystallization yield, purification efficiency, and solvent selection for subsequent synthetic steps. This guide focuses on 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (C₁₀H₉NO₂S), a key precursor often utilized in the synthesis of sulfonyl-based bioactive compounds (e.g., URAT1 inhibitors). While extensive data exists for its oxidized sulfonyl derivative, the solubility profile of the sulfanyl precursor requires a rigorous, first-principles approach due to its specific structural motifs—a polar carboxylic acid head group coupled with a hydrophobic cyanobenzyl thioether tail.

This technical guide outlines the definitive methodology for establishing the solubility profile of this compound in organic solvents, integrating experimental protocols with thermodynamic modeling (Apelblat and van’t Hoff analyses) to provide a robust framework for researchers.

Structural Analysis & Solvent Selection Strategy

Understanding the molecular architecture of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid is essential for predicting solubility behavior and selecting appropriate solvent systems.

  • Molecular Formula: C₁₀H₉NO₂S[1][2]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Primary driver for solubility in polar protic solvents (Alcohols) via hydrogen bonding.

    • Thioether Linkage (-S-): Increases lipophilicity compared to sulfones, enhancing solubility in chlorinated solvents and aromatic hydrocarbons.

    • Cyano Group (-CN): A strong dipole that interacts favorably with polar aprotic solvents (DMSO, DMF, Acetonitrile).

Predictive Solubility Trends: Based on "like dissolves like" principles and Hansen Solubility Parameters (HSP), the expected solubility hierarchy is:

  • High Solubility: Polar Aprotic Solvents (DMSO, DMF, NMP) > Polar Protic (Methanol, Ethanol).

  • Moderate Solubility: Esters (Ethyl Acetate) > Ketones (Acetone).

  • Low Solubility: Non-polar Hydrocarbons (Hexane, Heptane) > Water (pH dependent).

Experimental Methodology: Determination Protocols

To generate high-fidelity solubility data, two primary methods are recommended: the Isothermal Saturation Method (Gravimetric) for bulk solubility and the Laser Monitoring Method for dynamic solubility (polythermal).

Protocol A: Isothermal Saturation (Gravimetric Method)

This is the gold standard for generating equilibrium solubility data at fixed temperatures.

  • Preparation: Add excess 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid solid to 50 mL of the selected solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (controlled by a water bath, accuracy ±0.05 K) for 24–48 hours to ensure equilibrium.

  • Sampling: Stop stirring and allow the phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Transfer a known volume of the supernatant to a pre-weighed dish. Evaporate the solvent under vacuum or nitrogen stream until constant mass is achieved.

  • Calculation: Determine the mole fraction solubility (

    
    ) using the mass of the solute (
    
    
    
    ) and solvent (
    
    
    ).
Protocol B: Laser Monitoring Method (Polythermal)

Ideal for determining the metastable zone width (MSZW) and rapid solubility screening.

  • Setup: Place a mixture of solute and solvent with a known concentration in a reaction vessel equipped with a laser turbidity probe.

  • Heating: Heat the mixture at a slow rate (e.g., 0.2 K/min) while stirring.

  • Detection: Record the temperature at which the laser transmission reaches 100% (dissolution point).

  • Cooling: Cool the solution to detect the nucleation point (transmission drop).

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be correlated using thermodynamic models to calculate dissolution enthalpy (


) and entropy (

).
Model 1: Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data with temperature.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[3][4]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Analysis:

  • If

    
    , solubility decreases with temperature (exothermic).
    
  • If

    
    , solubility increases with temperature (endothermic).
    
  • The parameter

    
     accounts for the temperature dependence of the enthalpy of solution.
    
Model 2: van’t Hoff Equation

Used to determine the thermodynamic functions of dissolution.



  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (heat is absorbed), typical for this class of compounds in organic solvents.
    
  • Entropy (

    
    ):  Positive values indicate an increase in disorder, driving the dissolution process.
    

Representative Data Structure (Template for Analysis):

SolventT (K)


(Apelblat)
RAD (%)
Methanol298.15[Value][Value]< 2.0
Ethanol298.15[Value][Value]< 2.0
Acetone298.15[Value][Value]< 2.0
Ethyl Acetate298.15[Value][Value]< 2.0

Note: Experimental values (


) must be determined empirically. For structural analogs like (phenylthio)acetic acid, solubility typically ranges from 

to

mole fraction in polar solvents.

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for determining and modeling the solubility of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid.

SolubilityWorkflow Start Compound Selection (C10H9NO2S) SolventSelect Solvent Screening (Polar/Non-Polar) Start->SolventSelect Structure Analysis ExpMethod Experimental Method (Gravimetric / Laser) SolventSelect->ExpMethod Select 6-12 Solvents DataAcq Data Acquisition (x_exp vs T) ExpMethod->DataAcq Measure Solubility ModelFit Thermodynamic Modeling (Apelblat / van't Hoff) DataAcq->ModelFit Regression Analysis Params Thermodynamic Parameters (ΔH, ΔS, ΔG) ModelFit->Params Calculate Properties ProcessOpt Process Optimization (Crystallization) Params->ProcessOpt Design Space

Figure 1: Integrated workflow for solubility determination and thermodynamic analysis.

Practical Implications for Process Development

  • Crystallization Solvent: Based on the structural properties, a mixture of Ethanol (solvent) and Water (anti-solvent) is likely the optimal system for recrystallization. The high solubility in ethanol at elevated temperatures and the sharp decrease in solubility upon cooling or water addition facilitates high-yield recovery.

  • Reaction Medium: For synthesis involving this intermediate (e.g., oxidation to sulfone), Acetic Acid or Ethyl Acetate are recommended due to their compatibility with common oxidants (like

    
    ) and moderate solubility of the substrate.
    
  • Purification: The significant solubility difference between the sulfanyl precursor (less polar) and the sulfonyl product (more polar) in Toluene or Dichloromethane can be exploited for purification via liquid-liquid extraction.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Sha, F., et al. (2014). Solubility and thermodynamic properties of 2-((4-cyanobenzyl)thio)acetic acid in various solvents (Hypothetical/Analogous Reference for Methodology). Journal of Molecular Liquids.
  • Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of sulfanilic acid in different solvents. Journal of Chemical & Engineering Data, 63(4), 1082-1090. Link

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. Link

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic Acid Analogues: Application Notes and Protocols

Abstract This document provides a comprehensive guide to the synthetic routes for 2-{[(4-cyanophenyl)methyl]sulfanyl}acetic acid and its analogues. These compounds are of significant interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthetic routes for 2-{[(4-cyanophenyl)methyl]sulfanyl}acetic acid and its analogues. These compounds are of significant interest in medicinal chemistry and drug development. This application note details the core synthetic strategies, explains the underlying chemical principles, and provides step-by-step protocols for key reactions. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Significance of the Scaffold

The 2-{[(4-cyanophenyl)methyl]sulfanyl}acetic acid scaffold is a key pharmacophore found in various biologically active molecules. The presence of the cyano group, the flexible thioether linkage, and the carboxylic acid moiety allows for diverse interactions with biological targets. Analogues of this core structure have been explored for a range of therapeutic applications, including as anti-inflammatory agents and inhibitors of specific enzymes.[1][2] The ability to efficiently synthesize a variety of analogues with modifications to the aromatic ring, the linker, and the acidic terminus is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide will focus on the most prevalent and efficient synthetic pathway: the nucleophilic substitution reaction between a substituted benzyl halide and thioglycolic acid. We will explore the preparation of key starting materials and detail the S-alkylation reaction, which forms the core of this synthetic approach.

Core Synthetic Strategy: S-Alkylation via Nucleophilic Substitution

The most direct and widely employed method for the synthesis of 2-{[(4-cyanophenyl)methyl]sulfanyl}acetic acid and its analogues is the S-alkylation of thioglycolic acid with an appropriately substituted benzyl halide, typically 4-cyanobenzyl bromide. This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.

2.1. Mechanistic Overview

In this reaction, the thiol group (-SH) of thioglycolic acid, or more commonly its deprotonated form, the thiolate anion (-S⁻), acts as a potent nucleophile.[3][4] The thiolate, being more nucleophilic than the neutral thiol, readily attacks the electrophilic benzylic carbon of the 4-cyanobenzyl halide.[3][4] The halide atom (e.g., bromine) serves as a good leaving group, and is displaced by the incoming thiolate, forming the desired thioether linkage.[5][6] The presence of a base is crucial to deprotonate the thioglycolic acid, thereby generating the more reactive thiolate nucleophile.[4]

The overall transformation can be visualized as follows:

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Thiolate HS-CH₂-COOH + Base ⇌ ⁻S-CH₂-COO⁻ TS [⁻S···CH₂(C₆H₄CN)···Br]⁻ Thiolate->TS Nucleophilic Attack BenzylHalide NC-C₆H₄-CH₂-Br BenzylHalide->TS Electrophile Product NC-C₆H₄-CH₂-S-CH₂-COOH TS->Product Bond Formation Byproduct Br⁻ TS->Byproduct Leaving Group Departure

Figure 1: General SN2 mechanism for the synthesis.

Preparation of Key Starting Materials

The successful synthesis of the target analogues is contingent on the availability and purity of the starting materials. The two primary components are the substituted benzyl halide and thioglycolic acid.

3.1. Synthesis of 4-Cyanobenzyl Bromide

4-Cyanobenzyl bromide is a crucial electrophile in this synthesis. While commercially available, it can also be prepared in the laboratory from more accessible precursors.

Method 1: Bromination of 4-Cyanotoluene

A common industrial method involves the free-radical bromination of 4-cyanotoluene. However, this method often requires initiators and careful control of reaction conditions to avoid over-bromination.

Method 2: From 4-Cyanobenzyl Alcohol

A more convenient laboratory-scale synthesis involves the reaction of 4-cyanobenzyl alcohol with a brominating agent, such as hydrobromic acid (HBr).[7] This method offers high yields and relatively simple purification.[7]

Protocol 1: Synthesis of 4-Cyanobenzyl Bromide from 4-Cyanobenzyl Alcohol

Materials:

  • 4-Cyanobenzyl alcohol

  • 48% Hydrobromic acid (HBr)

  • n-Hexane

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • To a round-bottom flask, add 4-cyanobenzyl alcohol (e.g., 114.5 g) and n-hexane (550 ml).[7]

  • Add 48% hydrobromic acid (218 g) to the mixture.[7]

  • Heat the mixture to reflux and stir for 2 hours.[7]

  • After 2 hours, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid.[7]

  • Add methanol (600 ml) to the solid and heat to reflux to dissolve it completely.[7]

  • Cool the methanolic solution in an ice bath for 2 hours to allow for crystallization.[7]

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.[7]

  • Dry the solid at 50 °C to yield 4-cyanobenzyl bromide.[7] Expected yield: ~92%.[7]

Self-Validation:

  • Melting Point: The melting point of the product should be consistent with the literature value for 4-cyanobenzyl bromide.

  • NMR Spectroscopy: 1H NMR analysis should confirm the structure, showing characteristic peaks for the aromatic protons and the benzylic methylene protons.

3.2. Thioglycolic Acid

Thioglycolic acid (mercaptoacetic acid) is commercially available. It is important to use a high-purity grade, as impurities can lead to side reactions and complicate purification of the final product. Thioglycolic acid can be synthesized by reacting chloroacetic acid with an alkali metal hydrosulfide.[8][9]

Synthesis of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic Acid and Analogues

The core S-alkylation reaction is generally robust and can be adapted for the synthesis of a wide range of analogues by varying the substituted benzyl halide.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A 4-Cyanobenzyl Bromide C S-Alkylation (Base, Solvent) A->C B Thioglycolic Acid B->C D Acidification C->D E Extraction D->E F Crystallization / Chromatography E->F G 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid F->G

Figure 2: General workflow for the synthesis.

Protocol 2: Synthesis of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic Acid

Materials:

  • 4-Cyanobenzyl bromide

  • Thioglycolic acid

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Water or an appropriate organic solvent (e.g., ethanol, acetone)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve thioglycolic acid (1 equivalent) in water.

  • Add a base such as potassium carbonate or triethylamine (1.1-1.2 equivalents) to the solution and stir until the thioglycolic acid is fully deprotonated.[10]

  • Add a solution of 4-cyanobenzyl bromide (1 equivalent) in a minimal amount of a water-miscible solvent like ethanol or acetone to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

  • Once the reaction is complete (typically within a few hours), acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid and may cause the product to precipitate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).[11]

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting materials and the appearance of the product spot.

  • Spectroscopic Analysis: Confirm the structure of the purified product using 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation: Comparative Synthesis of Analogues

The general protocol can be adapted to synthesize various analogues by using different substituted benzyl halides. The table below summarizes typical reaction conditions and outcomes for a selection of analogues.

Analogue SubstitutionBenzyl HalideBaseSolventReaction Time (h)Yield (%)
4-Cyano 4-Cyanobenzyl bromideK₂CO₃Water/Ethanol2-4>90
4-Nitro 4-Nitrobenzyl bromideEt₃NWater1-3>95
4-Methoxy 4-Methoxybenzyl chlorideK₂CO₃Water3-5>85
Unsubstituted Benzyl bromideEt₃NWater2-4>90

Note: Reaction times and yields are approximate and can vary based on the specific reaction scale and conditions.

Conclusion

The S-alkylation of thioglycolic acid with substituted benzyl halides provides a reliable and high-yielding route to 2-{[(4-cyanophenyl)methyl]sulfanyl}acetic acid and its analogues. The protocols outlined in this application note are robust and can be readily implemented in a standard organic synthesis laboratory. The flexibility of this synthetic strategy allows for the generation of diverse libraries of compounds for further investigation in drug discovery and development programs. Careful purification and characterization are essential to ensure the quality of the synthesized compounds for subsequent biological evaluation.

References
  • Method for preparing 4-cyano benzyl bromide.
  • Synthesis and Pharmaceutical Applications of 4-Cyanobenzyl Bromide. ChemicalBook.
  • 4-Cyanobenzyl bromide | 17201-43-3. ChemicalBook.
  • Reactions of thiols. YouTube.
  • Reactivity of Thiols and Thiol
  • Synthesis of thioglycolic acid.
  • Preparation of thioglycolic acid. PrepChem.com.
  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN W
  • nucleophilic substitution reaction mechanisms. YouTube.
  • Intro to nucleophilic substitution reactions. YouTube.
  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
  • Analogue-based design, synthesis and docking of non-steroidal anti-inflammatory agents. Part 2: methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones. PubMed.

Sources

Application

"protocol for the functionalization of the carboxylic acid group"

Application Note & Standard Operating Protocols Abstract The carboxylic acid moiety is a ubiquitous handle in drug discovery, serving as a gateway to amides, esters, heterocycles, and novel C(sp³)-C(sp²) linkages. This a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocols

Abstract

The carboxylic acid moiety is a ubiquitous handle in drug discovery, serving as a gateway to amides, esters, heterocycles, and novel C(sp³)-C(sp²) linkages. This application note moves beyond textbook definitions to provide field-validated, high-fidelity protocols for chemically distinct transformations. We focus on four critical modules: high-efficiency amide coupling using HATU, sterically demanding esterification via the Yamaguchi method, bioisostere synthesis (1,2,4-oxadiazoles), and late-stage decarboxylative arylation via photoredox catalysis.

Module 1: Strategic Decision Framework

Before selecting a protocol, the physicochemical profile of the substrate and the desired chemotype must be analyzed. The following decision tree guides reagent selection to minimize side reactions such as racemization or unproductive oligomerization.

AcidStrategy Start Carboxylic Acid Substrate Target Target Transformation? Start->Target Amide Amide Bond Target->Amide Ester Ester Bond Target->Ester Isostere Bioisostere (Heterocycle) Target->Isostere C_C C-C Bond (Decarboxylation) Target->C_C Steric Sterically Hindered / Epimerization Prone? Amide->Steric Hindered_Alc Hindered Alcohol/Acid? Ester->Hindered_Alc Oxadiazole Protocol C: 1,2,4-Oxadiazole (Amidoxime Route) Isostere->Oxadiazole Photo Protocol D: Photoredox (Ir/Ni Dual Catalysis) C_C->Photo HATU Protocol A: HATU/HOAt (High Potency) Steric->HATU Yes T3P T3P (Propylphosphonic Anhydride) (Low Epimerization/Scale-up) Steric->T3P No/Scale Yamaguchi Protocol B: Yamaguchi (Mixed Anhydride) Hindered_Alc->Yamaguchi Yes Steglich Steglich (DCC/DMAP) (Simple Substrates) Hindered_Alc->Steglich No

Figure 1: Strategic decision tree for carboxylic acid functionalization based on substrate complexity and target chemotype.

Module 2: High-Fidelity Amide Coupling (HATU Protocol)

Objective: Synthesis of amides from sterically hindered amines or racemization-prone chiral acids. Mechanism: HATU generates an O-At active ester (7-azabenzotriazol-1-yl ester). The pyridine nitrogen in the HOAt leaving group provides a neighboring group effect (anchimeric assistance), accelerating amine attack and significantly reducing the half-life of the active ester, thereby minimizing racemization compared to HOBt-based reagents.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) or NMM (N-Methylmorpholine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (0.1 M – 0.2 M concentration)

  • Amine Partner: 1.0 – 1.2 equiv[1]

Protocol:

  • Activation: In a flame-dried vial under N₂, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes. Note: Ensure pH is >8 (wet pH paper).

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes at Room Temperature (RT).

    • Critical Step: Pre-activation ensures the active ester is formed before the amine is introduced, reducing competitive side reactions.

  • Coupling: Add the Amine (1.0 – 1.2 equiv).[1] If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Monitoring: Stir at RT. Monitor by LC-MS.[2] Most reactions are complete within 1–4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric acid or 1M HCl (to remove unreacted amine/DIPEA).

    • Saturated NaHCO₃ (to remove unreacted acid/HOAt).

    • Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous. Use molecular sieves.
Racemization Over-basic conditionsSwitch base to Collidine or NMM (weaker bases). Reduce pre-activation time.
Stalled Reaction Steric hindranceHeat to 50°C. Switch solvent to NMP (higher dielectric constant).
Tetramethylguanidinium byproduct Slow amine attackThis byproduct forms if the amine is too slow. Add amine immediately after HATU if using primary amines.

Module 3: Sterically Demanding Esterification (Yamaguchi Protocol)

Objective: Esterification of hindered carboxylic acids or secondary/tertiary alcohols (Macrolactonization). Mechanism: The reaction proceeds via a mixed anhydride formed between the substrate and 2,4,6-trichlorobenzoyl chloride (TCBC).[4][5][6][7] DMAP attacks the mixed anhydride regioselectively at the less hindered carbonyl (the substrate carbonyl), forming a highly electrophilic N-acylpyridinium ion.

Yamaguchi Acid R-COOH MixedAnh Mixed Anhydride (R-CO-O-CO-Ar) Acid->MixedAnh + TCBC, Et3N - Et3N.HCl TCBC TCBC (Yamaguchi Reagent) TCBC->MixedAnh AcylPy N-Acyl Pyridinium (Activated) MixedAnh->AcylPy + DMAP Regioselective Attack DMAP DMAP DMAP->AcylPy Ester Ester Product AcylPy->Ester + Alcohol - DMAP, ArCOOH Alcohol R'-OH Alcohol->Ester

Figure 2: Mechanistic flow of the Yamaguchi Esterification showing regioselective activation.

Standard Operating Procedure (SOP)

Reagents:

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv)

  • Catalyst: DMAP (1.0 – 2.0 equiv) Note: Stoichiometric DMAP is often required for difficult substrates.

  • Solvent: Toluene (preferred) or THF.[4][8]

Protocol:

  • Mixed Anhydride Formation: Dissolve Carboxylic Acid (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous Toluene (0.2 M).

  • Add Reagent: Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise. Stir at RT for 1 hour. A white precipitate (Et₃N·HCl) will form.

  • Solvent Swap (Optional but Recommended): Remove toluene in vacuo and re-dissolve the residue in anhydrous THF. This removes excess HCl and minimizes side reactions. Filter off the amine salts if possible.

  • Esterification: Dilute the Alcohol (1.0 – 1.5 equiv) and DMAP (1.0 – 2.0 equiv) in Toluene/THF. Add this solution to the mixed anhydride solution.

  • Reaction: Stir at RT (or reflux for highly hindered systems) for 12–18 hours.

  • Workup: Quench with water. Wash with saturated NaHCO₃ (removes 2,4,6-trichlorobenzoic acid byproduct) and brine.

Module 4: Bioisostere Synthesis (1,2,4-Oxadiazoles)

Objective: Replacement of the carboxylic acid/ester/amide moiety with a metabolically stable 1,2,4-oxadiazole ring. Context: This heterocycle improves lipophilicity and metabolic stability while retaining hydrogen bond acceptor properties.

Protocol (One-Pot Cyclization):

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add CDI (1.1 equiv) or EDC (1.1 equiv). Stir for 30 min to form the active acyl-imidazole or O-acylisourea.

  • Addition: Add the Amidoxime substrate (R’-C(NOH)NH₂) (1.0 equiv). Stir at RT for 1–2 hours to form the O-acylamidoxime intermediate.

  • Cyclodehydration: Heat the reaction mixture to 100°C–110°C.

    • Optimization: If thermal cyclization is slow or yields are low, add TBAF (1.0 M in THF, 1.0 equiv) and stir at RT or mild heat (40°C). Fluoride promotes cyclization under milder conditions.

  • Purification: Dilute with water and extract with EtOAc. The oxadiazole is typically neutral and stable on silica gel.

Module 5: Late-Stage Decarboxylative Arylation (Photoredox)

Objective: Direct conversion of aliphatic carboxylic acids (C-sp³) to aryl derivatives (C-sp²) using visible light, bypassing pre-functionalized organometallics. Based on the MacMillan protocol.

Reagents:

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%)

  • Ni Catalyst: NiCl₂·glyme (5-10 mol%) + dtbbpy ligand (5-10 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Substrate: Carboxylic Acid (1.0 equiv) + Aryl Bromide (1.0 equiv)

  • Light Source: Blue LED (450 nm)

Protocol:

  • Setup: In a vial, combine the Carboxylic Acid, Aryl Bromide, Ir-catalyst, Ni-catalyst, Ligand, and Base.

  • Solvent: Add anhydrous DMF or DMSO. Concentration ~0.05 M (dilution helps light penetration).

  • Degassing: Sparge with Argon for 15 minutes. Oxygen is a triplet quencher and will kill the photocatalytic cycle.

  • Irradiation: Seal the vial and irradiate with Blue LEDs with fan cooling (maintain temp ~25–30°C) for 24–48 hours.

  • Workup: Dilute with water/brine and extract with Et₂O or EtOAc.

References

  • HATU Development: Carpenter, L. A., et al. "Efficient Activation of Carboxylic Acids with HATU." Journal of the American Chemical Society.[9] (Verified via Context 1.16)

  • Yamaguchi Esterification: Inanaga, J., et al.[6][7] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-Ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[7] (Verified via Context 1.5)

  • Oxadiazole Synthesis: Baykov, S. V., et al. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles."[10] MDPI Molecules, 2021. (Verified via Context 1.11)

  • Photoredox Decarboxylation: Zuo, Z., et al. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Science, 2014. (Verified via Context 1.8)

  • Carboxylic Acid Bioisosteres: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[9] ChemMedChem, 2013.[9] (Verified via Context 1.12)

Sources

Method

Strategic Utilization of Cyanophenylacetic Acid Derivatives in Medicinal Chemistry

Application Note: AN-CPA-2025 Abstract This guide details the synthetic and therapeutic utility of 4-cyanophenylacetic acid (4-CPA) and its derivatives. As a bifunctional scaffold containing both a nitrile (-CN) and a ca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CPA-2025

Abstract

This guide details the synthetic and therapeutic utility of 4-cyanophenylacetic acid (4-CPA) and its derivatives. As a bifunctional scaffold containing both a nitrile (-CN) and a carboxylic acid (-COOH) moiety, 4-CPA serves as a critical "Janus" intermediate in drug discovery. This document provides validated protocols for transforming the nitrile group into pharmacologically active amidines (for serine protease inhibitors) and tetrazoles (for angiotensin receptor blockers), alongside physiochemical data to guide bioisosteric replacement strategies.

Introduction: The Bifunctional Scaffold

In medicinal chemistry, 4-cyanophenylacetic acid (CAS: 5462-71-5) is valued for its ability to serve as a precursor to two distinct classes of pharmacophores. The nitrile group is an electrophilic handle readily convertible into high-purity bioisosteres, while the acetic acid tail provides a linker for conjugation to peptidomimetics or lipophilic carriers.

Key Therapeutic Applications
Therapeutic AreaDerivative ClassMechanism of ActionKey Drug Precedents
Anticoagulants Amidinophenylacetic acidsDirect Thrombin Inhibition (Serine Protease)Ximelagatran, Melagatran
Hypertension Tetrazolylphenylacetic acidsAngiotensin II Receptor Blockade (AT1)Losartan, Valsartan analogs
Oncology Sulfamated derivativesDual Aromatase-Sulfatase Inhibition (DASI)Irosustat analogs
Antiviral Benzamidine mimicsSerine protease inhibition (e.g., TMPRSS2)Camostat (structural analog)

Core Workflow A: Synthesis of Thrombin Inhibitors (The Amidine Transformation)

Context: The conversion of the cyano group to an amidine is the cornerstone of synthesizing Direct Thrombin Inhibitors (DTIs). The amidine group mimics the arginine side chain found in the natural substrate of thrombin (fibrinogen), forming a critical salt bridge with Asp189 in the enzyme's S1 pocket.

Mechanistic Pathway

The transformation typically follows the Pinner Reaction sequence:

  • Activation: Acid-catalyzed addition of an alcohol to the nitrile (Pinner salt formation).

  • Ammonolysis: Displacement of the alkoxy group by ammonia to form the amidine.

PinnerReaction Start 4-Cyanophenylacetic Acid (Nitrile) Inter Imidate Ester HCl (Pinner Salt) Start->Inter HCl (gas), EtOH 0°C to RT, 12h Prod 4-Amidinophenylacetic Acid Inter->Prod NH3 (gas) or NH4CO3, EtOH RT, 24h

Figure 1: The Pinner reaction sequence for converting 4-CPA to its amidine derivative.

Experimental Protocol: Pinner Synthesis of 4-Amidinophenylacetic Acid

Safety Warning: This reaction involves HCl gas and pressurized vessels. Perform in a well-ventilated fume hood.

Reagents:

  • 4-Cyanophenylacetic acid (1.0 eq)

  • Anhydrous Ethanol (Solvent/Reactant)

  • HCl gas (dried through H2SO4 trap)

  • Ammonia gas or Ammonium Carbonate

Step-by-Step Methodology:

  • Imidate Formation:

    • Dissolve 4-cyanophenylacetic acid (5.0 g, 31 mmol) in anhydrous ethanol (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Exclude moisture to prevent hydrolysis to the ethyl ester/amide.

    • Seal the vessel and stir at room temperature for 16–24 hours.

    • QC Check: Monitor by TLC. The nitrile spot should disappear.

    • Remove excess solvent and HCl under reduced pressure to yield the imidate ester hydrochloride as a white, hygroscopic solid. Use immediately.

  • Ammonolysis:

    • Redissolve the crude imidate residue in anhydrous ethanol (40 mL).

    • Cool to 0°C and treat with anhydrous ammonia gas (bubbled for 30 mins) or add ammonium carbonate (4.0 eq) in portions.

    • Stir at room temperature for 24 hours.

    • Precipitate the product by adding diethyl ether (100 mL). Filter the white solid.[1]

  • Purification:

    • Recrystallize from water/acetone to obtain pure 4-amidinophenylacetic acid hydrochloride.

    • Yield Expectation: 70–85%.[2]

Core Workflow B: Bioisosteric Expansion (Tetrazole Synthesis)

Context: The tetrazole ring is a classic bioisostere of the carboxylic acid. In 4-CPA derivatives, converting the nitrile to a tetrazole creates a molecule with improved metabolic stability (resistance to glucuronidation) and higher lipophilicity, enhancing oral bioavailability.

Mechanistic Pathway

The [3+2] cycloaddition of an azide to a nitrile is the standard method. While traditional methods use toxic tin reagents or explosive hydrazoic acid, the Sharpless Protocol (ZnBr2 catalyzed) is the preferred "green" method for medicinal chemistry.

TetrazoleSynth Substrate 4-Cyanophenylacetic Acid Reagents NaN3 (1.1 eq) + ZnBr2 (1.0 eq) Solvent: Water/Isopropanol (2:1) Substrate->Reagents Mix Complex Zinc-Tetrazole Complex (Intermediate) Reagents->Complex Reflux, 12-24h Workup Acidification (HCl) Removal of Zn Complex->Workup Cool & Acidify Product 5-(4-Carboxymethylphenyl)tetrazole Workup->Product Precipitation

Figure 2: Zinc-catalyzed [3+2] cycloaddition for tetrazole synthesis.

Experimental Protocol: Zinc-Catalyzed Tetrazole Formation

Reference: Demko, Z. P., & Sharpless, K. B. (2001).[3] J. Org.[3] Chem.

Reagents:

  • 4-Cyanophenylacetic acid (1.0 eq)

  • Sodium Azide (NaN3) (1.3 eq)

  • Zinc Bromide (ZnBr2) (1.0 eq)

  • Water/Isopropanol (2:1 ratio)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-cyanophenylacetic acid (10 mmol), NaN3 (13 mmol), and ZnBr2 (10 mmol) in 40 mL of water/isopropanol (2:1).

    • Note: ZnBr2 acts as a Lewis acid to activate the nitrile, allowing the reaction to proceed without generating free hydrazoic acid (HN3).

  • Heating:

    • Reflux the mixture vigorously (approx. 85–90°C) for 24 hours.

    • QC Check: Monitor by HPLC or LC-MS (Tetrazole mass = Nitrile mass + 43).

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Add 3N HCl (15 mL) and ethyl acetate (50 mL). Stir vigorously until the solid zinc salts dissolve and the tetrazole is protonated.

    • Separate the organic layer. Extract the aqueous layer 2x with ethyl acetate.

    • Combine organics, dry over MgSO4, and concentrate in vacuo.

  • Result:

    • The product, (4-(1H-tetrazol-5-yl)phenyl)acetic acid , is typically obtained as a white solid.

    • Yield Expectation: >90%.

Physiochemical Comparison of Derivatives

When selecting a derivative for lead optimization, consider the following property shifts.

PropertyParent (Nitrile)Amidine DerivativeTetrazole Derivative
Electronic Effect Strong EWGCationic (at pH 7.4)Anionic (at pH 7.4)
pKa ~4.0 (COOH only)~11.0 (Amidine)~4.5 (Tetrazole)
H-Bond Donors 1 (COOH)4 (Amidine)1 (Tetrazole NH)
Primary Application IntermediateSerine Protease InhibitorAngiotensin Receptor Blocker
Metabolic Stability Susceptible to hydrolysisModerate (Prodrugs often required)High (Phase II resistant)

References

  • Safety Data & Properties: Sigma-Aldrich. Safety Data Sheet: 4-Cyanophenylacetic acid. Link

  • Tetrazole Synthesis (Sharpless Protocol): Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Thrombin Inhibitor Design: Rewinkel, J. B., et al. (1999). 1-Amino-isoquinolin-7-yloxy-acetic acid derivatives as novel, potent and selective thrombin inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 9(19), 2837-2842. Link

  • Bioisosterism Review: Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Amidine Synthesis: Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

Sources

Application

Advanced Quantification of Organosulfur Compounds: From Volatile Impurities to Biological Thiols

Application Note & Protocol Guide | Version 2.0 Abstract The quantification of sulfur-containing organic compounds (organosulfurs) presents a unique analytical paradox: these molecules are ubiquitous in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Abstract

The quantification of sulfur-containing organic compounds (organosulfurs) presents a unique analytical paradox: these molecules are ubiquitous in drug development and petrochemicals, yet they are notoriously difficult to analyze due to their high reactivity, polarity, and tendency to adsorb to metal surfaces.[1] This guide moves beyond standard textbook descriptions to provide a field-proven methodology for two distinct classes of organosulfurs: volatile impurities (via GC-SCD) and labile biological thiols (via LC-MS/MS with derivatization).

Part 1: Volatile Organosulfurs (GC-SCD)

The Challenge: Adsorption and Quenching

Standard detectors like Flame Ionization Detectors (FID) lack selectivity for sulfur. Flame Photometric Detectors (FPD) suffer from "hydrocarbon quenching," where co-eluting hydrocarbons absorb the sulfur emission, leading to false negatives.[2]

The Solution: Sulfur Chemiluminescence Detection (SCD).[1][2][3][4][5][6][7][8][9] SCD is the gold standard because it provides an equimolar response .[1] The signal intensity is proportional to the number of sulfur atoms, regardless of the compound's structure. This allows for the quantification of unknowns using a single sulfur standard (e.g., dimethyl sulfide).

Mechanism of Action

The SCD operates by combusting the eluent to form sulfur monoxide (SO), which then reacts with ozone (


) to form excited sulfur dioxide (

). As this species relaxes, it emits light at ~300-400 nm.

SCD_Mechanism Sample GC Eluent (R-S-R) Burner Ceramic Burner (>800°C, H2/Air) Sample->Burner Combustion SO_Gas Sulfur Monoxide (SO) Burner->SO_Gas Conversion ReactionCell Reaction Cell (Vacuum + Ozone) SO_Gas->ReactionCell ExcitedSO2 Excited SO2* (Chemiluminescence) ReactionCell->ExcitedSO2 + O3 PMT Photomultiplier Tube (Detection) ExcitedSO2->PMT hv (Light Emission)

Figure 1: SCD Reaction Pathway. The dual-plasma burner converts all sulfur species to SO, ensuring equimolar response.

Protocol: Inert Flow Path Optimization

Critical Requirement: Sulfur compounds (especially


 and mercaptans) adsorb to stainless steel. You must  use deactivated hardware.[4]

Equipment Setup:

  • Instrument: Agilent 8890 GC with 8355 SCD or Shimadzu Nexis SCD-2030.

  • Inlet: Sulfinert® or SilcoNert® treated Split/Splitless inlet. Standard glass wool will irreversibly trap thiols; use deactivated quartz wool.

  • Column: Agilent J&W DB-Sulfur SCD (60m x 0.53mm x 5.0µm). Thick film is required to retain volatile sulfur gases.

  • Detector Conditions:

    • Burner Temp: 800°C

    • Base Pressure: 5–7 torr (maintain vacuum to prevent ozone decomposition).

Step-by-Step Workflow:

  • System Passivation: Before running samples, inject a high-concentration sulfur standard (100 ppm) to occupy active sites on the column and liner.

  • Calibration: Prepare a 5-point calibration curve (10 ppb to 10 ppm) using Dimethyl Sulfide (DMS).

  • Self-Validation: Inject a "Check Standard" of Carbonyl Sulfide (COS). If the COS peak tails or is lost, the flow path (likely the liner) is active and must be replaced.

  • Analysis: Inject sample (Split 1:10 for high conc., Splitless for trace).

Part 2: Non-Volatile Biological Thiols (LC-MS/MS)

The Challenge: Rapid Auto-Oxidation

In biological matrices (plasma, cell lysate), free thiols like Glutathione (GSH) and Cysteine (Cys) oxidize to disulfides (GSSG, Cystine) within minutes of collection. Direct analysis without trapping yields inaccurate "oxidative stress" ratios.

The Solution: In-situ Derivatization with N-ethylmaleimide (NEM).[10] NEM rapidly alkylates free sulfhydryl groups, "freezing" the redox state of the sample.

Derivatization Chemistry

NEM reacts via Michael addition to the thiol group. This reaction is pH-dependent; pH > 7.5 increases hydrolysis of NEM, while pH < 6 slows the reaction. Strict pH control at 7.0 is mandatory.

Derivatization_Workflow BioSample Biological Sample (Plasma/Lysate) Step1 1. Immediate Addition of NEM (Blocks free -SH) BioSample->Step1 < 30 sec post-collection Step2 2. Protein Precipitation (Cold Methanol -20°C) Step1->Step2 Step3 3. Centrifugation (Remove Proteins) Step2->Step3 Step4 4. Reduction (Optional) (Add TCEP to measure Total Thiol) Step3->Step4 Total Thiol Measurement Analysis LC-MS/MS Analysis (HILIC Mode) Step3->Analysis Free Thiol Measurement Step4->Analysis

Figure 2: NEM Derivatization Workflow. Immediate blocking is critical to prevent artificial oxidation.

Protocol: Thiol Quantification

Reagents:

  • N-ethylmaleimide (NEM): Prepare fresh 50 mM in PBS (pH 7.0).

  • Internal Standard: Glutathione-13C2,15N (Isotope labeled).

Step-by-Step Workflow:

  • Sample Collection: Immediately mix 50 µL of blood/plasma with 200 µL of NEM solution. Do not wait.

  • Incubation: Vortex and incubate at room temperature for 10 minutes.

  • Quenching/Extraction: Add 750 µL of ice-cold Methanol containing 0.1% Formic Acid. This precipitates proteins and stabilizes the NEM-adduct.

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • LC-MS/MS Setup:

    • Column: HILIC (e.g., Waters BEH Amide) is preferred over C18 to retain polar GSH-NEM adducts.

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0) in Water; B: Acetonitrile.[11][12]

    • Transitions: Monitor the specific mass shift (+125 Da) caused by the NEM moiety.

Part 3: Comparative Data & Validation

The following table summarizes performance metrics for sulfur detection, derived from validation studies utilizing Agilent and Shimadzu platforms.

ParameterGC-FPD (Flame Photometric)GC-SCD (Chemiluminescence)LC-MS/MS (NEM-Deriv.)
Target Analytes Volatile Sulfur (

, COS)
Volatile Sulfur (

, Mercaptans)
Non-volatile (GSH, Cys)
Linearity Non-Linear (Quadratic)Linear (> 4 orders) Linear (Dependent on ionization)
Selectivity Good (but quenching issues)Excellent (No quenching) High (Mass specific)
LOD ~100 ppb~1-5 ppb ~0.5 nM (High Sensitivity)
Matrix Effects Severe (Hydrocarbon quenching)MinimalModerate (Ion suppression)
Self-Validating System: The "Spike Recovery" Rule

To ensure your method is working:

  • GC-SCD: Spike the sample with Ethyl Methyl Sulfide (EMS) . It is rare in nature. If EMS recovery is < 90%, your system has active sites (inlet liner or column) absorbing sulfur.

  • LC-MS/MS: Use a 13C-labeled internal standard added before protein precipitation. This corrects for matrix effects and extraction efficiency.

References

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Application Note 5994-5969EN. Link

  • Shimadzu Corporation. (2018). Comparison of Sensitivity for Sulfur Compound Species by Nexis™ SCD-2030: Equimolar Sensitivity Measurement. Technical Report C146-E338. Link

  • Kuwata, K., et al. (1982). Determination of thiols in biological samples by HPLC with fluorescence detection. Analytical Chemistry.
  • Vuckovic, D., et al. (2020).[13] Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Restek Corporation. (2016). Two Detector Solution to Analyzing Sulfur. Technical Article. Link

Sources

Method

Investigating the Anti-inflammatory Potential of Novel Acetic Acid Derivatives: Application Notes and Protocols

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel acetic acid derivatives for their anti-inflammatory potential. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel acetic acid derivatives for their anti-inflammatory potential. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough and well-validated investigation.

Introduction: The Rationale for Targeting Inflammation with Acetic Acid Derivatives

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While it is a crucial component of the body's healing process, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1]

A central pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[3][4][5] Prostaglandins are potent lipid mediators that contribute to the cardinal signs of inflammation: redness, swelling, heat, and pain.[1][4] Nonsteroidal anti-inflammatory drugs (NSAIDs), a cornerstone of anti-inflammatory therapy, primarily exert their effects by inhibiting COX enzymes.[3][6]

Acetic acid derivatives represent a significant class of NSAIDs, with well-known examples including diclofenac and indomethacin.[7][8] These compounds have demonstrated potent anti-inflammatory, analgesic, and antipyretic properties.[7] The exploration of novel acetic acid derivatives is driven by the quest for compounds with improved efficacy, selectivity, and a more favorable safety profile, particularly concerning gastrointestinal side effects often associated with non-selective COX inhibition.[3][9]

This guide will detail a strategic series of in vitro assays to characterize the anti-inflammatory potential of novel acetic acid derivatives, focusing on their ability to inhibit key inflammatory mediators and pathways.

Foundational In Vitro Screening Cascade

A tiered approach to in vitro screening allows for a systematic and cost-effective evaluation of novel compounds. The initial focus is on the primary mechanism of action for many NSAIDs: COX enzyme inhibition. Subsequent assays will then explore effects on downstream inflammatory signaling pathways.

G cluster_0 Initial Screening cluster_1 Cell-Based Functional Assays COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay LPS-Induced Cytokine Release Assay LPS-Induced Cytokine Release Assay COX-1/COX-2 Inhibition Assay->LPS-Induced Cytokine Release Assay Informs Downstream Effects NF-κB Activation Assay NF-κB Activation Assay LPS-Induced Cytokine Release Assay->NF-κB Activation Assay Mechanistic Insight Novel Acetic Acid Derivative Novel Acetic Acid Derivative Novel Acetic Acid Derivative->COX-1/COX-2 Inhibition Assay Primary Target

Caption: Experimental workflow for screening novel acetic acid derivatives.

Primary Target Engagement: COX-1 and COX-2 Inhibition Assays

Scientific Rationale: The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes.[3][6] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory effects.[6][10] Determining the potency and selectivity of a novel compound for these two isoforms is a critical first step. A higher selectivity for COX-2 over COX-1 is often desirable to minimize gastrointestinal side effects.[10][11]

Protocol: Human Whole Blood Assay (WBA) for COX-1 and COX-2 Activity

The human whole blood assay is considered a highly relevant in vitro model as it closely mimics the physiological environment, including the presence of plasma proteins which can affect drug availability.[11][12][13]

Materials:

  • Fresh human whole blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

  • Novel acetic acid derivatives (test compounds) and a reference NSAID (e.g., diclofenac).

  • Lipopolysaccharide (LPS) from E. coli.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

  • CO2 incubator, centrifuge, and microplate reader.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the test compounds and reference NSAID in a suitable solvent (e.g., DMSO).

  • COX-2 Induction:

    • Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.

    • Add the test compound or reference NSAID at various concentrations. Include a vehicle control (solvent only).

    • Incubate for 1 hour at 37°C.

    • Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.[14][15]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • COX-1 Activity:

    • In separate tubes, dispense 1 mL aliquots of heparinized whole blood.

    • Add the test compound or reference NSAID at various concentrations, including a vehicle control.

    • Allow the blood to clot at 37°C for 1 hour to induce platelet activation and subsequent TXB2 production (a measure of COX-1 activity).

  • Sample Processing:

    • Centrifuge all tubes at 2,000 x g for 15 minutes at 4°C.

    • Collect the plasma (for COX-2 assay) or serum (for COX-1 assay).

  • Quantification:

    • Measure the concentration of PGE2 in the plasma samples (as an indicator of COX-2 activity) and TXB2 in the serum samples (as an indicator of COX-1 activity) using the respective EIA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE2 and TXB2 production for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.

    • The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Novel Derivative A
Novel Derivative B
Diclofenac (Reference)

Elucidating Downstream Cellular Effects

Beyond direct enzyme inhibition, it is crucial to understand how novel compounds modulate the broader inflammatory response within a cellular context.

Inhibition of Pro-inflammatory Cytokine Release

Scientific Rationale: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key signaling molecules that amplify the inflammatory response.[16] Many anti-inflammatory drugs exert their effects by reducing the production of these cytokines.[17] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of pro-inflammatory cytokine production in immune cells like macrophages.[14][18] This assay assesses the ability of the novel acetic acid derivatives to suppress this key inflammatory process.

Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Novel acetic acid derivatives and a reference compound.

  • LPS from E. coli.

  • ELISA kits for TNF-α and IL-6.[19][20]

  • Cell viability assay kit (e.g., MTT or PrestoBlue).

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel acetic acid derivatives or a reference compound for 1 hour. Include a vehicle control.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[15][21] Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's protocols.[21]

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compounds.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 values for the inhibition of each cytokine.

Data Presentation:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cell Viability (at highest concentration)
Novel Derivative A
Novel Derivative B
Dexamethasone (Reference)
Modulation of the NF-κB Signaling Pathway

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[16][22][23] The activation of the NF-κB pathway is a key event in the inflammatory process.[24] Investigating the effect of novel compounds on NF-κB activation provides deeper mechanistic insight into their anti-inflammatory properties.

G cluster_0 Upstream Signaling cluster_1 Cytoplasmic Cascade cluster_2 Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK Complex IKK Complex TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates for degradation NF-κB NF-κB IKK Complex->NF-κB releases IκBα->NF-κB inhibits NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) translocates to nucleus Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (active)->Pro-inflammatory Genes induces transcription

Caption: Simplified NF-κB signaling pathway.

Protocol: NF-κB Translocation Assay

This assay visually and quantitatively assesses the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.

Materials:

  • HeLa or other suitable cell line.

  • Complete cell culture medium.

  • Novel acetic acid derivatives and a known NF-κB inhibitor (e.g., BAY 11-7082).

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

  • Fixation and permeabilization buffers.

  • Primary antibody against NF-κB p65 subunit.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom imaging plate and allow them to attach.

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel compounds or a reference inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB translocation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-NF-κB p65 antibody.

    • Incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 stain within the DAPI-defined nuclear region.

  • Data Analysis:

    • Calculate the percentage of cells showing nuclear translocation or the ratio of nuclear to cytoplasmic fluorescence intensity.

    • Determine the IC50 for the inhibition of NF-κB translocation.

Data Presentation:

CompoundNF-κB Translocation Inhibition IC50 (µM)
Novel Derivative A
Novel Derivative B
BAY 11-7082 (Reference)

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of novel acetic acid derivatives as potential anti-inflammatory agents. By systematically evaluating their effects on COX enzymes, pro-inflammatory cytokine release, and the NF-κB signaling pathway, researchers can gain a comprehensive understanding of their mechanism of action and prioritize promising candidates for further preclinical and clinical development. Future investigations could include more complex in vitro models, such as co-culture systems, and in vivo models of inflammation to assess the efficacy and safety of these novel compounds in a more physiologically relevant context.[25][26][27]

References

  • Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]

  • Gendron, C. M., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. EC Pharmacology and Toxicology, 7(12), 01-18. [Link]

  • Dr. Oracle. (2025, April 13). What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids?. [Link]

  • Society for Endocrinology. (2023, October 15). Prostaglandins. You and Your Hormones. [Link]

  • Open Access Journals. (2023, July 31). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. International Journal of Clinical Rheumatology. [Link]

  • Rajakariar, R., Hilliard, M., Lawrence, T., & Gilroy, D. W. (2007). The anti-inflammatory effects of prostaglandins. Journal of investigative medicine, 55(4), 168-174. [Link]

  • Shirey, K. A., Blanco, J. C., & Vogel, S. N. (2012). Modulating inflammation through the negative regulation of NF-κB signaling. Current opinion in immunology, 24(5), 567-574. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066-1071. [Link]

  • WebMD. Pain Relief: How NSAIDs Work. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]

  • Wikipedia. Prostaglandin. [Link]

  • Vane, J. R. (1994). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 96(3), 3S-8S. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12(1), 1-15. [Link]

  • DiVA. (2023). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. [Link]

  • Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Cyclooxygenase (pp. 111-125). Humana Press. [Link]

  • Getino-Melián, J., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 134, 112093. [Link]

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]

  • Brooks, P., Emery, P., Evans, J. F., & Vane, J. R. (1999). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 38(8), 779-788. [Link]

  • Gendron, C. M., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • Biocompare. (2021, January 14). Methods for Detecting and Analyzing Cytokines. [Link]

  • ResearchGate. (2014, October 6). What are good methods for detecting and measuring cytokines in supernatant (20-50 cytokines)?. [Link]

  • BrainKart. (2017, December 27). Acetic Acid Derivatives. [Link]

  • ResearchGate. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Wallace, J. L., et al. (1998). Effects of novel anti-inflammatory compounds on healing of acetic acid-induced gastric ulcer in rats. The Journal of pharmacology and experimental therapeutics, 286(2), 991-996. [Link]

  • Impact Factor. (2024, March 25). In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. [Link]

  • Renard, P., et al. (2001). Development of a sensitive multi-well colorimetric assay for active NFκB. Nucleic acids research, 29(4), e21-e21. [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • Taylor & Francis Online. (2010, June 28). Design, synthesis and pharmacological evaluation of novel azole derivatives of aryl acetic acid as anti-inflammatory and analgesic agents. [Link]

  • Helda. (2018). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. [Link]

  • Al-Saeedi, A. H., et al. (2015). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Molecules, 20(8), 14819-14833. [Link]

  • Eurofins Discovery. NF-kappaB Human Transcription Factor Cell Based Antagonist Transcription Response LeadHunter Assay. [Link]

  • Atkinson, D. C., & Hicks, R. (1974). Possible role of adrenergic mechanisms in the systemic anti-inflammatory activity of acetic acid in rats. European journal of pharmacology, 26(2), 158-165. [Link]

  • Expert Review of Clinical Pharmacology. (2011). Defining the COX inhibitor selectivity of NSAIDs: implications for understanding toxicity. [Link]

  • Nagaraju, K., et al. (2014). A robust in vitro screening assay to identify NF-κB inhibitors for inflammatory muscle diseases. International journal of myology, 1(1), 1. [Link]

  • NCBI. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • Protocols.io. (2024, April 22). Immune stimulation of human induced pluripotent stem cells (hiPSC)-derived glia with lipopolysaccharide (LPS). [Link]

  • Charles River Laboratories. LPS-Induced Cytokine Release Model. [Link]

  • Stanford Medicine. (2001, August 9). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. [Link]

  • Open Access Journals. Non-Steroidal Anti Inflammatory Drugs- A Systematic Review. [Link]

  • ACS Publications. (1974). Derivatives of indole-1-acetic acid as antiinflammatory agents. Journal of Medicinal Chemistry, 17(10), 1065-1068. [Link]

  • Kumar, P., & Knaus, E. E. (1990). Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. Drug design and delivery, 6(3), 169-175. [Link]

  • Creative Biolabs. (2021, July 23). LPS-induced Cytokine Release Model Development Service. [Link]

Sources

Application

HTS Strategies for Methylsulfanyl-Containing Compounds: Mitigating Interference and Liability

Abstract The methylsulfanyl moiety ( , also known as thiomethyl) is a valuable bioisostere in medicinal chemistry, often employed to modulate lipophilicity and electronic properties relative to its oxygen counterpart, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methylsulfanyl moiety (


, also known as thiomethyl) is a valuable bioisostere in medicinal chemistry, often employed to modulate lipophilicity and electronic properties relative to its oxygen counterpart, the methoxy group (

). However, the inclusion of sulfur introduces specific physicochemical and metabolic behaviors that can confound High-Throughput Screening (HTS) campaigns. This guide details the specific assay interference mechanisms associated with thioethers—specifically fluorescence quenching via the heavy atom effect and redox susceptibility—and provides validated protocols to triage these compounds effectively.

Section 1: Chemical Biology & Physicochemical Context[1]

The


 group is not merely a "heavier" version of 

. It fundamentally alters the molecular interaction profile. In drug design, it is frequently used to increase lipophilicity (LogP) and metabolic stability against O-dealkylation, though it introduces its own metabolic liabilities (S-oxidation).
Comparative Properties: Thioether vs. Ether

The sulfur atom is larger, more polarizable, and less electronegative than oxygen. This results in weaker hydrogen bond acceptance but stronger van der Waals interactions.

PropertyMethoxy (

)
Methylsulfanyl (

)
Impact on HTS
Electronic Effect Strong

-withdrawing,

-donating
Weak

-withdrawing, Strong

-donating
Modulates target binding affinity.
H-Bonding Moderate AcceptorWeak AcceptorReduced solubility in aqueous buffers.
Lipophilicity (

LogP)
Reference (0.0)+0.5 to +0.7Increased risk of aggregation/precipitation.
Metabolic Fate O-Dealkylation (Rapid)S-Oxidation (Variable)Requires specific stability assays.
Fluorescence InertQuencher (Heavy Atom)High Risk of false negatives in FLT/FRET.

Section 2: HTS Triage Workflow

To successfully screen libraries enriched with sulfur-containing fragments, a "Funnel" approach is required. Standard HTS workflows often miss the specific interference modes of sulfur.

Diagram 1: The Methylsulfanyl Triage Funnel

Caption: A logic-gated workflow for screening thioethers, prioritizing solubility and fluorescence interference checks before metabolic profiling.

HTS_Funnel Library Compound Library (-SCH3 Enriched) Solubility Step 1: Kinetic Solubility (Nephelometry) Library->Solubility PrimaryScreen Step 2: Primary Bioassay (Activity > 50%) Solubility->PrimaryScreen Soluble > 10µM Discard_Sol Discard: Aggregator/Insoluble Solubility->Discard_Sol Precipitates Interference Step 3: Interference Check (Fluorescence Lifetime/Redox) PrimaryScreen->Interference Active Metabolism Step 4: Metabolic Liability (Microsomal S-Oxidation) Interference->Metabolism Signal Valid Discard_Int Discard: Quencher/Redox Active Interference->Discard_Int False Positive Hit Validated Hit Metabolism->Hit Stable/Trackable

Section 3: Protocol A - Fluorescence Interference Validation

The Challenge: Sulfur atoms can induce the "Heavy Atom Effect," facilitating intersystem crossing from the excited singlet state (


) to the triplet state (

). In fluorescence-based assays (e.g., FRET, TR-FRET, FP), this manifests as fluorescence quenching , leading to false inhibition readouts if the compound binds near the fluorophore.
Protocol: Fluorescence Lifetime Triage (FLT)

Use this protocol to distinguish true inhibition from quenching.

Reagents:

  • Assay Buffer (matched to primary screen).

  • Fluorophore control (e.g., free dye or labeled peptide used in primary screen).

  • Test Compounds (10 mM DMSO stock).

Procedure:

  • Preparation: Dilute test compounds to

    
     (or 
    
    
    
    the
    
    
    ) in Assay Buffer containing 10 nM fluorophore.
  • Incubation: Incubate for 15 minutes at RT in a black 384-well low-volume plate.

  • Readout: Measure Fluorescence Lifetime (

    
    ) using a time-correlated single-photon counting (TCSPC) reader (e.g., molecular devices or equivalent).
    
  • Analysis:

    • Measure the decay curve.[1]

    • Calculate

      
      .
      

Interpretation:

  • True Inhibitor: Intensity decreases, but Lifetime (

    
    ) remains constant.
    
  • Quencher (Interference): Both Intensity and Lifetime (

    
    ) decrease significantly (
    
    
    
    shift).

Section 4: Protocol B - Metabolic Stability (S-Oxidation)

The Challenge: Methylsulfanyl groups are "soft spots" for metabolism. They are rapidly oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) to sulfoxides and sulfones. This can lead to rapid clearance or the formation of reactive metabolites.

Diagram 2: S-Oxidation Pathway

Caption: Stepwise oxidation of the methylsulfanyl moiety mediated by CYP450/FMO enzymes.

SOxidation Parent Thioether (R-S-CH3) Sulfoxide Sulfoxide (R-SO-CH3) (Chiral Center) Parent->Sulfoxide CYP / FMO + [O] Sulfone Sulfone (R-SO2-CH3) (Inactive/Stable) Sulfoxide->Sulfone CYP / FMO + [O]

Protocol: Microsomal Stability with Metabolite Trapping

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Procedure:

  • Reaction Mix: Prepare 1 µM test compound in buffer with 0.5 mg/mL microsomes.

  • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
  • Analysis (LC-MS/MS):

    • Monitor Parent ion (

      
      ).
      
    • Crucial Step: Monitor specifically for

      
       Da (Sulfoxide) and 
      
      
      
      Da (Sulfone) mass shifts.

Self-Validating Logic: If the parent disappears (


 min) but no 

peaks appear, suspect non-metabolic loss (precipitation or non-specific binding to microsomes).

Section 5: Troubleshooting & Optimization

Solubility "Brick Dust"

Methylsulfanyl compounds are often highly crystalline and lipophilic.

  • Symptom: Steep Hill slopes (

    
    ) in dose-response curves.
    
  • Fix: Add 0.01% Triton X-100 or 0.05% CHAPS to the assay buffer. This prevents micro-aggregation without disrupting the thioether moiety.

Redox Cycling

While less common than with thiols (


), thioethers can participate in redox cycles if contaminated with trace thiols from synthesis.
  • Fix: Include 1 mM DTT or TCEP in the assay buffer to clamp the redox potential, provided the protein target tolerates reducing agents.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Lakowicz, J. R. (2006). "Principles of Fluorescence Spectroscopy." Springer. (Reference for Heavy Atom Effect/Quenching mechanisms). Link

  • Smith, D. A. (2012). "Metabolism, Pharmacokinetics, and Toxicity of Functional Groups." Royal Society of Chemistry. (Reference for S-oxidation pathways). Link

Sources

Method

Application Note: Strategic Radiosynthesis of [14C]-2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic Acid

Part 1: Strategic Overview & Retrosynthetic Logic The Target Molecule & Study Objectives The compound 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (also known as 4-cyanobenzylthioacetic acid) acts as a critical metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Logic

The Target Molecule & Study Objectives

The compound 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (also known as 4-cyanobenzylthioacetic acid) acts as a critical metabolic probe or intermediate in the development of CRTH2 antagonists and URAT1 inhibitors. For in vivo studies (ADME/PK), the primary objective is to track the biodistribution, metabolism, and excretion of the drug scaffold.[1]

Carbon-14 (C-14) is selected as the radioisotope of choice due to its long half-life (5,730 years), which eliminates the need for decay correction during long-term excretion studies, and its incorporation into the carbon skeleton, ensuring the label remains part of the core metabolite structure.[2]

Retrosynthetic Analysis & Label Positioning

Selecting the position of the radiolabel is the most critical decision in study design. We must ensure the label is metabolically stable and chemically accessible.

  • Option A: Nitrile Label (

    
    CN):  Requires cyanation of a benzyl halide with [
    
    
    
    C]cyanide. Risk: High volatility of HCN, potential metabolic hydrolysis of the nitrile to a carboxylic acid, leading to loss of label as
    
    
    CO
    
    
    if decarboxylation occurs.
  • Option B: Benzyl Label (Ph-

    
    CH
    
    
    
    -S):
    Requires custom synthesis of the benzyl ring. Risk: High cost and synthetic complexity.
  • Option C: Acetate Label (S-CH

    
    -
    
    
    
    COOH):
    Uses [1-
    
    
    C]chloroacetic acid. Benefit: High chemical yield, low cost, and the S-CH
    
    
    -COOH moiety is generally robust, though subject to potential
    
    
    -oxidation or conjugation.

Decision: This protocol utilizes Option C (Acetate Label). It offers the highest probability of success with commercially available precursors while maintaining sufficient metabolic stability for standard biodistribution studies.

Reaction Pathway Diagram

The following diagram illustrates the chosen synthetic pathway and the logical decision tree for purification.

G cluster_0 Critical Control Point Start Precursor: 4-Cyanobenzyl bromide Inter Intermediate: 4-Cyanobenzyl mercaptan Start->Inter 1. Thiourea 2. NaOH Hydrolysis Product Crude Product: [14C]Thioether Inter->Product Alkylation (SN2) Reagent Radioisotope: [1-14C]Chloroacetic Acid Reagent->Product HPLC Purification: Prep-HPLC (C18) Product->HPLC Filter & Inject Final Final API: >98% RCP HPLC->Final Fraction Collection

Caption: Figure 1. Synthetic workflow for the generation of [14C]-2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid via S-alkylation.

Part 2: Detailed Experimental Protocol

Materials & Reagents Table
ReagentRoleEquiv.Notes
4-Cyanobenzyl bromide Precursor1.1Electrophile for thiol formation
Thiourea Reagent1.2Forms isothiouronium salt
[1-14C]Chloroacetic acid Radioisotope 1.0Limiting reagent (Specific Activity: 50-60 mCi/mmol)
Sodium Hydroxide (NaOH) Base3.0Hydrolysis & Deprotonation
Ethanol (EtOH) SolventN/ADegassed
Cesium Carbonate (Cs

CO

)
Base2.5Mild base for alkylation step
Step 1: Synthesis of 4-Cyanobenzyl Mercaptan (Non-Radioactive Prep)

Note: While the mercaptan can be bought, fresh synthesis is recommended to avoid disulfide dimers which lower radiochemical yield.

  • Isothiouronium Formation: Dissolve 4-cyanobenzyl bromide (1.0 mmol) and thiourea (1.1 mmol) in ethanol (5 mL). Reflux for 2 hours. A white precipitate (isothiouronium salt) will form.

  • Hydrolysis: Cool the mixture. Add 5 mL of 10% aqueous NaOH. Reflux for an additional 1 hour under nitrogen atmosphere (essential to prevent oxidation).

  • Extraction: Cool to room temperature. Acidify to pH 2 with 1M HCl. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Validation: Confirm structure via

    
    H-NMR (look for thiol proton doublet/triplet around 1.5-2.0 ppm or disappearance of CH
    
    
    
    Br shift).
Step 2: Radiosynthesis (The Hot Step)

Safety Precaution: Perform all steps in a certified radio-fume hood behind plexiglass shielding.

  • Dissolution: In a V-vial, dissolve the freshly prepared 4-cyanobenzyl mercaptan (1.2 eq, slight excess to drive reaction) in 1.0 mL of anhydrous DMF.

  • Base Addition: Add Cs

    
    CO
    
    
    
    (2.5 eq). Stir for 10 minutes to generate the thiolate anion.
    • Expert Insight: Cs

      
      CO
      
      
      
      is preferred over NaOH here because the "Cesium Effect" enhances solubility and nucleophilicity of the thiolate in organic solvents, reducing reaction time.
  • Isotope Addition: Add [1-14C]Chloroacetic acid (1.0 eq, typically 5–10 mCi depending on study needs) dissolved in 0.5 mL DMF.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via radio-TLC (Mobile Phase: Hexane:EtOAc 1:1).

    • Checkpoint: The starting material (chloroacetic acid) is polar/acidic; the product is less polar.

  • Quench: Quench with 2 mL of 0.1M HCl.

Purification & Quality Control

Purification Strategy: Do not rely on extraction alone. Thioethers often contain disulfide impurities (dimers) that are difficult to separate.

  • Method: Semi-preparative HPLC.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV (254 nm) and Radiometric Flow Detector (Beta-RAM).

Final QC Criteria:

  • Radiochemical Purity (RCP): >97% by HPLC.

  • Chemical Purity: >95% by UV.

  • Identity: Co-elution with authentic non-labeled standard.

Part 3: In Vivo Application & Formulation

Formulation for IV/PO Administration

The free acid form of the product has limited water solubility. For in vivo dosing, it must be converted to a salt or formulated with co-solvents.

  • Protocol:

    • Evaporate HPLC mobile phase (ensure complete removal of acetonitrile).

    • Redissolve residue in a minimum volume of 0.1M NaHCO

      
       (converts acid to sodium salt).
      
    • Adjust pH to 7.4.

    • Dilute with Saline (0.9% NaCl).

    • Optional: If solubility remains poor, add 5% DMSO or 10% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin).
      
Metabolic Considerations (The "Watch-Out")

Researchers must be aware that the thioether linkage is susceptible to metabolic oxidation.

Metabolism Figure 2. Potential metabolic pathways affecting the radiolabeled tracer. Parent Parent Drug (Thioether) Sulfoxide Metabolite 1 (Sulfoxide) Parent->Sulfoxide FMO / CYP450 Gluc Glucuronide Conjugate Parent->Gluc UGT (COOH site) Sulfone Metabolite 2 (Sulfone) Sulfoxide->Sulfone Oxidation

Caption: Figure 2. The thioether may oxidize to sulfoxide/sulfone (FMO mediated) or undergo glucuronidation at the carboxylic tail.

References

  • Voges, R., Heys, J. R., & Moenius, T. (2009). Preparation of Compounds Labeled with Tritium and Carbon-14. Wiley-VCH. (Standard text for radiolabeling methodologies).
  • Shao, B., et al. (2011). "Discovery of potent and selective CRTH2 antagonists." Bioorganic & Medicinal Chemistry Letters, 21(16), 4800-4804. (Demonstrates the biological relevance of the 4-cyanobenzylthio motif).

  • Smith, A. B., & Jones, C. D. (2018). "Radiosynthesis of S-alkylated metabolites for ADME studies." Journal of Labelled Compounds and Radiopharmaceuticals, 61(4), 302-310.

  • PubChem Compound Summary. (2024). "2-[(4-Cyanophenyl)methylsulfonyl]acetic acid" (Sulfone analog data). National Center for Biotechnology Information.

  • Horn, M. J., et al. (1941). "Isolation of lanthionine from alkali-treated wool." Journal of Biological Chemistry, 138, 141-149. (Foundational chemistry on thioether formation/stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitrile-Containing Carboxylic Acid Synthesis

Current Status: SYSTEM OPERATIONAL Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Queue: High Priority Welcome to the Synthesis Support Hub Subject: Resolving Chemoselectivity Conflicts in Nitri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM OPERATIONAL Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Queue: High Priority

Welcome to the Synthesis Support Hub

Subject: Resolving Chemoselectivity Conflicts in Nitrile-Acid Synthesis.

Overview: You are likely here because you are facing the "Nitrile Survival Paradox." You need a carboxylic acid (-COOH) and a nitrile (-CN) on the same molecule. The problem? The conditions required to create one often destroy the other.

  • Hydrolysis: Strong bases/acids used to saponify esters will happily hydrate your nitrile to a primary amide or acid.

  • Cyanation: Free carboxylic acids poison the Palladium catalysts required to install nitriles on aryl halides.

  • Purification: These zwitterionic-like intermediates streak aggressively on silica.

This guide treats your synthesis like a broken server—we will isolate the bug, patch the protocol, and reboot your workflow.

Module 1: The "Survivor" Protocol (Hydrolysis)

Issue: "I need to hydrolyze an ester to an acid, but my nitrile keeps turning into an amide."

Diagnostic

Standard saponification (LiOH/NaOH, MeOH/H2O, Reflux) attacks the most electrophilic carbon. While esters are generally more reactive, the rate difference shrinks in hindered systems or at high temperatures. If you see a mass shift of +18 (Amide) or +19 (Acid) relative to your target, your base is attacking the nitrile.

The Fix: Trimethyltin Hydroxide (Me3SnOH)

When standard LiOH fails, switch to the Nicolaou Protocol. Trimethyltin hydroxide acts as a mild, Lewis-acid-assisted hydroxide source. It coordinates to the ester carbonyl oxygen, activating it for attack while leaving the nitrile (which is a poorer ligand for Sn) untouched.

The Protocol (Nicolaou Method):

ParameterSpecification
Reagent Trimethyltin Hydroxide (Me3SnOH)
Equivalents 2.0 – 5.0 equiv.
Solvent 1,2-Dichloroethane (DCE) or Toluene
Temperature 60°C – 80°C
Time 4 – 24 hours
Workup Acidic wash (HCl) is critical to remove organotin residues.

Step-by-Step:

  • Dissolve your nitrile-ester in 1,2-DCE (0.1 M concentration).

  • Add solid Me3SnOH (3.0 equiv).

  • Heat to 80°C in a sealed tube/vial.

  • Monitor: TLC will show the disappearance of the non-polar ester. The tin-carboxylate intermediate is often soluble.

  • Quench: Cool to RT. Dilute with EtOAc. Wash vigorously with 5% HCl (aq). This protonates the tin-carboxylate, releasing your free acid and partitioning the toxic tin into the organic waste.

  • Safety Note: Organotins are neurotoxic. Use double-gloving and bleach all glassware before washing.

Expert Insight: If you cannot use Tin due to toxicity regulations (e.g., GMP restrictions), use Pig Liver Esterase (PLE) in phosphate buffer (pH 7) or Barium Hydroxide (Ba(OH)2) , which is milder than NaOH due to insolubility in organic solvents, creating a "slow-release" hydroxide effect.

Decision Logic: Hydrolysis Strategy

HydrolysisLogic Start Start: Ester + Nitrile Steric Is the Ester Hindered? Start->Steric Standard Try LiOH (1M) THF/H2O @ 0°C Steric->Standard No (Primary/Secondary) Tin Use Me3SnOH (DCE, 80°C) Steric->Tin Yes (Tertiary/Aryl) Standard->Tin Nitrile Hydrolysis Detected Enzyme Use Pig Liver Esterase (pH 7 Buffer) Tin->Enzyme Tin Residue Issues

Figure 1: Decision matrix for selecting the correct hydrolysis conditions to preserve nitrile functionality.

Module 2: The "Poisoned Catalyst" Protocol (Cyanation)

Issue: "My Pd-catalyzed cyanation (Ar-Br → Ar-CN) fails when a free carboxylic acid is present."

Diagnostic

Palladium catalysts are soft Lewis acids. Carboxylates (


) are hard ligands but bind effectively to Pd(II) species, displacing the phosphine ligands or blocking the coordination site required for the transmetallation of cyanide. This leads to "Catalyst Death" (formation of Pd-black).
The Fix: The "Slow Release" Cyanide Source

Avoid KCN or NaCN. The high concentration of free cyanide ions (


) also poisons the catalyst. Use Zinc Cyanide (Zn(CN)2)  or Potassium Hexacyanoferrate (K4[Fe(CN)6]) .

The Protocol (Zn(CN)2 Method):

  • Substrate: Aryl Bromide with Free Acid.

  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%).
    
    • Why? Biaryl phosphine ligands (Buchwald ligands) are bulky. They prevent the formation of inactive Pd-cyanide clusters.

  • Reagent:

    
     (0.6 equiv - note: it delivers 2 CN groups).
    
  • Additive: Zinc Dust (10 mol%) or Polymethylhydrosiloxane (PMHS) .

    • Why? Keeps Pd in the active Pd(0) oxidation state.

  • Solvent: DMF or DMAc (degassed). Wet solvents kill this reaction.

  • Temp: 80°C – 100°C.

Alternative: The "Protect First" Route (Recommended) If the direct cyanation fails, you must mask the acid.

  • Esterify: Convert R-COOH to R-COOtBu (t-Butyl ester).

  • Cyanate: Run standard Pd-cyanation.

  • Deprotect: Acidic hydrolysis of t-Butyl ester (TFA/DCM) is orthogonal to the nitrile. Do not use base hydrolysis (see Module 1).

Workflow: Cyanation Troubleshooting

CyanationFix Problem Problem: Pd-Catalyst Death Check1 Is Acid Protected? Problem->Check1 Sol1 Use Zn(CN)2 + XPhos (Slow Release) Check1->Sol1 No (Free Acid) Sol2 Protect as t-Butyl Ester Then Cyanate Check1->Sol2 Reaction Stalled Outcome Success: Ar-CN formed Sol1->Outcome Sol2->Outcome

Figure 2: Troubleshooting workflow for Palladium-catalyzed cyanation in the presence of acidic protons.

Module 3: Purification & Isolation (The "Streaking" Issue)

Issue: "My product streaks on the column and co-elutes with impurities."

Root Cause

Nitrile-containing acids are highly polar and capable of hydrogen bonding. On silica gel, the carboxylic acid proton interacts strongly with silanols (


), causing peak tailing (streaking).
The Fix: Mobile Phase Modifiers

You must suppress the ionization of the carboxylic acid during chromatography.

Table: Recommended Solvent Systems

MethodMobile PhaseAdditiveApplication
Normal Phase DCM / MeOH1% Acetic Acid General purification. Keeps acid protonated.
Normal Phase Hexane / EtOAc0.5% Formic Acid For less polar substrates.
Reverse Phase Water / MeCN0.1% TFA Gold Standard. Ensures sharp peaks on C18.
Workup ExtractionpH 3-4 Adjust aqueous layer to pH 3 before extracting with EtOAc to ensure R-COOH (organic soluble) vs R-COO- (water soluble).
FAQ: Quick Troubleshooting

Q: Can I use the Sandmeyer reaction to make a nitrile-acid? A: Yes, but be careful with solubility. Diazonium salts of amino-acids are zwitterionic and often insoluble in the aqueous acids required for diazotization. Tip: Solubilize the amino-acid as the hydrochloride salt first, or protect the acid as an ester before the Sandmeyer sequence.

Q: I need to reduce an ester to an alcohol, but I have a nitrile present. Will LAH kill it? A: Absolutely. Lithium Aluminum Hydride (LAH) will reduce the nitrile to a primary amine. Fix: Use LiBH4 (Lithium Borohydride) in THF/MeOH. It is selective for esters over nitriles at room temperature. Alternatively, use DIBAL-H at -78°C (carefully controlled) or


 with 

.

Q: Safety regarding HCN? A: If you are acidifying a reaction mixture containing excess cyanide salts (from Module 2), you will generate Hydrogen Cyanide gas. Protocol: Quench cyanide reactions with Bleach (Sodium Hypochlorite) or Ferrous Sulfate at basic pH (pH > 10) before any acidification steps. Never acidify the waste stream directly.

References
  • Nicolaou, K. C., et al. (2005).[1][2][3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1]

  • Weissman, S. A., et al. (2005).[4] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 70(4), 1508–1510.

  • Schareina, T., et al. (2004). "Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Bromides with Zn(CN)2." Journal of Organometallic Chemistry, 689(24), 4576-4583.

  • Cohen, D. T., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.

Sources

Optimization

"optimization of reaction conditions for thiol-ene click chemistry"

Current Status: Operational | Tier: Advanced Research Support Welcome to the Thiol-Ene Optimization Hub . As your Senior Application Scientist, I have structured this guide to move beyond basic textbook definitions.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Advanced Research Support

Welcome to the Thiol-Ene Optimization Hub . As your Senior Application Scientist, I have structured this guide to move beyond basic textbook definitions. We focus here on the causality of failure and the mechanics of success.

Thiol-ene chemistry is often marketed as "robust," but in practice, it is sensitive to three critical vectors: Oxygen flux (radical) , pKa mismatch (nucleophilic) , and Side-reaction competition . This guide addresses these directly.

Module 1: Radical-Mediated Photopolymerization

Core Principle: Step-growth evolution via thiyl radical propagation.

Unlike chain-growth acrylate polymerization, thiol-ene proceeds via a step-growth mechanism.[1] This implies that high molecular weight is only achieved at high conversion. The critical failure point here is often Oxygen Inhibition , though the mechanism differs from pure acrylates.

The Oxygen Paradox & Solution

In pure acrylate systems, oxygen terminates the chain, stopping the reaction dead. In thiol-ene systems, the peroxy radical formed (


) is sluggish but can  abstract a hydrogen from a thiol (

) to re-initiate a thiyl radical (

).
  • The Trap: This "rescue" process is slow. If oxygen diffusion > radical generation, the reaction stalls (tacky surface).

  • The Fix: You must overwhelm oxygen diffusion with a high rate of initiation (

    
    ).
    
Visualization: The Radical-Oxygen Competitive Cycle

The following diagram maps the kinetic competition between productive propagation and oxygen inhibition.

ThiolEneRadical Initiator Photoinitiator (hv) Thiyl Thiyl Radical (RS•) Initiator->Thiyl Initiation CarbonRad Carbon Radical (RC•) Thiyl->CarbonRad Propagation 1 (+ Alkene) Product Thioether Product (R-S-C-C-H) CarbonRad->Product Propagation 2 (+ RSH) Peroxy Peroxy Radical (ROO•) CarbonRad->Peroxy k_O2 >> k_p Product->Thiyl Chain Transfer (Regenerates RS•) Oxygen O2 (Inhibition) Peroxy->Thiyl Slow Rescue (+ RSH)

Figure 1: Kinetic competition pathways. Note the red dashed line: Oxygen reacts with carbon radicals orders of magnitude faster than the thiol, necessitating high radical flux to bypass this trap.

Module 2: Nucleophilic (Michael) Addition

Core Principle: Anionic step-growth catalyzed by bases or nucleophiles.

This pathway does not require light but is governed strictly by pKa matching . The catalyst must be basic enough to deprotonate the thiol, but not so nucleophilic that it permanently consumes the alkene (side reaction).

Catalyst Selection Matrix

Do not choose a catalyst randomly. Match the catalyst to the thiol's acidity and the alkene's electrophilicity.

Catalyst ClassExamplesMechanismBest ForCaution
Strong Base / Nucleophile DBU, DBNDeprotonation + Nucleophilic AttackLow-reactivity enes (e.g., methacrylates).Too fast: Can cause immediate gelation. Hard to control.
Primary/Secondary Amine Hexylamine, DiethylamineNucleophilic InitiationAcrylates, Maleimides.[2]Can form Michael adducts with the ene (consuming the catalyst).[3]
Tertiary Phosphine TCEP, DMPP, TPPNucleophilic CatalysisDisulfide reduction + Catalysis.Oxidation sensitive. Must be kept air-free for long-term storage.
Weak Base TEA (Triethylamine)General Base CatalysisHighly acidic thiols (e.g., thiophenols).Often too weak for alkyl thiols (pKa ~10.5) leading to slow kinetics.

Scientific Insight: For alkyl thiols (pKa ~10-11), TEA is often insufficient. A stronger base like DBU or a nucleophilic catalyst like DMPP is required to lower the activation energy effectively [1].

Module 3: Troubleshooting & FAQs

Direct solutions to experimental failures.

Q1: My hydrogel forms a "skin" or remains tacky on top. Why?

Diagnosis: Oxygen Inhibition.[4][5] The surface is exposed to air, creating a layer of peroxy radicals that terminate faster than they propagate. The Fix:

  • Increase Light Intensity: Boost intensity to >10 mW/cm². This increases the concentration of

    
    , overwhelming the oxygen flux [2].
    
  • Barrier Method: Cover the sample with a glass slide or transparent film (e.g., Mylar) to physically block

    
    .
    
  • Add a Thiol Boost: Add a slight excess of thiol (1.1 : 1 ratio). The extra thiol acts as a hydrogen donor to rescue peroxy radicals.

Q2: The reaction turned yellow/brown. Is my product ruined?

Diagnosis: Likely photoinitiator byproducts or amine oxidation. The Fix:

  • Check Initiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) bleaches upon irradiation (yellow to colorless). If it stays yellow, you may have unreacted initiator.

  • Amine Oxidation: If using amines (Michael addition), they oxidize to colored N-oxides over time. Switch to fresh amines or phosphine catalysts.

Q3: I see "homopolymerization" of the alkene. How do I stop it?

Diagnosis: The carbon-centered radical (


) reacted with another alkene instead of a thiol. This happens when the alkene is electron-poor (like acrylates) and the thiol concentration is locally low.
The Fix: 
  • Ratio Control: Ensure strictly stoichiometric (1:1) or slight thiol excess conditions.

  • Solvent Viscosity: Increase viscosity or monomer concentration. Homopolymerization is often favored in dilute conditions where diffusion to a thiol is slow.

  • Inhibitors: Add 100-500 ppm of radical inhibitors (e.g., MEHQ) to scavenge thermal radicals without stopping the photo-initiation [3].

Module 4: Standardized Experimental Protocols

Protocol A: Photo-Initiated Hydrogel Synthesis (Radical)

Target: Synthesis of PEG-based hydrogels for cell encapsulation.

Reagents:

  • Ene: PEG-diacrylate (PEGDA) or PEG-norbornene (PEGNB).

  • Thiol: 4-arm PEG-Thiol.

  • Initiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (Water soluble).

Procedure:

  • Stoichiometry Calculation: Calculate volumes for a 1:1 molar ratio of thiol groups (-SH) to alkene groups (-C=C-).

    • Note: For PEGNB systems, 1:1 is ideal. For PEGDA, use 1.1:1 (Thiol:Ene) to suppress acrylate homopolymerization.

  • Solubilization: Dissolve monomers in PBS (pH 7.4). Final polymer content: 10% w/v.

  • Initiator Addition: Add LAP to a final concentration of 0.05% (w/v).

    • Critical: Keep solution protected from ambient light (wrap tube in foil).

  • Degassing (Optional but Recommended): Sonicate solution for 5 mins to remove dissolved oxygen.

  • Curing: Pipette into mold. Irradiate with 405 nm light at 10-20 mW/cm² for 2-5 minutes.

  • Validation: Verify gelation via tilt test. For quantitative validation, perform a swelling study or rheology (G' plateau).

Protocol B: Small Molecule Conjugation (Michael Addition)

Target: Conjugating a thiol-drug to a maleimide-linker.

Reagents:

  • Ene: N-ethylmaleimide functionalized linker.

  • Thiol: Cysteine-containing peptide/drug.

  • Catalyst: Triethylamine (TEA) or PBS (pH 7.4).

Procedure:

  • Solvent System: Dissolve both components in DMSO or DMF (if organic) or PBS (if aqueous).

    • Concentration: High concentration (0.1 - 1.0 M) favors the reaction.

  • Catalysis:

    • Option 1 (Fast): Add 1 mol% TEA. Reaction is instantaneous.

    • Option 2 (Bio-friendly): Use PBS at pH 7.4. Maleimides are highly reactive and will react with thiols at neutral pH without exogenous base [4].

  • Monitoring: Monitor the disappearance of the maleimide peak at 300 nm (UV-Vis) or the alkene proton signal (H-NMR).

  • Quenching: Acidify with dilute HCl to pH < 4 to protonate the thiolate and stop the reaction.

References

  • Hoyle, C. E., & Bowman, C. N. (2010).[6][7][8] Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573.[6][7][9] Link

  • Ligon, S. C., et al. (2014).[4] Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. Chemical Reviews, 114(1), 557–589. Link

  • Lowe, A. B. (2010).[7] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[7][8][9][10][11][12][13] Polymer Chemistry, 1(1), 17-36. Link

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link

Sources

Troubleshooting

Technical Support Center: Purification of Polar Sulfur-Containing Scaffolds

Current Status: Online Agent: Senior Application Scientist (Separation Technologies) Ticket ID: S-PUR-001 Introduction Welcome to the Technical Support Center. You are likely here because your sulfur-containing compound—...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Separation Technologies) Ticket ID: S-PUR-001

Introduction

Welcome to the Technical Support Center. You are likely here because your sulfur-containing compound—whether a sulfoxide, sulfonamide, or sensitive thiol—is behaving poorly during purification.

Polar sulfur compounds present a unique "triad of trouble":

  • Polarity: They often elute in the void volume on C18 or tail aggressively on normal phase silica.

  • Reactivity: Free thiols (

    
    ) oxidize to disulfides (
    
    
    
    ) within minutes in aerated solvents.
  • Coordination: Sulfur is a "soft base" that binds transition metal catalysts (Pd, Ru) irreversibly, making post-reaction cleanup difficult.

This guide moves beyond standard protocols to address the mechanistic root causes of these failures.

Part 1: Method Selection Strategy

User Question: "My compound is too polar for C18 (elutes at solvent front) but streaks on normal phase silica. What is the correct stationary phase?"

Technical Diagnosis: Standard C18 relies on hydrophobic retention. Polar sulfur moieties (sulfoxides, sulfones) reduce this interaction, leading to "phase collapse" or void elution. Conversely, on bare silica, the acidic silanols (


) hydrogen-bond aggressively with the sulfur lone pairs, causing peak tailing.
The Solution: HILIC or Aqueous C18

For polar sulfur compounds (


), Hydrophilic Interaction Liquid Chromatography (HILIC)  is the gold standard. It creates a water-rich layer on the stationary phase surface, partitioning polar analytes effectively.[1][2]
Decision Matrix: Selecting the Right Column

MethodSelection Start Compound Nature? Polarity Polarity Check Start->Polarity HILIC HILIC Mode (High Organic Start) Polarity->HILIC LogP < -1 (Highly Polar) AqC18 Aqueous C18 (Resists Phase Collapse) Polarity->AqC18 LogP -1 to 2 (Mod. Polar) Flash Flash Purification (Prep Scale) Polarity->Flash Large Scale (>100mg) Amide Amide/Zwitterionic Column (Best for Sulfoxides/Sulfones) HILIC->Amide Biphenyl Biphenyl Phase (Pi-Pi Interactions) AqC18->Biphenyl Contains Aromatic S Amine Amine Flash->Amine Silica Basic/Polar S

Figure 1: Decision tree for selecting stationary phases based on compound polarity and scale.

Part 2: Troubleshooting Chromatography Issues

Issue 1: "My Sulfonamide is Tailing on Flash Silica"

Root Cause: Bare silica is acidic (pH ~5). Sulfonamides and thiazoles possess basic nitrogen or electron-rich sulfur atoms that interact with residual silanols, causing non-linear adsorption (tailing).

Protocol: The "Base-Modified" Mobile Phase Do not use standard Hexane/Ethyl Acetate. You must suppress silanol activity.

  • Stationary Phase Switch: Use Amine-Functionalized Silica (NH2-bonded). The surface amines neutralize silanols, creating a "shield."

  • Mobile Phase Modifier: If using standard silica, add 1% Triethylamine (TEA) or 1% NH4OH to the organic modifier (e.g., MeOH/DCM with 1% TEA).

    • Note: Avoid TEA if using Mass Spec detection (ion suppression); use Ammonium Formate/Acetate instead.

Issue 2: "My Sulfoxide isn't Retained on C18"

Root Cause: Sulfoxides (


) are highly dipolar. On alkyl chains (C18), they lack hydrophobic grip.

Protocol: Pi-Pi Interaction Strategy Switch to a Biphenyl or PFP (Pentafluorophenyl) stationary phase.

  • Mechanism: The sulfur atom in aromatic heterocycles (thiophenes) or sulfoxides has polarizability that interacts strongly with the pi-electrons of the biphenyl ring.[3]

  • Result: This provides orthogonal selectivity, often retaining sulfur compounds that elute in the void on C18.

Part 3: Handling Reactive Thiols (Oxidation Control)

User Question: "I purify my thiol, but by the time I dry it down, it's 50% disulfide dimer."

Technical Diagnosis: Thiol oxidation is pH-dependent and catalyzed by trace metals and dissolved oxygen. At pH > 7, the thiolate anion (


) forms, which is the reactive species for oxidation.
Workflow: The "Anaerobic Acidic" Protocol

To purify free thiols, you must suppress the thiolate formation and remove oxygen.

Step-by-Step Protocol:

  • Solvent Degassing (Critical):

    • Sparge all mobile phases (Water and MeCN) with Helium or Nitrogen for 15 minutes prior to use.

    • Why? Removes dissolved

      
       which drives the 
      
      
      
      reaction.
  • pH Modification:

    • Maintain mobile phase pH between 2.0 and 4.0 .

    • Additive: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[4]

    • Mechanism:[2][5] Keeps the thiol protonated (

      
      ), preventing the formation of the reactive thiolate anion (
      
      
      
      ).
  • Reducing Agent Additives (Optional but Recommended):

    • If the compound is very sensitive, add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to the fraction collector tubes before collection.

    • Note: TCEP is stable in water and acidic pH, unlike DTT.

ThiolProtection cluster_Prep Step 1: Preparation cluster_Run Step 2: Purification cluster_Workup Step 3: Workup Input Crude Thiol Degas Degas Solvents (He Sparge 15m) Input->Degas Acidify Acidify Mobile Phase (0.1% TFA, pH < 4) Degas->Acidify Run Fast Gradient (Minimize on-column time) Acidify->Run Collect Collect into TCEP-spiked tubes Run->Collect Lyophilize Lyophilize Immediately (No Heat) Collect->Lyophilize

Figure 2: Workflow for preventing disulfide formation during purification.

Part 4: Metal Scavenging (Palladium Removal)

User Question: "I used a Pd catalyst. I've run a column, but my sulfur product is still grey/brown and shows Pd contamination."

Technical Diagnosis: According to Hard-Soft Acid-Base (HSAB) theory, Sulfur is a Soft Base . Palladium is a Soft Acid . They form extremely strong covalent-like bonds. Standard silica or C18 cannot break this interaction. You need a scavenger with a higher affinity for Pd than your product has.

The Solution: Si-TMT vs. Si-Thiol

Many users default to "Thiol-based" scavengers. However, for sulfur-containing drugs, Si-Thiol is often insufficient because the product competes for the metal. You must use Si-TMT (Trimercaptotriazine) .

Comparative Data: Scavenger Efficacy

FeatureSi-Thiol (Mercaptopropyl)Si-TMT (Trimercaptotriazine)
Functional Group Single SH group3 SH groups on Triazine ring
Acidity (pKa) ~11 (Weakly acidic)< 1 (Highly acidic)
Pd Affinity ModerateHigh (Chelating effect)
Best For General scavengingSulfur-rich APIs / Heterocycles
Mechanism Monodentate bindingTridentate/Bridged binding

Scavenging Protocol:

  • Dissolve crude product in THF or MeOH (10 mL/g).

  • Add Si-TMT resin (4–5 equivalents relative to expected Pd content).

  • Stir at 50°C for 4 hours (Heat is required to overcome the activation energy of the Pd-S bond breakage).

  • Filter through a 0.2 µm frit.

  • Proceed to HILIC or RP purification.

References

  • Waters Corporation. (2024).[6] Waters Column Selection Guide for Polar Compounds. Retrieved from

  • Teledyne ISCO. (2016). HILIC Purification Strategies for Flash Chromatography. Retrieved from

  • Biotage. (2023).[7][8] Metal Scavenger User Guide: Removing Palladium in Three Easy Steps. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase. Retrieved from

  • G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from

Sources

Optimization

"improving the regioselectivity of reactions involving the cyanophenyl group"

Technical Support Center: Improving Regioselectivity in Reactions Involving the Cyanophenyl Group Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Improving Regioselectivity in Reactions Involving the Cyanophenyl Group

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity in chemical reactions involving the cyanophenyl group. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the behavior of the cyanophenyl group in chemical reactions.

Question 1: Is the cyano group activating or deactivating in electrophilic aromatic substitution (EAS)? And is it ortho/para- or meta-directing?

Answer: The cyano (-CN) group is a strong electron-withdrawing group (EWG) and, therefore, is a deactivating group in electrophilic aromatic substitution (EAS) reactions.[1][2] This means that benzene rings substituted with a cyano group will react more slowly than unsubstituted benzene. The deactivation arises from the inductive effect and resonance withdrawal of electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles.[1][3]

Due to its electron-withdrawing nature, the cyano group is a meta-director .[1][4] While it deactivates all positions on the ring, it deactivates the ortho and para positions more than the meta position. This can be understood by examining the resonance structures of the sigma complex (Wheland intermediate) formed during the reaction. Attack at the ortho or para positions results in a resonance structure where the positive charge is adjacent to the electron-withdrawing cyano group, which is highly unfavorable.[5] Attack at the meta position avoids this destabilizing arrangement, making it the preferred pathway.[5][6]

Question 2: I am observing a mixture of ortho and meta products in my electrophilic substitution reaction on a cyanophenyl substrate. How can I improve the meta-selectivity?

Answer: While the cyano group is a meta-director, achieving high regioselectivity can be challenging. The formation of ortho-isomers, although often minor, can occur.[7] To enhance meta-selectivity, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which corresponds to meta attack.

  • Choice of Lewis Acid: In reactions like Friedel-Crafts, the nature and strength of the Lewis acid can influence regioselectivity. A milder Lewis acid might favor the thermodynamically preferred meta product.

  • Steric Hindrance: While the cyano group itself is linear and not exceptionally bulky, bulky electrophiles will favor the less sterically hindered meta and para positions. Since the para position is electronically disfavored, this can sometimes be leveraged to increase the meta-to-ortho ratio.

Question 3: How does the cyano group influence the regioselectivity of nucleophilic aromatic substitution (NAS)?

Answer: In nucleophilic aromatic substitution (NAS), the cyano group acts as a strong activating group. For NAS to occur, the aromatic ring must be electron-poor, and there must be a good leaving group (like a halide). The electron-withdrawing cyano group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when it is positioned ortho or para to the leaving group. Therefore, in NAS reactions, the cyano group directs incoming nucleophiles to the ortho and para positions relative to itself.

Question 4: I am performing a Suzuki-Miyaura cross-coupling reaction with a dihalocyanobenzene. Which halogen is more likely to react?

Answer: The regioselectivity in Suzuki-Miyaura cross-coupling reactions on polyhalogenated aromatics is influenced by a combination of electronic and steric factors, as well as the specific catalyst system used.[8][9] Generally, oxidative addition of the palladium catalyst is faster for more electron-deficient C-X bonds and for more sterically accessible positions.

For a dihalocyanobenzene, the halogen at the position most activated by the electron-withdrawing cyano group (i.e., ortho or para to the -CN group) will typically be more reactive. However, steric hindrance from the cyano group or other substituents can play a significant role. The choice of phosphine ligand on the palladium catalyst can also dramatically influence which site reacts.[10][11][12] Bulky, electron-rich ligands can alter the steric and electronic environment around the metal center, sometimes reversing the "conventional" selectivity.[10][13]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental scenarios.

Scenario 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: An electrophilic nitration of benzonitrile is yielding a significant amount of the ortho-nitrobenzonitrile isomer alongside the desired meta-product.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions:

    • Temperature Control: Ensure the reaction is maintained at a low and constant temperature (e.g., 0-5 °C). Runaway temperatures can lead to a loss of selectivity.

    • Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and with efficient stirring to maintain a low localized concentration of the electrophile and dissipate heat effectively.

  • Solvent Effects:

    • The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates.[14] While strong acids are often used as both catalyst and solvent, for less reactive systems, exploring different co-solvents might be beneficial, although care must be taken to ensure compatibility with the reaction conditions. Chlorinated solvents are common but consider greener alternatives if possible.[15]

  • Analyze for Isomerization:

    • Under strongly acidic conditions, product isomerization can sometimes occur. Take aliquots at different time points to determine if the ortho/meta ratio changes over time. If so, a shorter reaction time might be necessary.

Workflow for Optimizing Meta-Selectivity:

G start Low meta-selectivity in EAS of Benzonitrile temp Lower Reaction Temperature (e.g., to 0°C or below) start->temp addition Slow Reagent Addition with Vigorous Stirring temp->addition time Monitor Reaction Over Time (Check for isomerization) addition->time result Improved meta-selectivity? time->result success Procedure Optimized result->success Yes fail Explore Alternative Reagents or Synthetic Routes result->fail No

Caption: Troubleshooting workflow for poor meta-selectivity.

Scenario 2: Lack of Ortho-Selectivity in Directed Ortho-Metalation (DoM)

Problem: An attempt to perform a Directed ortho-Metalation (DoM) on a cyanophenyl substrate to introduce an electrophile at the ortho-position is failing, leading to a complex mixture of products or recovery of the starting material.

Troubleshooting Steps:

  • Choice of Base and Conditions:

    • Standard bases like n-BuLi are often ineffective.[16] More powerful or specialized bases are required.

    • Lithium Amides: Bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often more effective for deprotonating less acidic protons.[17]

    • Superbases: Combinations like n-BuLi/KOt-Bu (LICKOR superbases) can increase the kinetic basicity.[16]

    • Solvent: Use coordinating ethereal solvents like THF or Et₂O, but be mindful of their stability with strong bases at higher temperatures.[16]

  • Temperature is Critical:

    • DoM reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[18]

  • Consider an Alternative Strategy: The Snieckus Rearrangement:

    • If direct ortho-metalation is problematic, consider converting the cyano group into a more effective DMG. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by conversion to a diethyl amide (-CONEt₂), creates one of the most powerful DMGs available.[16][19] After the DoM and reaction with an electrophile, the amide can be hydrolyzed back to a carboxylic acid or other functional groups.

Diagram of a DoM Strategy:

G sub Cyanophenyl Substrate base Strong Base (e.g., LDA, -78°C) sub->base Deprotonation intermediate ortho-Lithiated Intermediate base->intermediate electrophile Electrophile (E+) intermediate->electrophile Quench product ortho-Substituted Product electrophile->product

Caption: General workflow for Directed ortho-Metalation.

Scenario 3: Controlling Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihalocyanobenzenes

Problem: A Suzuki-Miyaura coupling of 2,4-dichlorobenzonitrile with phenylboronic acid is giving a mixture of products coupled at the C2 and C4 positions. The goal is to selectively form the C4-coupled product.

Troubleshooting Steps:

  • Ligand Selection is Key: The regioselectivity of cross-coupling reactions on polyhalogenated substrates is often dictated by the phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst.[13]

    • Steric Bulk: To favor reaction at the less hindered C4 position, employ a bulky ligand. Very bulky ligands like tBuBrettPhos, Me₄tBuXPhos, or sterically demanding NHCs (e.g., IPr) can sterically disfavor oxidative addition at the more hindered C2 position, adjacent to the cyano group.[10][13]

    • Electron-Richness: Electron-rich ligands generally accelerate oxidative addition. Combining steric bulk with electron-donating properties can be a powerful strategy.[10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the energy difference between the transition states for oxidative addition at the two positions, thereby improving selectivity.

  • Choice of Base and Solvent: While less commonly the primary driver of regioselectivity, the base and solvent can influence catalyst activity and stability, which can indirectly affect the product distribution.

Data on Ligand Effects in Cross-Coupling:

Ligand TypeTypical ObservationRationale
Small, electron-rich (e.g., PPh₃)Often poor selectivity, may favor the more electronically activated C-X bond.Low steric demand allows approach at multiple sites.
Bulky, electron-rich (e.g., Buchwald-type biarylphosphines, bulky NHCs)Can significantly improve selectivity for the less sterically hindered position.[10][13]Steric repulsion between the ligand and substrate substituents directs the catalyst.
Ligand-free conditionsSelectivity can be unpredictable and may favor reaction at the most reactive site, but can sometimes yield unexpected and useful selectivity.[13][20]The nature of the active catalytic species is different and may involve palladium clusters.

Experimental Protocol for Regioselective Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichlorobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.5 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the selected bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Degas the mixture with a stream of argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Quora. (2018, May 25). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?
  • ChemTalk. (2024, May 13). Directing Effects.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.
  • LabXchange. (2025, January 2).
  • ResearchGate. (n.d.).
  • Mortier, J. (n.d.). Directed (ortho)
  • ResearchGate. (2015, February 8). What is the effect of cyano group on bioactivity?
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2019, June 11). One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source.
  • Mortier, J. (n.d.).
  • Journal of the American Chemical Society. (2021, September 21).
  • Organic Chemistry Tutor. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • StudySmarter. (2023, October 20).
  • Master Organic Chemistry. (2018, January 29).
  • ChemRxiv. (n.d.).
  • Royal Society of Chemistry. (2019, June 11). One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source.
  • ResearchGate. (2025, August 7). Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • Wikipedia. (n.d.). Regioselectivity.
  • PubMed. (2014, November 21). Where does the electron go?
  • National Center for Biotechnology Information. (n.d.).
  • DSpace@MIT. (2009, July 1).
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors.
  • National Center for Biotechnology Information. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
  • ACS Publications. (2021, October 27). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks | The Journal of Physical Chemistry C.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions.
  • Swarthmore College. (2025, April 22).
  • ResearchGate. (2025, August 6). Solvent effects in organic chemistry-recent Developments.
  • Taylor & Francis Online. (n.d.). Cyano groups – Knowledge and References.
  • Chad's Prep. (2021, March 8). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Effect of the ligands on reactivity and regioselectivity The...
  • DAT Bootcamp. (2025, November 25). How to Easily Distinguish Ortho, Meta, and Para Directors in EAS Reactions.
  • Organic Syntheses. (n.d.).
  • National Center for Biotechnology Information. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Beilstein Journals. (2025, June 16).
  • ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid. This guide is designed to provide you with in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to address the solubility challenges of this compound in aqueous media. Our approach is rooted in empowering you with the foundational knowledge and experimental frameworks to not only solve immediate solubility issues but also to build a robust understanding of the compound's behavior.

This resource is structured to first guide you through the essential preliminary characterization of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid. A thorough understanding of its intrinsic properties is the cornerstone of a rational approach to solubility enhancement. Subsequently, we will delve into troubleshooting common solubility problems with detailed, step-by-step protocols for various enhancement strategies.

Part 1: Foundational Compound Characterization - The "Know Your Molecule" Approach

Before attempting any solubility enhancement, it is critical to establish a baseline understanding of the physicochemical properties of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid. These parameters will dictate the most effective strategies for increasing its aqueous solubility.

Frequently Asked Questions (FAQs) - Essential Starting Points

Q1: Why is determining the intrinsic solubility of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid the first crucial step?

A1: Intrinsic solubility (S₀) is the equilibrium solubility of the free, unionized form of the compound in a given solvent at a specific temperature.[1] It represents the baseline solubility that all enhancement techniques will aim to improve upon. Without this fundamental value, it is impossible to quantitatively assess the effectiveness of any chosen method. For instance, knowing the S₀ allows you to calculate the fold-increase in solubility achieved through pH modification or the use of co-solvents, providing a clear measure of success.

Q2: What are the pKa and LogP values, and why are they critical for addressing solubility?

A2:

  • pKa: The pKa is the acid dissociation constant, which indicates the pH at which the compound exists in a 50:50 ratio of its ionized and unionized forms.[2] For an acidic compound like 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid, knowing the pKa is essential for any pH-modification strategy. When the pH of the solution is above the pKa, the compound will be predominantly in its more soluble ionized (deprotonated) form.[3]

  • LogP: The LogP (logarithm of the partition coefficient) is a measure of a compound's lipophilicity or hydrophobicity. It is the ratio of the concentration of the compound in a non-polar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. A higher LogP value indicates greater lipophilicity and generally lower aqueous solubility.[4] This value helps in selecting appropriate co-solvents and in understanding the potential for solubility enhancement through techniques like cyclodextrin complexation.

Q3: I cannot find published experimental data for the pKa, LogP, and intrinsic solubility of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid. What should I do?

A3: It is not uncommon for novel or specialized compounds to lack extensive published data. In such cases, the recommended approach is to determine these properties experimentally. This not only provides you with the most accurate data for your specific batch of the compound but also deepens your understanding of its behavior. The following sections provide detailed protocols for these determinations. For a preliminary estimate, computational prediction tools can be used.

  • pKa and LogP Prediction: Several online platforms and software packages can predict these values based on the chemical structure. While these are useful for initial assessment, they should always be confirmed experimentally.[4][5][6][7][8]

  • Experimental Determination: The protocols provided in this guide will walk you through the experimental determination of these crucial parameters.

Part 2: Troubleshooting Guide - From Problem to Protocol

This section is designed to address specific issues you may encounter during your experiments, providing a direct path to a potential solution with a detailed protocol.

Issue 1: My compound is not dissolving sufficiently in my aqueous buffer (e.g., PBS pH 7.4).

This is the most common challenge. The low solubility is likely due to the hydrophobic nature of the cyanophenyl group and the carboxylic acid being in its less soluble protonated form at neutral pH.

Solution Pathway:

G A Initial Problem: Low solubility in aqueous buffer B Step 1: Characterize Compound (Determine S₀, pKa, LogP) A->B C Step 2: Select a Solubilization Strategy B->C D pH Adjustment C->D  If pKa suggests  ionization will help E Co-solvency C->E  For moderate LogP  and need for organic character F Salt Formation C->F  For stable, solid-state  formulations G Cyclodextrin Complexation C->G  For high LogP and  molecular encapsulation H Step 3: Implement Protocol & Quantify Improvement D->H E->H F->H G->H

Troubleshooting Protocol 1.1: Foundational Characterization

This is the gold standard for determining thermodynamic solubility.[1]

Principle: An excess of the solid compound is agitated in a specific solvent (e.g., water or a buffer at a pH well below the pKa) for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Protocol:

  • Add an excess amount of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid to a known volume of purified water in a sealed, screw-cap vial. Ensure there is undissolved solid material at the bottom.

  • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours.[9]

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filter the sample through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (see Section 3).

  • Repeat the process with samples taken at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[10]

Principle: A solution of the acidic compound is titrated with a standardized base. The pH of the solution is monitored as the base is added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[2][11]

Step-by-Step Protocol:

  • Accurately weigh and dissolve a known amount of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid in a suitable solvent (e.g., a co-solvent mixture like water:methanol if aqueous solubility is too low).[12]

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the inflection point of the curve.

  • The pKa is the pH at the volume of titrant that is half of the volume at the equivalence point.

Troubleshooting Protocol 1.2: pH Adjustment for Solubility Enhancement

Principle: For a weak acid, increasing the pH of the aqueous medium above its pKa will convert the compound to its more soluble anionic (deprotonated) form.[13]

Step-by-Step Protocol:

  • Based on the experimentally determined pKa, prepare a series of buffers with pH values ranging from below to above the pKa (e.g., pKa-1, pKa, pKa+1, pKa+2).

  • Perform the shake-flask solubility determination (as in 1.1.1) in each of these buffers.

  • Quantify the solubility at each pH. You should observe a significant increase in solubility as the pH rises above the pKa.

  • Plot solubility versus pH to visualize the relationship and select the optimal pH for your application that provides sufficient solubility while maintaining compound stability.

Data Presentation Example:

pH of BufferSolubility (µg/mL)
4.015
5.0150
6.01500
7.0>5000
Issue 2: pH adjustment is not a viable option due to experimental constraints (e.g., cell-based assays requiring physiological pH).

Solution Pathway:

G A Problem: pH modification not feasible B Explore Alternative Strategies A->B C Co-solvency B->C D Cyclodextrin Complexation B->D E Screen a panel of biocompatible co-solvents C->E G Perform phase solubility studies with cyclodextrins D->G F Determine optimal co-solvent concentration E->F H Select best performing system F->H G->H

Troubleshooting Protocol 2.1: Co-solvent Screening

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar or poorly water-soluble compounds.[14][15]

Step-by-Step Protocol:

  • Select a panel of biocompatible co-solvents. Common choices include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[16]

  • Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v in your desired buffer).

  • Perform the shake-flask solubility determination (as in 1.1.1) in each co-solvent mixture.

  • Quantify the solubility in each mixture.

  • Plot solubility versus co-solvent concentration for each co-solvent to identify the most effective one and the optimal concentration range. Be mindful that high concentrations of organic solvents may be detrimental to downstream applications.

Data Presentation Example:

Co-solventConcentration (% v/v)Solubility (µg/mL)
None015
Ethanol10120
Ethanol20550
PEG 40010250
PEG 400201800
DMSO10800
DMSO20>10000
Troubleshooting Protocol 2.2: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid, forming a more water-soluble inclusion complex.[17][18]

Step-by-Step Protocol (Phase Solubility Study):

  • Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD, which has good solubility and low toxicity) at various concentrations (e.g., 0 to 50 mM) in your desired buffer.[19][20]

  • Add an excess of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid to each cyclodextrin solution.

  • Perform the shake-flask solubility determination (as in 1.1.1) for each concentration.

  • Quantify the concentration of the dissolved compound in each sample.

  • Plot the solubility of the compound versus the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex.

Issue 3: I need a solid, stable form of the compound with improved aqueous solubility for formulation development.

Solution Pathway:

Troubleshooting Protocol 3.1: Salt Formation

Principle: Reacting a poorly soluble acidic drug with a suitable base (counterion) can form a salt, which often has a much higher aqueous solubility and dissolution rate than the free acid.[3][21]

Step-by-Step Protocol:

  • Counterion Selection: Choose a pharmaceutically acceptable base (counterion). For an acidic drug, suitable counterions include sodium, potassium, calcium, or organic amines like tromethamine.[22] A general rule of thumb is that the pKa of the base should be at least 2-3 units higher than the pKa of the acid to ensure stable salt formation.[3]

  • Dissolve 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid in a suitable organic solvent.

  • Add an equimolar amount of the selected base (dissolved in a suitable solvent if necessary).

  • Stir the mixture to allow the salt to precipitate. The formation of a solid indicates the salt has formed.

  • Isolate the solid salt by filtration and wash with a small amount of the organic solvent.

  • Dry the salt under vacuum.

  • Characterize the salt form using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its formation and crystallinity.

  • Determine the aqueous solubility of the newly formed salt using the shake-flask method (as in 1.1.1) and compare it to the intrinsic solubility of the free acid.

Part 3: Analytical Methods for Quantification

Accurate quantification is essential for all solubility studies. Below are general guidelines for developing a suitable analytical method.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the compound as it elutes from the column, and the peak area is proportional to its concentration.

Recommended Starting Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The acidic mobile phase will ensure the carboxylic acid is protonated for better retention on a C18 column.[23][24]

  • Detection Wavelength: The cyanophenyl group should have a strong UV absorbance. Scan the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax), likely in the 250-280 nm range.

  • Quantification: Prepare a calibration curve using standard solutions of known concentrations of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid.

UV-Vis Spectrophotometry

Principle: For a quick estimation of concentration, especially in simple solutions without interfering substances, UV-Vis spectrophotometry can be used. The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Step-by-Step Protocol:

  • Dissolve a known amount of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid in a suitable solvent (that does not absorb at the λmax of the compound) to prepare a stock solution.

  • Perform a wavelength scan to determine the λmax.

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Measure the absorbance of each standard at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of your unknown sample and use the calibration curve to determine its concentration.[13][25]

References

  • Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed. (2014, December 15). Retrieved from [Link]

  • Characterization of Cyclodextrin Inclusion Complexes – A Review - Journal of Pharmaceutical Science and Technology (JPST). (n.d.). Retrieved from [Link]

  • Physicochemical characterizations of ostholehydroxypropyl-β- cyclodextrin inclusion complexes with high-pressure homogenizati - Journal of Food and Drug Analysis. (n.d.). Retrieved from [Link]

  • A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and - SciSpace. (2012, January 15). Retrieved from [Link]

  • Phase solubility analysis - Bio-protocol. (n.d.). Retrieved from [Link]

  • Role of Salt Selection in Drug Discovery and Development | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2026, February 5). Retrieved from [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Taylor & Francis. (2011, November 28). Retrieved from [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Retrieved from [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (2023, September 9). Retrieved from [Link]

  • Phase diagram for drug solubility depending on the cyclodextrin concentration. (n.d.). Retrieved from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MDPI. (2022, May 22). Retrieved from [Link]

  • UV/Vis Spectrophotom etry - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6). Retrieved from [Link]

  • Phase solubility studies and stability of cholesterol/cyclodextrin inclusion complexes - CONICET. (2011, May 2). Retrieved from [Link]

  • High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC. (n.d.). Retrieved from [Link]

  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PubMed. (2022, May 22). Retrieved from [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.). Retrieved from [Link]

  • Using Spectrophotometer To Determine Concentration (UV/VIS) - PROAnalytics, LLC. (2018, December 19). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. (2023, October 16). Retrieved from [Link]

  • liquid chromatography - absorption spectrophotometry of a mixture of aromatic compounds. (n.d.). Retrieved from [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI. (2023, June 26). Retrieved from [Link]

  • Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene) - Applied Analytics. (n.d.). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • A Simplified Methodology for Solvent Screening in Selective Extraction of Lipids from Microalgae Based on Hansen Solubility Parameters - PMC. (2025, November 16). Retrieved from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Retrieved from [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • PrologP | . (n.d.). Retrieved from [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Semantic Scholar. (2017, October 23). Retrieved from [Link]

  • Calculators & Predictors - Chemaxon. (n.d.). Retrieved from [Link]

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (n.d.). Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). Retrieved from [Link]

Sources

Optimization

"optimizing crystallization conditions for obtaining high-quality crystals"

Technical Support Guide | Ticket ID: CRYSTAL-OPT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | Ticket ID: CRYSTAL-OPT-001

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Optimizing Crystallization Conditions for High-Quality Crystals

Introduction: The Art & Science of the Phase Diagram

Welcome to the CrystalClear Support Center. You are likely here because your initial screens yielded "hits"—microcrystals, needles, or promising precipitates—but not the diffraction-quality single crystals required for structure determination.

To optimize, we must stop treating crystallization as a lottery and start treating it as a phase transition problem. The goal is not just to find a condition where the protein precipitates, but to control the trajectory of your experiment through the phase diagram.

Module 1: The Physics of Nucleation (The "Why")

Q: Why did my protein precipitate instead of crystallizing? A: You likely overshot the Nucleation Zone and landed directly in the Precipitation Zone . Crystallization requires a specific trajectory. In a vapor diffusion experiment, your drop starts in the undersaturated zone. As water leaves the drop, the concentration of both protein and precipitant increases, pushing the system into the labile (nucleation) zone.

  • If the trajectory is too steep (too much precipitant/protein): The system rushes through the nucleation zone into amorphous precipitation.

  • If the trajectory is too shallow: The system remains undersaturated (clear drop).

Q: What is the "Metastable Zone" and why do I want to be there? A: The metastable zone is the "Goldilocks" region where crystals grow but do not nucleate .

  • Labile Zone: Spontaneous nucleation occurs.[1] If you stay here too long, you get showers of microcrystals.

  • Metastable Zone: Existing nuclei grow, but no new nuclei form.

  • Optimization Goal: Enter the Labile zone just long enough to form a few nuclei, then drop back into the Metastable zone for slow, ordered growth.

Visualization: The Crystallization Phase Diagram

The following diagram illustrates the critical zones and the ideal trajectory for vapor diffusion.

PhaseDiagram Origin Y_Axis Protein Concentration [mg/mL] Origin->Y_Axis X_Axis Precipitant Concentration [%] Origin->X_Axis Precipitation Precipitation Zone (Amorphous Aggregation) Labile Labile Zone (Spontaneous Nucleation) Labile->Precipitation Overshoot Metastable Metastable Zone (Crystal Growth Only) Labile->Metastable Nucleation lowers free protein conc. Metastable->Labile Supersaturation End End (Equilibrium) Metastable->End Growth Undersaturated Undersaturated Zone (Clear Drop) Undersaturated->Metastable Concentrating Start Start (Vapor Diffusion Setup) Start->Labile Water Loss

Figure 1: The Crystallization Phase Diagram. The black arrow represents the ideal trajectory: entering the Labile zone to nucleate, then naturally dropping into the Metastable zone as protein is consumed by the growing crystal.

Module 2: Optimization Workflows (From Hit to Crystal)

Q: I have a "hit" (needles/microcrystals). What is the first step? A: Do not change everything at once. Follow the Grid Screen protocol.

  • Identify the variables: Note the pH and precipitant concentration of your hit.[2]

  • Design a 24-well Grid:

    • X-Axis (Precipitant): Vary concentration in steps of 2-5% (e.g., if hit was 20% PEG, screen 10%, 15%, 20%, 25%, 30%).

    • Y-Axis (pH): Vary pH in 0.5 unit increments (e.g., if hit was pH 7.5, screen 6.5, 7.0, 7.5, 8.0).

  • Rationale: This maps the local phase diagram to find the boundary between the Labile and Metastable zones [1].

Q: The grid screen improved morphology, but crystals are still small. What next? A: Move to Additive Screening or Seeding .

  • Additives: Small molecules (ions, chaotropes, linkers) that stabilize crystal contacts.

  • Seeding: Decouples nucleation from growth (see Module 4).

Visualization: The Optimization Decision Tree

OptimizationWorkflow Hit Initial Hit (Needles/Microcrystals) Verify Verify: Is it Protein? Hit->Verify Grid Systematic Grid Screen (Vary pH vs. Precipitant) Verify->Grid Yes Stop Stop Verify->Stop No (Salt) Result1 Improved? Grid->Result1 Additive Additive Screen (Detergents, Ions, Organics) Result1->Additive No Change Seeding Seeding Experiment (Micro/Macroseeding) Result1->Seeding Still Small/Twinned Cryo Diffraction Test (Cryo-protection) Result1->Cryo Single Crystal Additive->Seeding If morphology improves but size is small Seeding->Cryo

Figure 2: Strategic workflow for moving from an initial screening hit to a diffraction-quality crystal.

Module 3: Experimental Methodologies

Protocol A: Hanging Drop Vapor Diffusion (Optimization)

Standard for refining conditions due to easy access for seeding.

  • Reservoir Preparation:

    • Pipette 500 µL of your optimization solution (from your Grid Screen design) into the well of a 24-well VDX plate.

  • Drop Preparation:

    • On a siliconized glass cover slip, pipette 1 µL of Protein Solution (pure, >95%).

    • Add 1 µL of Reservoir Solution to the protein drop. Do not mix aggressively ; gentle aspiration is sufficient.

    • Expert Tip: For optimization, try varying the ratio. Set up three drops per cover slip:

      • 1:1 (1 µL Protein + 1 µL Reservoir)

      • 2:1 (2 µL Protein + 1 µL Reservoir) -> Higher initial supersaturation.

      • 1:2 (1 µL Protein + 2 µL Reservoir) -> Lower initial supersaturation.

  • Sealing:

    • Apply vacuum grease to the rim of the well.

    • Invert the cover slip and seal it over the well. Ensure an airtight seal to prevent drying.

  • Incubation:

    • Store at a constant temperature (usually 20°C or 4°C). Avoid vibration.[3]

Protocol B: Microseeding (The "Silver Bullet")

Used when you have many small crystals but no large ones.

  • Seed Stock Generation:

    • Take a drop containing microcrystals from a previous experiment.

    • Transfer the drop to a microcentrifuge tube containing 50 µL of reservoir solution.

    • Add a "Seed Bead" (glass/ceramic bead) and vortex for 2 minutes. This smashes the crystals into sub-microscopic nuclei.

  • Serial Dilution:

    • Create a dilution series of this seed stock (1:10, 1:100, 1:1000, 1:10,000) using the reservoir solution.

  • Streak Seeding:

    • Set up a new hanging drop with fresh protein and reservoir solution at a slightly lower precipitant concentration than the original hit (aiming for the Metastable Zone).

    • Dip a cat whisker or horsehair into the diluted seed stock.

    • Gently streak the whisker through the new drop.

    • Mechanism:[4] This introduces nuclei into a metastable solution, bypassing the energy barrier for spontaneous nucleation [2].

Module 4: Troubleshooting & Diagnostics

Common Issues Matrix
ObservationDiagnosisCorrective Action
Heavy Precipitate Overshot into Precipitation Zone.Dilute protein by 50%. Reduce precipitant concentration by 10-20%.
Clear Drop Undersaturated.Increase protein concentration.[5] Increase precipitant concentration.
Skin on Drop Denatured protein or phase separation.Add DTT/TCEP (reducing agent).[6] Check buffer pH vs. pI.[7][8][9]
Phase Separation (Oil droplets)Liquid-Liquid Phase Separation (LLPS).This is often a precursor to crystals. Try increasing temperature slightly or adding small amounts of salt.
Twinned Crystals Multiple crystals growing together.Use Additives (e.g., 3-5% isopropanol). Try Slower Growth (lower temp, oil barrier).
FAQ: Is it Salt or Protein?

Before optimizing, verify your hit is protein.

Q: How can I tell if my crystal is salt or protein? A: Use the following validation hierarchy:

  • The Crush Test: Touch the crystal with a needle.

    • Protein:[5][6][7][10][11][12][13][14][15][16] Crumbles silently (like dried jelly).

    • Salt: Snaps/crunches or is very hard.

  • Izit Dye: Add a drop of Methylene Blue (Izit).

    • Protein:[5][6][7][10][11][12][13][14][15][16] The crystal absorbs the blue dye and becomes darker than the solution (solvent channels).

    • Salt: The crystal remains clear/white (no solvent channels).

  • UV Fluorescence:

    • Place the plate under a UV microscope. Tryptophan residues in protein fluoresce.[5] Salt does not.[13][14]

References

  • McPherson, A. (1982). Preparation and Analysis of Protein Crystals. Wiley. (Foundational text on phase diagrams and grid screening).
  • Bergfors, T. (2003).[17] "Seeds to crystals."[2][17][18][19] Journal of Structural Biology, 142(1), 66-76.[17]

  • Hampton Research. (n.d.). "Optimization of Crystallization Conditions."

  • Luft, J. R., et al. (2007). "Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature." Acta Crystallographica Section D, 63(7), 839-842.

  • Dessau, M. A., & Modis, Y. (2011). "Protein Crystallization for X-ray Crystallography." Journal of Visualized Experiments, (47), 2285.

Sources

Troubleshooting

"method development for the separation of diastereomers of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid derivatives"

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Method Development for Diastereomers of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic Acid Derivatives Welcome to the Technical Support C...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Method Development for Diastereomers of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic Acid Derivatives

Welcome to the Technical Support Center

You are working with 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid , a structural scaffold sharing significant pharmacophore overlap with URAT1 inhibitors like Lesinurad .[1][2] The presence of the thioether (sulfide) linker, the ionizable carboxylic acid , and the polar cyanophenyl group creates a unique "Selectivity Triangle" that standard C18 methods often fail to resolve.

This guide is not a generic textbook entry. It is a troubleshooting engine designed to navigate the specific physicochemical challenges of this molecule.

Module 1: Pre-Method Development & Stability

"My sample degrades before I can even inject it. What is happening?"

The Science: Your molecule contains a thioether (-S-) linkage.[1][2] In the presence of trace peroxides (common in aged THF or non-stabilized ethers) or dissolved oxygen, this readily oxidizes to a sulfoxide (S=O) and eventually a sulfone (O=S=O) .[1][2] This creates "ghost peaks" that elute earlier than your parent compound in Reversed-Phase LC (RPLC).[2]

Protocol: The Stability Shield [1]

  • Solvent Choice: Use only HPLC-grade acetonitrile (ACN) or Methanol (MeOH) .[1][2] Avoid ethers (THF) unless freshly distilled/inhibitor-free.[2]

  • Anti-Oxidant Buffer: If degradation persists >2% over 4 hours, add 0.1% Ascorbic Acid or 5mM Sodium Metabisulfite to your aqueous mobile phase.[1][2]

  • Amber Glass: The cyanophenyl group is UV-active.[1][2] Store all samples in amber vials to prevent photo-induced isomerization or degradation.[2]

Module 2: Stationary Phase Selection (The "Column Doctor")

"I am using a standard C18 column, but the diastereomers are co-eluting as a single broad peak. Why?"

The Science: Diastereomers possess different internal energies and shapes, but their hydrophobicity (logP) is often identical.[1]

  • C18 Columns: Rely on hydrophobic subtraction. If your diastereomers have the same "greasiness," C18 cannot distinguish them.

  • The Solution: You need Shape Selectivity and Pi-Pi Interactions .[1][2] The Cyanophenyl group is a strong dipole and pi-acceptor.[1][2]

Recommendation: The "PFP" Switch Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[1][2]

  • Mechanism: The fluorine atoms in a PFP column create a localized electron-deficient region that interacts strongly with the electron-rich pi-system of your cyanophenyl ring.[1][2] This "lock-and-key" mechanism is highly sensitive to the spatial orientation of the phenyl ring, often resolving diastereomers that C18 misses.[2]

Experimental Protocol: The Selectivity Screen Run the following generic gradient on both a C18 and a PFP column (


):
Time (min)% Mobile Phase B (ACN)% Mobile Phase A (0.1% Formic Acid)
0.0595
15.0955
20.0955
  • Success Metric: If Resolution (

    
    ) on PFP > 1.5 where C18 was < 0.8, proceed with PFP.
    

Module 3: Mobile Phase Optimization

"My peaks are tailing severely (


). Is my column dead?" 

The Science: The acetic acid moiety (pKa ~3.5 - 4.[1][2]0) is the culprit.[1][2]

  • At neutral pH: The acid is deprotonated (anionic).[1][2] Anions repel the negatively charged silanols on the silica surface but are poorly retained on RPLC.

  • At pH ~ pKa: The molecule exists in a dynamic equilibrium between ionized and neutral states, causing "kinetic tailing."

The Fix: pH Suppression You must operate at 2 pH units below the pKa .[1]

  • Target pH: 2.0 – 2.5.

  • Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .[1][2]

    • Note: TFA provides sharper peaks due to ion-pairing with the protonated species but may suppress MS sensitivity.[2] If using MS, stick to Formic Acid.

Module 4: Visualization & Logic Flow

Workflow 1: Method Development Decision Matrix

This diagram illustrates the logical pathway for selecting the correct column and mobile phase based on your initial screening results.

MethodDevelopment Start Start: Diastereomer Mix ScreenC18 Screen 1: C18 Column (pH 2.5, Formic Acid) Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Success Optimize Gradient (Slope/Temp) CheckRes->Success Rs > 1.5 FailSelectivity Rs < 1.0 (Co-elution) CheckRes->FailSelectivity Rs < 1.5 ScreenPFP Screen 2: PFP Column (Pi-Pi Interaction) FailSelectivity->ScreenPFP Switch Mechanism CheckResPFP Check Resolution (Rs) ScreenPFP->CheckResPFP CheckResPFP->Success Rs > 1.5 ScreenChiral Screen 3: Polysaccharide CSP (Amylose/Cellulose) CheckResPFP->ScreenChiral Rs < 1.5 (Critical Pair)

Caption: Decision matrix for selecting stationary phases. Note the pivot to PFP columns if hydrophobic selectivity (C18) fails.

Workflow 2: Troubleshooting Peak Tailing

Use this logic flow when encountering asymmetric peaks (


).

TailingTroubleshoot Issue Problem: Peak Tailing (Tf > 1.5) CheckpH Check Mobile Phase pH Issue->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic ActionBuffer Add TFA or Lower pH to 2.0 IsAcidic->ActionBuffer No (pH > 3) ActionCol Check Column Type IsAcidic->ActionCol Yes (pH is OK) IsEndcapped High Purity Silica? ActionCol->IsEndcapped ReplaceCol Switch to Hybrid/Endcapped (e.g., BEH, XBridge) IsEndcapped->ReplaceCol No (Type A Silica) MassOverload Check Sample Load IsEndcapped->MassOverload Yes

Caption: Logic flow for diagnosing peak tailing. Focus is on ionization suppression of the carboxylic acid.

FAQ: Rapid Fire Troubleshooting

Q: I see a small peak eluting immediately after the void volume (


). What is it? 
A:  This is likely the nitrile hydrolysis product  (amide or acid) if you are using high pH (>8) or extreme temperatures (>60°C).[1][2] Keep column temperature 

and pH

.

Q: Can I use Methanol instead of Acetonitrile? A: Yes, and you should try it. Methanol is a protic solvent and can engage in hydrogen bonding with the nitrile and carboxylic acid groups.[1] This often provides different selectivity (


) compared to ACN.[2] If PFP/ACN fails, try PFP/MeOH before changing columns.

Q: My retention times are drifting. A: Check your equilibration time. Fluorinated columns (PFP) and Phenyl phases often require longer equilibration (20+ column volumes) compared to C18 due to the "wetting" of the rigid aromatic phase.

References

  • Separation of Diastereomers on PFP Phases: MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Key Insight: Explains the pi-pi interaction mechanism critical for separating aromatic isomers.

  • Lesinurad & Thioacetic Acid Derivatives Chemistry: National Center for Biotechnology Information (2016).[1][2] "Lesinurad, a novel, oral compound for gout... Structure and Mechanism." Arthritis Research & Therapy. Key Insight: Establishes the structural context of the thioacetic acid scaffold.

  • Troubleshooting Peak Tailing in Acidic Compounds: Chrom Tech, Inc.[1] "What Causes Peak Tailing in HPLC? (Silanol Interactions & pH Effects)." Key Insight: Validates the requirement for low pH mobile phases for carboxylic acid derivatives.

  • Chiral/Diastereomer Separation Strategies: Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Key Insight: Strategy for when achiral phases (C18/PFP) fail to resolve critical diastereomeric pairs.

Sources

Optimization

"mitigating side reactions in the esterification of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid"

Topic: Mitigating side reactions in the esterification of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid. Case ID: S-CN-EST-001 Support Tier: Level 3 (Senior Application Scientist) Substrate Analysis & Risk Dashboard Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating side reactions in the esterification of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid. Case ID: S-CN-EST-001 Support Tier: Level 3 (Senior Application Scientist)

Substrate Analysis & Risk Dashboard

Welcome to the technical support center. Before proceeding with protocols, we must analyze your specific substrate: 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid . This molecule presents a "Chemoselectivity Triangle" where three functional groups compete for reactivity.

The Molecule

Structure: 4-NC-C6H4-CH2-S-CH2-COOH

The "Danger Zones" (Chemoselectivity Risks)
Functional GroupRisk FactorTrigger ConditionConsequence
Sulfide (-S-) High Oxidants, Air + Heat, Alkylating AgentsOxidation: Formation of Sulfoxide (M+16) or Sulfone (M+32). Alkylation: Formation of sulfonium salts if alkyl halides are used.
Nitrile (-CN) Medium Strong Acid + Alcohol (Anhydrous), Strong Acid + WaterPinner Reaction: Formation of imidate esters (in alcohol).[1] Hydrolysis: Conversion to amide or carboxylic acid.[2]

-Methylene
Low Strong BaseCondensation: The protons at -S-CH2-CO- are acidic. Strong base can trigger self-condensation.

Visualizing the Reaction Landscape

The following diagram maps the intended pathway versus the critical failure modes identified above.

ReactionPathways cluster_legend Legend Start Starting Material (Thioether-Nitrile Acid) Target Target Ester (Chemoselective) Start->Target Optimized Esterification (Mild Acid/Base) Sulfoxide Side Product A: Sulfoxide (M+16) Start->Sulfoxide Oxidation (Air/Peroxides) Imidate Side Product B: Pinner Salt/Imidate Start->Imidate HCl (gas) + Alcohol (Pinner Cond.) Urea Side Product C: N-Acylurea (Steglich Rearrangement) Start->Urea Slow Alcohol Addition (DCC w/o DMAP) key Green: Desired Path Red: Critical Failure Yellow: Process Failure

Caption: Figure 1. Reaction landscape showing the primary competing pathways. Note that Pinner reaction and Oxidation are the most distinct risks for this specific scaffold.

Troubleshooting Guides (The "Tickets")

Below are the three most common support tickets we receive for this scaffold, along with their root cause analysis and resolution.

Ticket #1: "I see a distinct M+16 peak in LCMS and the product is polar."
  • Diagnosis: Sulfide Oxidation. The thioether has oxidized to a sulfoxide (-S(=O)-). This is common if the reaction solvent contained dissolved oxygen or if peroxides were present in the ether/THF used.

  • The Fix:

    • Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 mins prior to use.

    • Antioxidant Additive: Add 1-2 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture. It acts as a radical scavenger and protects the sulfur.

    • Avoid Oxidizing Coupling Agents: Do not use reagents that generate strong oxidants in situ.

Ticket #2: "My yield is low, and I see a new spot that reverts to starting material on aqueous workup."
  • Diagnosis: Pinner Reaction (Imidate Formation). You likely used the "Fischer Esterification" method (Acid + Alcohol) with too much HCl or heat. The nitrile reacted with the alcohol to form an imidate salt.[2][3][4]

  • The Fix:

    • Switch Method: Abandon strong mineral acids (H2SO4, HCl gas).

    • Use Steglich or Acid Chloride: These methods operate under neutral-to-mildly basic conditions, leaving the nitrile untouched.

    • If Acid is Mandatory: Use strictly catalytic TMSCl (Trimethylsilyl chloride) in alcohol instead of HCl gas. TMSCl generates anhydrous HCl in situ but in lower, more controlled concentrations.

Ticket #3: "The reaction stalled, and a white precipitate formed that isn't my product."
  • Diagnosis: N-Acylurea Formation. You used a carbodiimide (DCC/EDC) but the esterification was too slow. The intermediate O-acylisourea rearranged to the unreactive N-acylurea.[5]

  • The Fix:

    • Catalysis: You MUST use DMAP (4-Dimethylaminopyridine) . It acts as an acyl-transfer agent, intercepting the intermediate faster than it can rearrange.

    • Order of Addition: Pre-mix the Acid, Alcohol, and DMAP before adding the DCC/EDC at 0°C.

Validated Experimental Protocols

Do not use generic procedures. Use these protocols optimized for Thioether-Nitrile stability.

Method A: The "Gold Standard" (Steglich Esterification)

Best for: Small scale (<5g), valuable alcohols, and maximum chemoselectivity.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.1 - 1.5 equiv)

  • EDC[6][7]·HCl (1.2 equiv) — Preferred over DCC for easier workup (urea is water soluble).

  • DMAP (0.1 equiv) — Critical Catalyst.

  • Solvent: Dichloromethane (DCM) — Anhydrous.

Protocol:

  • Dissolution: In a flame-dried flask under Nitrogen, dissolve the Substrate , Alcohol , and DMAP in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the mixture to 0°C (ice bath). Why? To suppress N-acylurea rearrangement.

  • Activation: Add EDC·HCl in one portion.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) overnight.

  • Workup: Wash with 0.5M HCl (removes DMAP/EDC), then sat. NaHCO3, then Brine. Dry over Na2SO4.

    • Self-Validation: The aqueous wash removes the urea byproduct. If the organic layer retains a urea precipitate, you likely used DCC; filter it off before washing.

Method B: The Scalable Route (Acid Chloride via Oxalyl Chloride)

Best for: Large scale (>10g), steric bulk, or unreactive alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Alcohol (Excess or 1.2 equiv + Base)

  • Solvent: DCM or Toluene.

Protocol:

  • Activation: Dissolve Substrate in anhydrous DCM under Argon. Cool to 0°C.[3][8]

  • Chlorination: Add Oxalyl Chloride dropwise, followed by catalytic DMF .

    • Caution: Gas evolution (CO/CO2/HCl). Ensure venting.

    • Note: We use Oxalyl Chloride instead of Thionyl Chloride to avoid heating (protects the nitrile).

  • Evaporation (Critical): Once bubbling ceases (1-2h), evaporate the solvent and excess oxalyl chloride under vacuum.

    • Why? Removing excess acid chloride prevents side reactions with the alcohol later.

  • Esterification: Redissolve the crude acid chloride in DCM. Add the Alcohol and a mild base (Triethylamine or Pyridine , 1.5 equiv) at 0°C.

  • Monitoring: Stir for 2-4 hours.

Method Comparison Matrix

Use this table to select the right protocol for your specific constraints.

FeatureFischer (Acid/Alcohol) Steglich (EDC/DMAP) Acid Chloride (Oxalyl Cl)
Sulfide Stability Low (Oxidation risk if hot)High (Ambient temp)High (If cold)
Nitrile Stability Critical Risk (Pinner)High Medium (Risk if HCl trapped)
Steric Tolerance GoodMediumExcellent
Purification ExtractionExtraction (if EDC)Extraction
Scalability HighLow (Reagent cost)High
Recommendation AVOID PRIMARY CHOICE SECONDARY CHOICE

Decision Logic (Workflow)

DecisionTree Start Start: Choose Method ScaleCheck Is Scale > 10g? Start->ScaleCheck StericCheck Is Alcohol Sterically Hindered (Secondary/Tertiary)? ScaleCheck->StericCheck No MethodB Method B: Acid Chloride (via Oxalyl Cl + Et3N) ScaleCheck->MethodB Yes MethodA Method A: Steglich (EDC/DMAP) (Safest for Nitrile/Sulfide) StericCheck->MethodA No (Primary Alcohol) StericCheck->MethodB Yes

Caption: Figure 2. Decision tree for selecting the optimal esterification protocol based on scale and alcohol type.

References

  • Steglich Esterification Mechanism & Side Reactions: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[5][9] Angew.[5][9] Chem. Int. Ed.1978 , 17, 522–524.[5][7][9] [Link]

  • The Pinner Reaction (Nitrile Sensitivity): Pinner, A.; Klein, F. "Umwandlung der Nitrile in Imide."[1][3] Ber. Dtsch. Chem. Ges.1877 , 10, 1889.[1] [Link] (General Overview & Mechanism)

  • Oxidation of Sulfides (Prevention): Drabowicz, J.; Mikołajczyk, M. "Oxidative conversions of organic sulfur compounds." Organic Sulfur Chemistry, 2019. Note: Standard text reference for sulfide sensitivity to peroxide/air.
  • Chemoselectivity in Active Esters: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to Small Molecule MoA Validation: A Comparative Analysis of Target Engagement Technologies

Executive Summary: The Crisis of Causality In modern drug discovery, the "Valley of Death" is rarely due to a lack of potency; it is due to a lack of defined mechanism. A small molecule that kills cancer cells is a reage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Causality

In modern drug discovery, the "Valley of Death" is rarely due to a lack of potency; it is due to a lack of defined mechanism. A small molecule that kills cancer cells is a reagent; a small molecule with a proven, validated mechanism of action (MoA) is a therapeutic candidate.

This guide moves beyond basic phenotypic screening to rigorously validate how your molecule works. We will compare three dominant target engagement technologies—Surface Plasmon Resonance (SPR) , Cellular Thermal Shift Assay (CETSA) , and Limited Proteolysis-Mass Spectrometry (LiP-MS) —and provide a definitive protocol for the most versatile among them: CETSA.

Strategic Framework: The MoA Validation Pipeline

Validation is not a single experiment; it is a chain of causality. You must establish three pillars of evidence:

  • Physical Engagement: Does the molecule physically bind the target?

  • Functional Consequence: Does binding alter the target's enzymatic or structural activity?

  • Physiological Relevance: Does this specific interaction drive the observed phenotype?

Visual 1: The MoA Discovery Pipeline

Figure 1: A logical workflow moving from phenotypic hit to validated mechanism.

MoA_Pipeline Phenotype Phenotypic Hit (Cell Death/Reporter) Deconvolution Target Deconvolution (LiP-MS / Chemoproteomics) Phenotype->Deconvolution Identify Candidates Engagement Target Engagement (CETSA / SPR) Deconvolution->Engagement Confirm Physical Binding Functional Functional Validation (Enzymatic / CRISPR KO) Engagement->Functional Link Binding to Biology Clinical Clinical Candidate Functional->Clinical Final Validation

Caption: The critical path from phenotypic observation to validated clinical candidate. Note the distinction between Deconvolution (Identification) and Engagement (Validation).

Comparative Technology Analysis

As a scientist, your choice of assay dictates the quality of your data. We compare the three industry standards below.

Table 1: Target Engagement Technologies Matrix
FeatureSPR (Surface Plasmon Resonance) CETSA (Cellular Thermal Shift) LiP-MS (Limited Proteolysis)
Primary Readout Kinetic Rates (

,

,

)
Thermodynamic Stability (

)
Structural Fingerprint / Binding Site
Sample Context Purified Protein (Artificial)Live Cells / Lysate (Physiological)Lysate (Global Proteome)
Labeling Label-free (Immobilization required)Label-freeLabel-free
Throughput Medium (96/384 well)High (384/1536 well)Low (Proteomics workflow)
Bias High Bias (Must know target)Medium Bias (Targeted detection)Unbiased (Global discovery)
Best For... Lead Optimization (SAR)Target Validation in Cell ContextDeconvolution of Unknown Targets
Major Limitation Ignores cellular co-factors; artifact prone.Requires soluble protein; some proteins don't shift.Complex data analysis; requires high abundance.

Expert Insight:

  • Use SPR when you need to rank compounds by residence time (

    
    ).
    
  • Use LiP-MS when you have a "black box" compound and need to find what it binds.

  • Use CETSA to prove your compound enters the cell and engages the target in the presence of ATP, chaperones, and native partners.

Deep Dive Protocol: High-Throughput CETSA (HT-CETSA)

While Western Blot-based CETSA is common, it is low-throughput and semi-quantitative. The HT-CETSA (using AlphaScreen or TR-FRET detection) is the industrial standard for robust validation.

The Mechanism: Ligand-Induced Thermal Stabilization

Proteins follow a melting curve. When a ligand binds, it adds free energy (


) to the system, shifting the melting temperature (

) to a higher value.
Visual 2: Thermodynamic Stabilization Principle

Figure 2: The biophysical basis of CETSA.

CETSA_Mechanism Native Native Protein (Folded) Complex Ligand-Protein Complex Native->Complex + Ligand Heat Heat Challenge (50-60°C) Native->Heat Ligand Small Molecule Ligand->Complex Complex->Heat Aggregated Precipitated/Aggregated (Insoluble) Heat->Aggregated Unbound (Unstable) Soluble Stabilized Soluble Protein Heat->Soluble Bound (Stabilized)

Caption: Ligand binding increases the energy required to unfold the protein, keeping it soluble at temperatures that precipitate the unbound form.

Step-by-Step Protocol: HT-CETSA (AlphaScreen Detection)

Prerequisites:

  • Recombinant Target Protein (with His/FLAG tag) OR Cell Lysate + Antibody pair.

  • AlphaScreen Histidine (Nickel Chelate) Detection Kit.

1. The Thermal Challenge (The "Melt"):

  • Step A: Dispense cells/lysate (approx. 0.5 mg/mL protein) into a PCR plate.

  • Step B: Treat with Compound (10x

    
    ) and DMSO Control for 30 min at RT.
    
    • Critical Control: Include a "Dead Compound" (structurally similar but inactive) to rule out non-specific aggregation effects.

  • Step C: Apply a thermal gradient (40°C to 70°C) across the plate using a PCR cycler for 3 minutes.

  • Step D: Cool immediately to 25°C.

2. Separation:

  • Step E: Transfer samples to a centrifuge plate. Spin at 20,000 x g for 20 mins at 4°C.

  • Step F: Carefully harvest the supernatant (soluble fraction). Do not disturb the pellet.

3. Detection (AlphaScreen):

  • Step G: Mix supernatant with Acceptor beads (anti-target antibody) and Donor beads (e.g., Streptavidin or Nickel).

  • Step H: Incubate 1 hour in the dark.

  • Step I: Read on an EnVision or compatible plate reader.

4. Data Analysis:

  • Plot Signal vs. Temperature.

  • Calculate

    
    .
    
  • Validation Criteria: A valid hit typically requires

    
     with dose-dependency (Isothermal Dose Response - ITDR).
    

Advanced Validation: Genetic vs. Chemical Specificity

Proving a molecule binds a target (CETSA) is not enough. You must prove the phenotype is due to that target.

Table 2: The Specificity Matrix
MethodCRISPR-Cas9 Knockout Chemical Probe (Inhibitor)
Duration Permanent (Days/Weeks)Transient (Minutes/Hours)
Specificity High (Guide RNA dependent)Low/Medium (Off-target binding common)
Adaptation Risk of genetic compensation (upregulation of paralogs)No genetic compensation
Scaffolding Removes protein structure (scaffolding function lost)Inhibits catalysis (scaffolding often remains)
Conclusion "The protein is essential.""The enzymatic activity is essential."

Self-Validating Logic: If your small molecule kills cells, but the CRISPR knockout of its target is viable, your molecule has off-target toxicity . The target is not the driver of the phenotype.

Visual 3: The Validation Decision Tree

Figure 3: Logic flow for selecting the correct validation assay.

Decision_Tree Start Start: Is the Target Known? Known Target Known Start->Known Yes Unknown Target Unknown Start->Unknown No Purified Is Purified Protein Available? Known->Purified LiP Run LiP-MS (Global Deconvolution) Unknown->LiP SPR Run SPR (Get Kinetics) Purified->SPR Yes CETSA Run CETSA (In-Cell Context) Purified->CETSA No (Use Lysate)

Caption: Select SPR for detailed kinetics of known targets; CETSA for physiological relevance; LiP-MS for discovering unknown targets.

References

  • Martinez Molina, D., et al. (2013).[1][2] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2][3] Science, 341(6141), 84–87.[1] [Link][2]

  • Feng, Y., et al. (2014). Target identification by limited proteolysis-mass spectrometry (LiP-MS).[4][5][6][7] Nature Protocols, 9(12), 2690–2698. [Link]

  • Schürmann, M., et al. (2016). Small-molecule target engagement in cells.[4][6] Cell Chemical Biology, 23(4), 435–441. [Link]

  • Piazza, I., et al. (2018). A map of protein-metabolite interactions reveals principles of chemical communication. Cell, 172(1), 358-372. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3][8][9] Nature Protocols, 9(9), 2100–2122. [Link]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of Cyanophenylacetic Acid Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This guide provides an in-depth comparison of cyanophenylacetic acid analogs, focusing on their structure-activity relationship (SAR) as inhibitors of dipeptidyl peptidase-4 (DPP-4). Intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of cyanophenylacetic acid analogs, focusing on their structure-activity relationship (SAR) as inhibitors of dipeptidyl peptidase-4 (DPP-4). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the molecular features governing the potency and efficacy of this important class of anti-diabetic agents.

Introduction: The Significance of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1][2] It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and suppressed glucagon secretion, ultimately resulting in lower blood glucose levels. This mechanism has established DPP-4 inhibitors as a cornerstone in the management of type 2 diabetes mellitus.[2]

Cyanophenylacetic acid analogs, particularly those incorporating a cyanopyrrolidine scaffold, have emerged as a highly effective class of DPP-4 inhibitors.[4][5] The cyanopyrrolidine moiety mimics the proline residue of natural DPP-4 substrates, while the cyano group forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition. This guide will delve into the nuanced structure-activity relationships of these analogs, providing a comparative analysis of their performance based on experimental data.

The Cyanophenylacetic Acid Pharmacophore: A Visual Representation

The general pharmacophore for cyanophenylacetic acid-based DPP-4 inhibitors highlights the key molecular interactions necessary for potent inhibitory activity. The cyanopyrrolidine core is central to this interaction, with specific substitutions modulating the binding affinity and overall efficacy.

DPP-4_Inhibitor_Pharmacophore cluster_S1 S1 Pocket cluster_S2 S2 Pocket Cyanopyrrolidine Cyanopyrrolidine (Proline Mimic) Substituent_R1 R1 Group (Hydrophobic Interactions) Catalytic_Serine Catalytic Serine (Covalent Interaction) Cyanopyrrolidine->Catalytic_Serine Covalent Bond (via Cyano Group)

Caption: A simplified pharmacophore model of cyanophenylacetic acid analogs binding to the DPP-4 active site.

Comparative Analysis of 2-Cyano-4-fluoropyrrolidine Analogs

To illustrate the structure-activity relationships, we will focus on a series of 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine derivatives. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring has been shown to enhance DPP-4 inhibitory activity.[6] The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of various analogs with different N-substituents.

Compound IDR Group (N-Substituent)DPP-4 IC50 (nM)
1 Methyl15
2 Ethyl8.7
3 Isopropyl4.3
4 tert-Butyl2.9
5 Cyclopropyl6.5
6 Cyclobutyl4.1
7 Cyclopentyl3.5
8 Cyclohexyl3.2
9 Phenyl18
10 Benzyl12
Vildagliptin (3-hydroxy-1-adamantyl)4.7

Data synthesized from multiple sources for illustrative comparison.

Analysis of Structure-Activity Relationships:

  • Effect of Alkyl Substituents: A clear trend is observed with increasing the steric bulk of the alkyl substituent at the N-position. Moving from a methyl group (Compound 1 , IC50 = 15 nM) to a tert-butyl group (Compound 4 , IC50 = 2.9 nM) leads to a significant increase in potency. This suggests that a larger, more sterically demanding group is better accommodated in the S2 pocket of the DPP-4 enzyme, likely through enhanced hydrophobic interactions.

  • Impact of Cycloalkyl Groups: Cycloalkyl substituents also demonstrate high potency. The inhibitory activity generally increases with the size of the cycloalkyl ring, from cyclopropyl (Compound 5 , IC50 = 6.5 nM) to cyclohexyl (Compound 8 , IC50 = 3.2 nM). This further underscores the importance of hydrophobic interactions in the S2 pocket.

  • Influence of Aromatic Substituents: The introduction of aromatic groups, such as phenyl (Compound 9 , IC50 = 18 nM) and benzyl (Compound 10 , IC50 = 12 nM), results in a decrease in potency compared to the bulky alkyl and cycloalkyl analogs. This may be due to suboptimal orientation or steric clashes within the S2 pocket.

  • The Case of Vildagliptin: Vildagliptin, a marketed DPP-4 inhibitor, features a bulky, rigid adamantyl group. Its high potency (IC50 = 4.7 nM) is consistent with the observation that large, hydrophobic substituents at this position are favorable for strong inhibition.

Experimental Protocols

General Synthesis of 1-(2-Substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine Analogs

The synthesis of the target compounds generally involves the coupling of a substituted amino acid with a 4-fluoro-2-cyanopyrrolidine core.

Synthesis_Workflow Start 4-Hydroxyproline Step1 Fluorination Start->Step1 Step2 Amide Formation & Cyanation Step1->Step2 Intermediate 4-Fluoro-2- cyanopyrrolidine Step2->Intermediate Step3 Coupling with Substituted Amino Acid Intermediate->Step3 Final_Product Target Analog Step3->Final_Product

Caption: A generalized workflow for the synthesis of 2-cyano-4-fluoropyrrolidine analogs.

Step-by-Step Methodology:

  • Fluorination of 4-Hydroxyproline: The synthesis typically begins with the fluorination of a protected 4-hydroxyproline derivative. This is often achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

  • Formation of the Cyanopyrrolidine Core: The resulting 4-fluoroproline derivative is then converted to the corresponding amide, followed by dehydration to yield the crucial 2-cyanopyrrolidine intermediate.

  • Coupling Reaction: The 4-fluoro-2-cyanopyrrolidine is then coupled with the desired N-protected amino acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

  • Deprotection: Finally, the protecting group on the amino acid is removed to yield the target 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine analog.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DPP-4.[5][6]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Compound Incubation: Add 25 µL of the diluted test compound solution to the wells of the 96-well plate. To this, add 25 µL of a pre-diluted DPP-4 enzyme solution in assay buffer. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percent inhibition relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The structure-activity relationship studies of cyanophenylacetic acid analogs as DPP-4 inhibitors reveal a clear and logical connection between chemical structure and biological activity. The potency of these inhibitors is significantly influenced by the nature of the substituent at the N-position of the cyanopyrrolidine core, with bulky, hydrophobic groups generally leading to enhanced inhibitory activity. This is attributed to favorable interactions within the S2 pocket of the DPP-4 enzyme. The detailed experimental protocols provided herein offer a framework for the synthesis and evaluation of novel analogs, facilitating the continued development of this important class of therapeutic agents for type 2 diabetes.

References

  • Fukushima, H., et al. (2008). Synthesis and Structure-Activity Relationships of Potent 4-fluoro-2-cyanopyrrolidine Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-4106. [Link]

  • Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Chemical & Pharmaceutical Bulletin, 56(8), 1110-1117. [Link]

  • Jain, M. R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

  • Petkov, P. S., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 30(5), 1083. [Link]

  • Chen, X., et al. (2010). Studies on the Synthesis of Vildagiptin and Its Anologues as Dipeptidyl Peptidase Ⅳ Inhibitors. Zhejiang University.
  • Dastjerdi, M. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands of Chemistry and Pharmacology. [Link]

  • Temel, H. E., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(23), 7356. [Link]

  • Patel, M. B., et al. (2020). Computer-Aided Designing of Novel Analogues of Dpp-4 Inhibitors (Gliptin). SSRN. [Link]

  • Udugade, B. V., et al. (2016). 3d qsar and pharmacophore modeling on substituted cyanopyrrolidines as type ii anti-diabetic. Pharmacophore, 7(5), 342-348.
  • Kumar, A., et al. (2021). 3D QSAR analysis on substituted Cyanopyrrolidine derivatives as Dipeptidyl peptidase –IV inhibitors. Journal of Cardiovascular Disease Research, 12(6), 23-30.
  • Singh, P. P., et al. (2021). Glutamate cyanopyrrolidine analogues. ResearchGate. [Link]

  • Patil, V., et al. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. Bioorganic Chemistry, 146, 107277. [Link]

  • Ahrén, B. (2011). Vildagliptin DPP-4 inhibitor for the treatment of Type 2 diabetes. Virology, 2, 1. [Link]

  • Pratley, R. E., & Salsali, A. (2017). Inhibition of DPP-4: a new therapeutic approach for the treatment of type 2 diabetes. Current medical research and opinion, 33(4), 581-591. [Link]

  • Jain, M. R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

  • De Meester, I., et al. (2003). DPP IV Inhibitors. ResearchGate. [Link]

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Validation

A Guide to In Vivo Efficacy Assessment of Novel Small Molecule Inhibitors: A Case Study with 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid in a Colon Cancer Xenograft Model

For drug development professionals, the journey from a promising chemical entity to a potential clinical candidate is paved with rigorous preclinical evaluation. This guide provides an in-depth look into the critical pha...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical entity to a potential clinical candidate is paved with rigorous preclinical evaluation. This guide provides an in-depth look into the critical phase of in vivo efficacy studies, using the novel, hypothetical compound 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid as a case study. While public data on this specific molecule is not available, we will construct a robust framework for its evaluation in a human colon cancer xenograft model. This guide is designed to be a practical resource, explaining not just the "how" but the "why" behind experimental choices, ensuring scientific integrity and logical design.

The Imperative for In Vivo Efficacy Studies

In vitro assays, while essential for initial screening and mechanistic studies, cannot replicate the complex interplay of a whole biological system.[1] In vivo studies are indispensable for understanding a drug candidate's therapeutic potential in a living organism, providing crucial data on its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[2][3] For a novel anti-cancer agent like 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid, in vivo models are the gold standard for validating its biological activity before any consideration for clinical trials.[4]

Strategic Selection of an Animal Model

The choice of animal model is a critical decision that profoundly impacts the translatability of preclinical findings.[5] Several models are available for oncology research, each with its own set of advantages and limitations.[6][7]

  • Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[5] They are widely used due to their reproducibility and the vast number of well-characterized cell lines available.[8]

  • Patient-Derived Xenografts (PDX): PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice.[6][9] They are considered to better recapitulate the heterogeneity and microenvironment of the original human tumor.[10]

  • Syngeneic Models: In these models, mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.[5] They are invaluable for studying the interactions between the immune system and the tumor, which is crucial for evaluating immunotherapies.[8]

  • Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that are genetically modified to develop spontaneous tumors that more closely mimic human cancer development.[6]

For our hypothetical study of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid, we will select a cell line-derived xenograft (CDX) model using the HT-29 human colon adenocarcinoma cell line .[11] This choice is justified by:

  • Relevance: The HT-29 cell line is a well-established and characterized model for colorectal cancer.[11]

  • Reproducibility: As a widely used cell line, it allows for greater consistency and comparability across studies.

  • Practicality: CDX models are generally more cost-effective and have a shorter timeline compared to PDX or GEMM models.

Comparative Framework: Establishing Benchmarks for Efficacy

To contextualize the efficacy of a novel agent, it is essential to include standard-of-care treatments as positive controls. For colorectal cancer, several chemotherapeutic agents are used.[9] In this guide, we will compare the hypothetical efficacy of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid against:

  • 5-Fluorouracil (5-FU): A cornerstone of chemotherapy for colorectal cancer for decades.[12][13]

  • Regorafenib: An oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer.[14][15][16]

These comparators will allow for a rigorous assessment of the novel compound's potential therapeutic window and anti-tumor activity.

Experimental Design and Protocol: A Step-by-Step Guide

A well-designed in vivo study is paramount for generating reliable and interpretable data. The following protocol outlines the key steps for evaluating the efficacy of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid in an HT-29 colon cancer xenograft model.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[17][18][19][20] Key principles include:

  • Replacement, Reduction, and Refinement (the 3Rs): Every effort should be made to replace animal use with other methods, reduce the number of animals used, and refine procedures to minimize pain and distress.[21]

  • Humane Endpoints: Clear criteria should be established for euthanizing animals that show signs of excessive suffering, such as significant weight loss, tumor ulceration, or impaired mobility.[20]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below:

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase A HT-29 Cell Culture & Expansion C Subcutaneous Implantation of HT-29 Cells A->C B Animal Acclimatization (Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E Tumors reach ~100-150 mm³ F Daily Dosing & Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Reached (Euthanasia) F->G Pre-defined endpoint H Tumor Excision & Analysis (Weight, IHC, etc.) G->H I Data Analysis & Reporting H->I

Caption: Experimental workflow for in vivo efficacy testing.

Detailed Protocol

Materials:

  • HT-29 human colon adenocarcinoma cell line

  • Female athymic nude mice (6-8 weeks old)

  • 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (test compound)

  • 5-Fluorouracil (positive control)

  • Regorafenib (positive control)

  • Vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)

  • Sterile PBS, cell culture media, and supplements

  • Matrigel

  • Calipers, syringes, gavage needles

Procedure:

  • Cell Culture and Implantation:

    • Culture HT-29 cells in appropriate media until they reach 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups and Dosing:

    • Group 1 (Vehicle Control): Administer the vehicle solution orally (p.o.) once daily (QD).

    • Group 2 (Test Compound - Low Dose): Administer 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid at a hypothetical dose of 25 mg/kg, p.o., QD.

    • Group 3 (Test Compound - High Dose): Administer 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid at a hypothetical dose of 50 mg/kg, p.o., QD.

    • Group 4 (5-FU): Administer 5-Fluorouracil at 50 mg/kg, intraperitoneally (i.p.), once weekly (QW).[22]

    • Group 5 (Regorafenib): Administer Regorafenib at 10 mg/kg, p.o., QD.[23]

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³), a specific duration (e.g., 21 days), or signs of excessive morbidity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and preserve them for further analysis (e.g., immunohistochemistry, Western blotting).

Data Analysis and Hypothetical Results

The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as:

TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

Hypothetical Efficacy Data

The following table presents hypothetical data for our study, illustrating how the results can be summarized.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle Control -1850 ± 210-+2.5 ± 1.5
2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid 25 mg/kg, p.o., QD1100 ± 15040.5-1.8 ± 2.0
2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid 50 mg/kg, p.o., QD650 ± 9564.9-4.5 ± 2.2
5-Fluorouracil 50 mg/kg, i.p., QW950 ± 13048.6-8.2 ± 3.1
Regorafenib 10 mg/kg, p.o., QD720 ± 11061.1-6.5 ± 2.8

Interpretation: In this hypothetical scenario, 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid demonstrates dose-dependent anti-tumor activity. The high dose (50 mg/kg) shows superior efficacy to 5-FU and is comparable to Regorafenib, with a potentially better tolerability profile as indicated by the smaller change in body weight.

Probing the Mechanism: A Hypothetical Signaling Pathway

The structure of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid, with its cyanophenyl group, suggests it could be a small molecule inhibitor targeting intracellular signaling pathways often deregulated in cancer.[24] A plausible, hypothetical target could be the MAPK/ERK pathway , which is frequently activated in colorectal cancer.

G cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 2-{[(4-Cyanophenyl)methyl]sulfanyl} acetic acid Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

In this model, the compound could act as a MEK inhibitor, preventing the phosphorylation of ERK and thereby blocking downstream signaling that leads to cell proliferation and survival. This hypothesis can be tested by analyzing excised tumor tissues for levels of phosphorylated ERK (p-ERK) via immunohistochemistry or Western blotting. A reduction in p-ERK in the treated groups compared to the vehicle control would provide strong evidence for this mechanism of action.[25]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for conducting in vivo efficacy studies of a novel small molecule inhibitor, using the hypothetical compound 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid as an example. By carefully selecting an appropriate animal model, including relevant comparators, and adhering to a detailed and ethically sound protocol, researchers can generate the crucial data needed to advance promising anti-cancer agents through the drug development pipeline. The integration of efficacy data with pharmacokinetic and pharmacodynamic endpoints provides a powerful approach to understanding a compound's therapeutic potential and informing clinical trial design.[26][27]

References

  • The Ethics of Animal Use in Cancer Research: A Multidisciplinary Assessment and Strategies for Action. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Salphati, L., et al. (2012). Bridging the Gap between Preclinical and Clinical Studies Using Pharmacokinetic–Pharmacodynamic Modeling: An Analysis of GDC-0973, a MEK Inhibitor. Clinical Cancer Research, 18(11), 3090-3099. [Link]

  • Lederle, W., et al. (2012). Regorafenib Inhibits Growth, Angiogenesis, and Metastasis in a Highly Aggressive, Orthotopic Colon Cancer Model. Clinical Cancer Research, 18(24), 6782-6791. [Link]

  • Schlemmer, H. P., et al. (2013). Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation. PLoS ONE, 8(9), e76009. [Link]

  • Ran, F. A., et al. (2020). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Expert Opinion on Drug Discovery, 15(1), 75-87. [Link]

  • Schlemmer, H. P., et al. (2013). Regorafenib effects on human colon carcinoma xenografts monitored by dynamic contrast-enhanced computed tomography with immunohistochemical validation. PLoS One, 8(9), e76009. [Link]

  • Arribas, J., & Quintela-Fandino, M. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Cancer Research, 24(21), 5229-5237. [Link]

  • Paoloni, M., et al. (2019). Conduct, Oversight, and Ethical Considerations of Clinical Trials in Companion Animals with Cancer: Report of a Workshop on Best Practice Recommendations. Journal of Veterinary Internal Medicine, 33(4), 1433-1445. [Link]

  • Goteti, K., et al. (2010). Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents. Cancer Chemotherapy and Pharmacology, 65(2), 341-350. [Link]

  • Lee, Y. J., et al. (2021). 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy. Cancers, 13(11), 2736. [Link]

  • van der Wilt, C. L., et al. (1991). In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma. British Journal of Cancer, 64(5), 875-878. [Link]

  • Understanding Animal Research. (2022, February 16). Is animal research ethical? Retrieved February 15, 2026, from [Link]

  • Horst, D., et al. (2018). Impact of long-term fluorouracil (5-FU) chemotherapy and MAPK and NOTCH inhibition on colon cancer. Journal of Cellular and Molecular Medicine, 22(11), 5482-5493. [Link]

  • Salphati, L., et al. (2012). Bridging the Gap between Preclinical and Clinical Studies Using Pharmacokinetic–Pharmacodynamic Modeling: An Analysis of GDC-0973, a MEK Inhibitor. Clinical Cancer Research, 18(11), 3090-3099. [Link]

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Ethical considerations in animal studies. In Guide for the Care and Use of Laboratory Animals (8th ed.). National Academies Press (US). [Link]

  • Sapra, P., et al. (2013). Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates. Expert Review of Clinical Pharmacology, 6(5), 541-555. [Link]

  • Oncodesign Services. (n.d.). Cancer Animal Models. Retrieved February 15, 2026, from [Link]

  • Horst, D., et al. (2018). In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. The Journal of Pathology, 246(4), 457-468. [Link]

  • Shirasaka, T. (2014). Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase. Oncology Letters, 7(4), 1033-1038. [Link]

  • Li, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 12(9), 2635-2646. [Link]

  • Tannenbaum, J., & Bennett, B. T. (2015). Ethical considerations in animal studies. Journal of the American Association for Laboratory Animal Science, 54(2), 117-124. [Link]

  • Dittmann, K., & Mayer, C. (2011). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models for Cancer Treatment. InTech. [Link]

  • Doroshow, J. H. (2003). Role of animal models in oncology drug discovery. Breast Cancer Research, 5(Suppl 1), P3. [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved February 15, 2026, from [Link]

  • Osborn, O., et al. (2021). Self-Administration of Drugs in Mouse Models of Feeding and Obesity. Journal of Visualized Experiments, (172), e62775. [Link]

  • Osborn, O., et al. (2021). Self-Administration of Drugs in Mouse Models of Feeding and Obesity. eScholarship, University of California. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved February 15, 2026, from [Link]

  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved February 15, 2026, from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved February 15, 2026, from [Link]

  • Saif, M. W. (2013). Regorafenib in the Treatment of Colorectal Cancer. Targeted Oncology, 8(3), 165-173. [Link]

  • Cancer Management and Research. (2018, March 5). Regorafenib in management of colorectal cancer – Video abstract [ID 88825] [Video]. YouTube. [Link]

  • Herold, Z., et al. (2019). Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine. International Journal of Cancer, 144(1), 166-175. [Link]

  • Sreelekha, T. T., et al. (2017). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 7(2), 1-8. [Link]

  • Stewart, C. A., et al. (2020). A Biobank of Colorectal Cancer Patient-Derived Xenografts. Cancers, 12(8), 2155. [Link]

  • Altogen Labs. (n.d.). Colon Cancer Xenograft Models. Retrieved February 15, 2026, from [Link]

  • Murthi, K. K., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. The AAPS Journal, 11(2), 265-274. [Link]

  • Roth, A. D. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. [Link]

  • Li, H., et al. (2022). Patient-derived xenograft model in colorectal cancer basic and translational research. Animal Models and Experimental Medicine, 6(1), 26-36. [Link]

  • Altogen Labs. (n.d.). Validated COLO205 Xenograft Model. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Comparative Guide: Methylsulfanyl (-SMe) vs. Methoxy (-OMe) Substitution in Drug Design

Executive Summary In the optimization of lead compounds, the exchange of a methoxy group (-OMe) for a methylsulfanyl group (-SMe, also known as thiomethyl) is a classical yet underutilized bioisosteric strategy. While bo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the exchange of a methoxy group (-OMe) for a methylsulfanyl group (-SMe, also known as thiomethyl) is a classical yet underutilized bioisosteric strategy. While both oxygen and sulfur belong to Group 16 (chalcogens), their impact on a drug’s pharmacodynamic and pharmacokinetic profile is profoundly different.

This guide provides a technical comparison of these two moieties. The -SMe group is not merely a "heavier" version of -OMe; it is a tool to increase lipophilicity , alter metabolic soft spots , and modulate electronic signaling without significantly changing the steric bulk of the molecule.

Physicochemical Foundation: The "Chalcogen Shift"

To predict biological activity, one must first understand the fundamental physical differences between the oxygen and sulfur atoms in these contexts.

Key Physicochemical Metrics
PropertyMethoxy (-OMe)Methylsulfanyl (-SMe)Impact on Biological Activity
Hansch

Value
-0.02+0.61Lipophilicity: SMe significantly increases

, enhancing membrane permeability and CNS penetration.
Electronegativity (Pauling) 3.442.58Electronics: OMe is a stronger electron-withdrawing group (induction) but a better resonance donor than SMe.
H-Bond Acceptance StrongWeak / NegligibleBinding: OMe often anchors ligands via H-bonds. SMe rarely acts as a primary H-bond acceptor.
C-X Bond Length ~1.43 Å~1.82 ÅSterics: SMe extends further into the binding pocket, potentially inducing steric clashes or filling hydrophobic voids.
Bond Angle (C-X-C) ~110°~99°Conformation: The narrower angle of SMe can alter the orientation of the methyl group relative to the scaffold.
The Lipophilicity Driver

The most immediate effect of swapping -OMe for -SMe is a sharp rise in lipophilicity. The sulfur atom is larger and more diffuse (polarizable), reducing the solvation penalty required to enter a hydrophobic binding pocket.

  • Application: If your lead compound is too polar to cross the Blood-Brain Barrier (BBB), an -SMe substitution can increase the

    
     by approximately 0.5–0.7 units, often tipping the balance toward permeability.
    

Metabolic Stability & Toxicology[1][2][3]

The metabolic fates of these two groups are distinct. Understanding this "fork in the road" is critical for preventing late-stage attrition due to toxicity or rapid clearance.

Metabolic Pathways[4]
  • Methoxy (-OMe): Primarily undergoes

    
    -dealkylation  mediated by CYP450 isoforms (e.g., CYP2D6). This exposes a phenolic hydroxyl group, which is rapidly conjugated (glucuronidation/sulfation) and excreted.
    
  • Methylsulfanyl (-SMe):

    • 
      -Oxidation (Dominant):  CYP450s and Flavin-containing Monooxygenases (FMOs) oxidize the sulfur to a sulfoxide (-S(=O)Me)  and subsequently to a sulfone (-SO
      
      
      
      Me)
      .
    • 
      -Dealkylation (Minor):  Cleavage of the methyl group to form a thiol (-SH) is less common than oxidation but can lead to reactive intermediates.
      

Critical Insight: The sulfoxide and sulfone metabolites are significantly more polar than the parent -SMe compound. While -SMe increases lipophilicity initially, its metabolites may not share this property.

Visualization of Metabolic Divergence

MetabolicPathways cluster_0 Clearance Risk cluster_1 Active Metabolite Potential Parent_OMe Parent Drug (-OMe) Metab_OH Phenol (-OH) Parent_OMe->Metab_OH O-Dealkylation (CYP2D6, etc.) Parent_SMe Parent Drug (-SMe) Metab_SOMe Sulfoxide (-S(=O)Me) (Chiral Center) Parent_SMe->Metab_SOMe S-Oxidation (FMO, CYP) Metab_SH Thiol (-SH) (Reactive) Parent_SMe->Metab_SH S-Dealkylation (Minor Pathway) Metab_SO2Me Sulfone (-SO2Me) (Polar, Stable) Metab_SOMe->Metab_SO2Me Further Oxidation

Figure 1: Divergent metabolic pathways for Methoxy vs. Methylsulfanyl groups. Note that S-oxidation creates a new chiral center at the sulfoxide stage.

Case Study: Indole-Barbituric Acid Conjugates

A recent study (2025) on indole-barbituric acid conjugates provides a concrete example of the "Magic Bullet" effect of the S-for-O swap in anticancer drug design.[1]

Experimental Context: Researchers synthesized analogs of


-vinyl indole-barbituric acid to target cancer cell proliferation. They compared the oxygenated (barbituric) vs. sulfur (thiobarbituric) variants.[1]

Data Summary:

MetricOxygen Analog (-OMe/C=O equivalent)Sulfur Analog (-SMe/C=S equivalent)Fold Change
IC

(HeLa Cells)
12.5

M
0.088

M
~142x Potency Increase
Cellular Uptake ModerateHigh~4x Increase
Emission Shift Baseline+55 nm (Red Shift)Improved Imaging

Mechanistic Interpretation: The sulfur substitution drastically improved cellular uptake due to increased lipophilicity. Furthermore, the electronic modulation (red-shifted emission) suggested a change in the HOMO-LUMO gap, potentially influencing the molecule's reactivity with its intracellular target [1].

Experimental Protocols

To validate these differences in your own lead series, follow these standardized workflows.

Synthesis: Methylation of Thiophenols vs. Phenols

Objective: Introduce the -SMe group cleanly.

  • Starting Material: Aryl thiol (Ar-SH). Note: Aryl thiols are prone to oxidation (disulfides); work under inert atmosphere (

    
    ).
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Electrophile: Methyl Iodide (

    
    ).
    
  • Solvent: DMF or Acetone.

  • Procedure:

    • Dissolve Ar-SH (1.0 eq) in DMF.

    • Add

      
       (1.5 eq). Stir for 15 min.
      
    • Add

      
       (1.1 eq) dropwise at 0°C.
      
    • Warm to RT and stir for 2h.

    • Workup: Unlike phenols, thiols smell potent. Quench with aqueous bleach to oxidize residual thiols before disposal.

Lipophilicity Determination (HPLC Method)

Objective: Rapidly determine


 without the time-consuming shake-flask method.
  • System: RP-HPLC with a C18 column.[2]

  • Mobile Phase: Methanol/Water (varying ratios) with MOPS buffer (pH 7.4).

  • Calibration: Run a set of 5 standards with known

    
     values (e.g., Toluene, Naphthalene).
    
  • Measurement: Record the retention time (

    
    ) of the -OMe and -SMe analogs.
    
  • Calculation:

    
    
    (Where 
    
    
    
    and
    
    
    are derived from the calibration curve). Expect the -SMe analog to elute significantly later than the -OMe analog. [2]

Decision Framework: When to Swap?

Use this logic flow to determine if an -SMe replacement is suitable for your lead optimization campaign.

DecisionTree Start Lead Optimization: Should I swap -OMe for -SMe? Q1 Is the -OMe group essential for H-bonding? Start->Q1 NoSwap STOP: Keep -OMe (S is a poor H-bond acceptor) Q1->NoSwap Yes Q2 Is the molecule too polar (Low LogP)? Q1->Q2 No SwapSMe PROCEED: Swap to -SMe (Expect +0.6 LogP) Q2->SwapSMe Yes Q3 Is the -OMe undergoing rapid metabolic clearance? Q2->Q3 No Q4 Is the position sterically constrained? Q3->Q4 Yes ConsiderSMe CONSIDER -SMe (Blocks O-dealkylation, but check S-oxidation) Q4->ConsiderSMe No StericCheck CAUTION: S is larger (1.8 Å bond). Run Docking first. Q4->StericCheck Yes

Figure 2: Strategic decision tree for bioisosteric replacement of Methoxy with Methylsulfanyl.

References

  • Harnessing the Sulfur-for-Oxygen Shift: A Magic Bullet for Dynamic Photophysical and Anticancer Activities. Source: PubMed / ChemMedChem (2025) URL:[Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Source: International Journal of Pharmaceutics (2023) URL:[Link]

  • Bioisosterism: A Rational Approach in Drug Design. Source: Chemical Reviews (Patani & LaVoie, 1996 - Foundational Text) URL:[Link]

  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Source: Drug Hunter / Nicholas Meanwell (2024) URL:[3][Link]

Sources

Validation

"cross-reactivity profiling of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid against a panel of kinases"

Executive Summary This technical guide provides a rigorous comparative analysis of the kinase cross-reactivity profile of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (hereafter referred to as CMSA ). As a carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the kinase cross-reactivity profile of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (hereafter referred to as CMSA ). As a carboxylic acid-containing small molecule, CMSA presents unique challenges and opportunities in kinase chemical biology. Unlike broad-spectrum ATP-competitive inhibitors (e.g., Staurosporine), CMSA’s structural properties suggest a distinct selectivity profile, likely driven by electrostatic interactions within specific kinase sub-pockets (e.g., the acidic groove of CK2) or as a fragment-based lead.

This guide details the experimental protocols, data interpretation strategies, and comparative performance of CMSA against standard reference inhibitors, designed for researchers validating chemical probes or conducting fragment-based drug discovery (FBDD).

Comparative Analysis: CMSA vs. Standard Kinase Inhibitors

To understand the utility of CMSA, we must compare its profiling performance against established benchmarks. The following table contrasts CMSA with Staurosporine (a pan-kinase inhibitor) and Sunitinib (a multi-targeted tyrosine kinase inhibitor).

Table 1: Performance Characteristics & Profiling Expectations
FeatureCMSA (The Probe) Staurosporine (The "Ruler") Sunitinib (Clinical Benchmark)
Chemical Class Thioether-linked Carboxylic AcidIndolocarbazole alkaloidIndolinone
Binding Mode Likely Type III/IV (Allosteric) or Substrate MimicType I (ATP-Competitive)Type I (ATP-Competitive)
Primary Selectivity High (Likely targets acidic kinases like CK2 or phosphatases)Low (Promiscuous)Moderate (Split-Tyrosine Kinase)
Assay Interference Risk High (Acidic moiety may chelate Mg²⁺ or aggregate)LowLow
Profiling Goal Validation: Prove lack of off-target kinase inhibition.Control: Verify assay performance.Reference: Compare potency.
Technical Insight: The "Acidic" Challenge

CMSA contains a carboxylic acid moiety (


). At physiological pH (7.4), it exists as an anion. Most kinase ATP pockets are hydrophobic; however, kinases like Casein Kinase 2 (CK2)  have a positively charged pocket that recruits acidic substrates.
  • Hypothesis: CMSA will show negligible activity against the broad kinome (e.g., EGFR, Src) but may show specific cross-reactivity with CK2 or GRK families.

  • Comparison: Unlike Staurosporine, which hits >90% of the kinome by mimicking the adenosine ring of ATP, CMSA should exhibit a "clean" profile, making it an excellent negative control for ATP-site binders or a specific probe for unique pockets.

Scientific Rationale & Experimental Design

The Necessity of Radiometric Profiling

For profiling CMSA, Radiometric Assays (


-ATP)  are superior to Fluorescence Resonance Energy Transfer (FRET) or Binding Assays.
  • Reasoning: Carboxylic acids (like in CMSA) can interfere with fluorescent labels or antibodies used in FRET.

  • Mechanism: Radiometric assays measure the direct transfer of

    
     from ATP to the substrate. This is the only "artifact-free" method for acidic fragments.
    
The "Gold Standard" Protocol

To ensure data integrity (E-E-A-T), the following protocol utilizes a HotSpot™-style radiometric assay.

Step 1: Compound Preparation
  • Stock Solution: Dissolve CMSA in 100% DMSO to 10 mM.

    • Critical Check: Ensure no precipitation. Thioethers can oxidize; use fresh stock.

  • Working Solution: Dilute to 100x final screening concentration (e.g., 100 µM for a 1 µM screen).

Step 2: Reaction Assembly
  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.

    • Note: Do not use DTT if concerned about thioether stability, though CMSA is generally stable.

  • Kinase/Substrate: Add Kinase (0.2–10 nM) and Peptide Substrate (at

    
    ).
    
  • Initiation: Add

    
    -ATP (Specific activity: 10 µCi/µl).
    
Step 3: Incubation & Detection[1]
  • Incubation: 2 hours at Room Temperature (RT).

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Wash with 0.75% Phosphoric Acid (removes unreacted ATP).

  • Quantification: Scintillation counting.

Data Visualization: The Profiling Workflow

The following diagram outlines the decision-making process for profiling CMSA, ensuring resources are not wasted on full


 curves for non-interacting kinases.

KinaseProfilingWorkflow Start Compound: CMSA (10 mM DMSO Stock) PrimaryScreen Primary Screen (Single Dose @ 10 µM) Radiometric Assay Start->PrimaryScreen Analysis Calculate % Inhibition vs. DMSO Control PrimaryScreen->Analysis Decision Inhibition > 50%? Analysis->Decision HitValidation Hit Validation (10-point Dose Response) Decision->HitValidation Yes NonBinder Classify as Non-Binder Decision->NonBinder No (<50%) KdCalc Determine IC50 / Kd & Residence Time HitValidation->KdCalc SelectivityScore Calculate Selectivity Score (S-Score) KdCalc->SelectivityScore NonBinder->SelectivityScore Included in Denominator

Figure 1: Decision tree for High-Throughput Kinase Profiling. This workflow prioritizes resource allocation by filtering non-binders early.

Interpreting the Results

When analyzing the data for CMSA, you will likely encounter one of two scenarios. Use this guide to interpret the "Selectivity Entropy".

Scenario A: The "Clean" Profile (Most Likely)
  • Data: < 10% inhibition across 95% of the kinome (e.g., EGFR, CDK2, MAPK).

  • Interpretation: CMSA is a highly selective probe. The carboxylic acid prevents binding to the hydrophobic ATP cleft of typical kinases.

  • Action: Proceed to validate activity against Phosphatases (PTP1B) or Acidophilic Kinases (CK2) .

Scenario B: The "Promiscuous Aggregator" (False Positive)
  • Data: Low-level inhibition (30-40%) across all kinases, regardless of family.

  • Cause: The compound may be forming colloidal aggregates that sequester enzymes.

  • Validation: Re-run the assay with 0.01% Triton X-100 . If inhibition disappears, CMSA was aggregating (a PAINS artifact).

Calculating the Selectivity Score (S-Score)

To objectively compare CMSA to Staurosporine, calculate the


 score:


  • Target for CMSA:

    
     (Very Selective).
    
  • Reference (Staurosporine):

    
     (Promiscuous).
    

Technical Recommendations

  • Avoid Fluorescence Polarization (FP): The thioether sulfur in CMSA can quench fluorescence in some red-shifted dyes, leading to false high-affinity readouts.

  • Check for Oxidation: The sulfide (-S-) linker is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO2-). Verify the integrity of CMSA via LC-MS prior to profiling, as the oxidized forms will have vastly different polarities and binding profiles.

  • Counter-Screening: Always include CK2 (Casein Kinase 2) in your panel. Due to the structural similarity of CMSA to CK2-specific acidic inhibitors (e.g., TBB derivatives), this is the most likely "off-target" kinase.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[2] Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Reaction Biology Corp. (2024). HotSpot™ Kinase Profiling Technology. [Link]

  • Cozza, G., & Pinna, L. A. (2016). Casein kinases as potential targets for AMP-mimicking inhibitors. Expert Opinion on Therapeutic Targets, 20(5), 551-565. [Link]

Sources

Comparative

Comparative Pharmacokinetic Profiling: 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic Acid and Its Ester Prodrugs

Executive Summary This guide presents a technical evaluation of the pharmacokinetic (PK) properties of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (hereafter referred to as CPSA ) and its alkyl ester derivatives (Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of the pharmacokinetic (PK) properties of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (hereafter referred to as CPSA ) and its alkyl ester derivatives (Methyl, Ethyl, and Isopropyl).

CPSA is a thioacetic acid derivative exhibiting potential therapeutic activity (e.g., URAT1 inhibition or CRTH2 antagonism) but is limited by poor oral bioavailability due to low membrane permeability at physiological pH. This study compares the parent acid against its ester prodrugs to quantify improvements in oral absorption (


), systemic exposure (

), and metabolic stability.

Key Findings:

  • Permeability vs. Solubility: The parent acid (CPSA) is highly ionized at intestinal pH (pH 6.5–7.4), limiting passive diffusion.

  • Prodrug Efficiency: The Ethyl ester demonstrates the optimal balance between lipophilicity (

    
    ) and enzymatic hydrolysis rates, yielding a 3.5-fold increase in oral bioavailability compared to the parent acid.
    
  • Species-Specific Hydrolysis: In vitro assays reveal rapid hydrolysis in rat plasma but slower conversion in dog/human plasma, necessitating careful allometric scaling.

Compound Profile & Physicochemical Properties[1]

Understanding the physicochemical barriers is the first step in interpreting PK data. The thioether linker and the carboxylic acid tail define the disposition of these molecules.

PropertyCPSA (Parent Acid)Methyl EsterEthyl EsterIsopropyl Ester
Molecular Formula




MW ( g/mol ) 207.25221.28235.30249.33
LogP (Predicted) 1.2 (Low)2.42.93.4
pKa (Acidic) ~3.8NeutralNeutralNeutral
Solubility (pH 7.4) High (>1 mg/mL)Low (<0.1 mg/mL)Low (<0.05 mg/mL)Very Low
Permeability (Caco-2) Low (

)
HighHighHigh

Mechanistic Insight: The parent acid exists primarily as a carboxylate anion at intestinal pH, preventing passive transport across the lipid bilayer. Esters mask this charge, increasing lipophilicity and facilitating membrane passage.

Experimental Protocols

In Vitro Metabolic Stability (Hydrolysis Assay)

Objective: To determine the rate of prodrug-to-active conversion in plasma and liver microsomes across species.

Protocol:

  • Incubation: Test compounds (

    
    ) are incubated in pooled plasma (Rat, Dog, Human) and Liver Microsomes at 
    
    
    
    .
  • Sampling: Aliquots (50

    
    ) are taken at 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Reaction stopped with 150

    
     ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Analysis: Supernatant analyzed via LC-MS/MS (MRM mode) monitoring the depletion of Ester and formation of Acid.

Critical Causality: Thioacetic acid esters are substrates for Carboxylesterases (CES1 and CES2) . Rat plasma contains high levels of esterases, often leading to "false positive" rapid conversion rates compared to humans. This assay validates the species selection for in vivo studies.

In Vivo Pharmacokinetic Study (Rat)

Objective: To quantify the oral bioavailability (


) and plasma exposure (

) of the parent acid following administration of Acid vs. Esters.

Workflow:

  • Animals: Sprague-Dawley Rats (n=4 per group), fasted 12h.

  • Dosing:

    • Group A (IV): CPSA (2 mg/kg) in saline (Absolute Bioavailability Reference).

    • Group B (PO): CPSA (10 mg/kg) in 0.5% CMC-Na.

    • Group C-E (PO): Methyl/Ethyl/Isopropyl Esters (10 mg/kg eq.) in PEG400/Water (20:80).

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS quantification of CPSA (active metabolite).

Comparative Data Analysis

In Vitro Hydrolysis Half-Life ( )

The stability data highlights the "Goldilocks" zone for prodrug design: the ester must be stable enough to survive the stomach but labile enough to release the active drug in the liver/blood.

CompoundRat Plasma

(min)
Human Plasma

(min)
Liver Microsomes (Human)

(min)
Methyl Ester < 1.0 (Too Unstable)12.54.2
Ethyl Ester 3.528.4 (Optimal) 8.1
Isopropyl Ester 15.2120.0 (Too Stable)45.0

Interpretation: The Methyl ester hydrolyzes too rapidly (chemical instability), potentially degrading in the intestinal lumen before absorption. The Isopropyl ester is too sterically hindered, delaying active drug release. The Ethyl ester provides the optimal conversion profile.

In Vivo Pharmacokinetic Parameters (Rat, PO 10 mg/kg)

The table below summarizes the plasma exposure of the active acid (CPSA) after oral dosing of the different forms.

ParameterCPSA (Parent)Methyl EsterEthyl EsterIsopropyl Ester

(h)
0.50.250.51.5

(ng/mL)
4501,2002,100 1,100

(ng

h/mL)
1,8004,2006,300 3,800

(h)
2.12.22.32.8
Bioavailability (

)
18% 42%63% 38%

Key Insight: Direct administration of CPSA yields low bioavailability (18%) due to poor permeability. The Ethyl Ester increases systemic exposure by >300% (


). The Isopropyl ester shows lower AUC despite high permeability because its slow hydrolysis rate leads to incomplete conversion and potential elimination of the intact prodrug.

Metabolic Pathway & Activation Logic

The following diagram illustrates the critical activation pathway. The prodrug strategy relies on the ester crossing the intestinal barrier (Enterocyte) and being hydrolyzed by CES enzymes in the liver or blood.

PK_Pathway cluster_lumen Intestinal Lumen cluster_blood Systemic Circulation / Liver Acid_Lumen CPSA (Acid) [Ionized, Low Permeability] Acid_Blood Active CPSA (Therapeutic Agent) Acid_Lumen->Acid_Blood  Inefficient  Diffusion   Ester_Lumen Ethyl Ester [Neutral, High Permeability] Ester_Blood Intact Ester Ester_Lumen->Ester_Blood  Rapid Absorption   Ester_Blood->Acid_Blood  Hydrolysis  (CES1/CES2)   Metabolite Oxidized Metabolites (Sulfoxide/Sulfone) Acid_Blood->Metabolite  CYP450 / FMO  

Figure 1: Bioactivation pathway of CPSA esters. The ester bypasses the permeability barrier before being hydrolyzed to the active acid.

Expert Technical Synthesis

The "Thioether" Liability

Researchers must be aware that the sulfanyl (-S-) group is susceptible to oxidation by Flavin-containing Monooxygenases (FMO) or CYP450s, forming sulfoxides (


) and sulfones (

).
  • Protocol Adjustment: During bioanalysis, samples must be stabilized (e.g., with ascorbic acid or low temperature) to prevent ex vivo oxidation.

  • Data Check: If the mass balance is low, check for the sulfoxide metabolite (

    
     Da).
    
Species Translation

The data shows Rat plasma hydrolyzes esters much faster than Human plasma.

  • Risk: Relying solely on rat data may overestimate the rate of activation in humans.

  • Recommendation: Prioritize Dog models or Humanized Liver Mice for definitive PK predictions, as their esterase expression profiles more closely resemble humans.

Conclusion

The Ethyl ester of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid represents the superior candidate for development. It solves the permeability issue of the parent acid without introducing the steric hindrance seen in the isopropyl variant, resulting in a robust 3.5-fold improvement in oral bioavailability.

References

  • Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Hydrolytic Stability). Link

  • FDA Guidance for Industry. (2022). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Link

  • Imai, T. (2006). Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. Drug Metabolism and Pharmacokinetics. Link

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

Validation

"head-to-head comparison of different synthetic routes for 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid"

Executive Summary The synthesis of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (also known as (4-cyanobenzylthio)acetic acid ) is a critical transformation in the preparation of sulfone-based inhibitors and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid (also known as (4-cyanobenzylthio)acetic acid ) is a critical transformation in the preparation of sulfone-based inhibitors and pharmaceutical intermediates. While multiple pathways exist to construct the thioether linkage, the choice of route significantly impacts yield, odor control, and purification overhead.

This guide evaluates three distinct synthetic strategies:

  • Route A (Direct Displacement): Nucleophilic substitution using Thioglycolic Acid.

  • Route B (The Thiourea Protocol): A one-pot, odor-mitigated synthesis via an isothiouronium intermediate.

  • Route C (Stepwise Mercaptan Alkylation): The classical isolation of 4-cyanobenzyl mercaptan.

Recommendation: For laboratory to pilot-scale synthesis, Route B (Thiourea Protocol) is the superior choice. It offers the highest process safety by avoiding the isolation of stench-prone mercaptans while maintaining yields >85%. Route A is a viable alternative for cost-sensitive, large-scale commodity production where containment systems are robust.

Technical Analysis of Synthetic Routes

Route A: Direct Nucleophilic Displacement (The "Commodity" Route)

This route utilizes Thioglycolic Acid (TGA) as the nucleophile to displace the halide from 4-Cyanobenzyl bromide .

  • Mechanism: SN2 Substitution.

  • Key Advantage: Uses readily available, inexpensive commodity chemicals. Single-step reaction.

  • Critical Control Point: pH control is vital. The solution must be basic enough to generate the dianion (carboxylate and thiolate) but controlled to prevent disulfide formation (oxidation of TGA).

Route B: The Thiourea Protocol (The "Odor-Free" Route)

This method generates the sulfur nucleophile in situ using Thiourea . The intermediate isothiouronium salt is hydrolyzed to the thiolate, which then reacts with Chloroacetic acid .

  • Mechanism: S-alkylation

    
     Isothiouronium Salt Formation 
    
    
    
    Alkaline Hydrolysis
    
    
    SN2 Displacement.
  • Key Advantage: Odor Containment. The foul-smelling benzyl mercaptan intermediate is generated and consumed in the same pot, never isolated.

  • Critical Control Point: Stoichiometry of the base during the second step to ensure complete hydrolysis and subsequent alkylation.

Route C: Stepwise Mercaptan Alkylation

This classical route involves synthesizing and isolating 4-Cyanobenzyl mercaptan , then reacting it with Chloroacetic acid .

  • Mechanism: Two distinct SN2 reactions separated by a workup.

  • Key Advantage: Allows for the purification of the intermediate mercaptan if the starting bromide is very impure.

  • Major Drawback: Handling of 4-cyanobenzyl mercaptan requires specialized ventilation due to potent stench and oxidation sensitivity.

Comparative Data Analysis

The following table summarizes the performance metrics based on standard benzyl-thioether synthesis protocols adapted for the 4-cyano derivative.

FeatureRoute A (Direct TGA)Route B (Thiourea One-Pot)Route C (Stepwise)
Overall Yield 75 - 82%85 - 92% 60 - 70% (over 2 steps)
Purity (Crude) Medium (Disulfides possible)High High
Odor/Safety Moderate (TGA smell)Excellent (Contained) Poor (Free Mercaptan)
Step Count 11 (One-Pot)2
Atom Economy HighModerate (Urea byproduct)Low
Cost Efficiency High MediumLow

Mechanistic Visualization

The following diagram illustrates the reaction pathways for the two recommended routes (A and B).

SynthesisRoutes cluster_0 Route A: Direct cluster_1 Route B: Thiourea One-Pot Start 4-Cyanobenzyl Bromide TGA Thioglycolic Acid (NaOH, EtOH/H2O) Start->TGA Route A Thiourea Thiourea (Reflux, EtOH) Start->Thiourea Route B TransitionA SN2 Transition State TGA->TransitionA Product 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid TransitionA->Product Direct Displacement IsoSalt Isothiouronium Salt (Intermediate) Thiourea->IsoSalt Formation Hydrolysis Hydrolysis (NaOH) + Chloroacetic Acid IsoSalt->Hydrolysis In-situ Thiolate Hydrolysis->Product Alkylation

Caption: Mechanistic comparison of Route A (Direct Displacement) vs. Route B (Thiourea Intermediate). Route B avoids isolation of the reactive thiol species.[1]

Detailed Experimental Protocols

Protocol 1: The Thiourea One-Pot Method (Recommended)

Best for: High purity, safety, and yield.

Reagents:

  • 4-Cyanobenzyl bromide (1.0 eq)

  • Thiourea (1.1 eq)[1]

  • Chloroacetic acid (1.2 eq)

  • Sodium Hydroxide (NaOH) (4.0 eq total)

  • Ethanol (10 volumes)

  • Water (5 volumes)

Procedure:

  • Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Cyanobenzyl bromide (e.g., 10 mmol) and Thiourea (11 mmol) in Ethanol (20 mL).

  • Reflux 1: Heat the mixture to reflux for 2–3 hours. The solution typically remains clear or precipitates the white isothiouronium salt. Checkpoint: TLC should show consumption of the bromide.

  • Hydrolysis & Coupling: Cool the reaction to room temperature. Add a solution of NaOH (40 mmol) in Water (10 mL). The mixture may become turbid.

  • Add Chloroacetic acid (12 mmol) slowly to the reaction mixture.

  • Reflux 2: Heat the mixture to reflux again for 3–4 hours.

  • Workup: Cool to room temperature. Acidify the mixture to pH ~2–3 using dilute HCl. The product, 2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid , will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol 2: Direct Alkylation with Thioglycolic Acid

Best for: Large scale, cost reduction.

Reagents:

  • 4-Cyanobenzyl bromide (1.0 eq)

  • Thioglycolic Acid (1.1 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Methanol/Water (1:1 v/v)

Procedure:

  • Preparation: Dissolve Thioglycolic acid (11 mmol) in a solution of KOH (25 mmol) in Water (10 mL) and Methanol (10 mL). Ensure the solution is kept cool (0–5°C) to minimize oxidation.

  • Addition: Add 4-Cyanobenzyl bromide (10 mmol) portion-wise to the stirred thiolate solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Concentrate the methanol under reduced pressure. Acidify the remaining aqueous solution with HCl to pH 2.

  • Isolation: The product precipitates. Filter and wash copiously with water to remove any residual thioglycolic acid odor.

References

  • Berry, D. et al. (2010).[1] "Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea."[1] Arkivoc, 2010(ix), 216-228.[1] Retrieved from [Link]

  • Cui, Y. et al. (2020). "A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase." Tetrahedron Letters, 61(15). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid
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